Trichosanthin
説明
特性
CAS番号 |
60318-52-7 |
|---|---|
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Structure and Function of Trichosanthin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichosanthin (TCS) is a potent Type 1 Ribosome-Inactivating Protein (RIP) isolated from the root tuber of Trichosanthes kirilowii, a plant used in traditional Chinese medicine.[1] This single-chain polypeptide of approximately 27 kDa has garnered significant scientific interest due to its diverse pharmacological activities, including its primary function as an abortifacient, as well as its anti-tumor, anti-HIV, and immunomodulatory properties.[1][2][3] This technical guide provides a comprehensive overview of the core structural features and multifaceted functions of this compound, with a focus on quantitative data, detailed experimental methodologies, and visualization of key biological pathways.
I. Molecular Structure of this compound
The three-dimensional structure of this compound has been elucidated through X-ray crystallography, revealing a complex and highly organized architecture that is fundamental to its biological activity.
A. Crystallographic and Primary Structure Data
This compound consists of 247 amino acids and its crystal structure has been resolved to high resolution, providing detailed insights into its molecular conformation.[2] The precursor protein is composed of 289 amino acids, from which a 23-amino acid N-terminal signal peptide and a 19-amino acid C-terminal peptide are cleaved to yield the mature, active form.[2][4]
| Parameter | Value | Reference |
| PDB ID | 1GIS | [5] |
| Resolution | 1.70 Å | [5] |
| Method | X-ray Diffraction | [5] |
| Precursor Protein Length | 289 amino acids | [2][4] |
| Mature Protein Length | 247 amino acids | [2] |
| Molecular Weight | ~27 kDa | [1] |
B. Secondary and Tertiary Structure
The this compound molecule is organized into two distinct domains: a large N-terminal domain and a smaller C-terminal domain.[2] The large domain is characterized by the presence of six α-helices and a six-stranded β-sheet, forming a complex fold that houses the active site. The smaller C-terminal domain features a prominent, bent α-helix.[2] A cleft between these two domains forms the active site, where the catalytic activity of the protein resides.[2]
C. The Active Site
The catalytic core of this compound is a highly conserved region responsible for its enzymatic activity. The key amino acid residues that constitute the active site have been identified through structural and mutagenesis studies.
| Active Site Residue | Function | Reference |
| Tyr70 | Substrate binding and catalysis | [2] |
| Tyr111 | Substrate binding | [2] |
| Glu160 | Catalysis | [2] |
| Arg163 | Catalysis | [2] |
| Phe192 | Substrate binding | [2] |
II. Core Function: Ribosome Inactivation
The primary and most well-characterized function of this compound is its ability to irreversibly inactivate eukaryotic ribosomes, thereby halting protein synthesis and leading to cell death.[1][2]
A. Enzymatic Activity: rRNA N-glycosidase
This compound functions as an rRNA N-glycosidase (EC 3.2.2.22).[1] It specifically targets and cleaves the N-glycosidic bond of a single adenine residue (A4324 in rat 28S rRNA) within a highly conserved GAGA sequence in the sarcin-ricin loop (SRL) of the large ribosomal RNA.[1][2][6] This depurination event is a hydrolytic process, resulting in the release of one mole of adenine per mole of ribosome.[6][7] The removal of this critical adenine residue prevents the binding of elongation factors to the ribosome, thereby arresting protein synthesis.[2]
B. Interaction with the Ribosome
For efficient depurination of ribosomal RNA, this compound must first interact with the ribosome. This interaction is mediated by the C-terminal domain of TCS, which binds to the ribosomal stalk proteins P0, P1, and P2.[2] This initial binding event is crucial for positioning the active site of this compound in close proximity to the sarcin-ricin loop, facilitating the subsequent enzymatic cleavage.[2]
III. Pharmacological Functions and Mechanisms
Beyond its fundamental role in ribosome inactivation, this compound exhibits a range of pharmacological activities that are of significant interest for therapeutic development.
A. Anti-Tumor Activity
This compound has demonstrated potent cytotoxic effects against a variety of cancer cell lines.[8] Its primary anti-tumor mechanism is the induction of apoptosis, or programmed cell death.[8][9]
This compound triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic signaling pathways.[9] Upon entering a tumor cell, TCS can induce cellular stress, leading to the production of reactive oxygen species (ROS).[9] This is followed by the activation of a cascade of cysteine-aspartic proteases known as caspases. Initiator caspases, such as caspase-8 and caspase-9, are activated first, which in turn activate executioner caspases, including caspase-3 and caspase-7.[4] These executioner caspases then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4][10]
B. Anti-HIV Activity
This compound has been shown to inhibit the replication of the Human Immunodeficiency Virus type 1 (HIV-1).[1][11] While the precise mechanism is multifaceted, it is known to be linked to its ribosome-inactivating properties, as mutations that reduce its enzymatic activity also diminish its anti-HIV efficacy.[11] Additionally, this compound can penetrate HIV-1 particles, which may contribute to its antiviral effect.[12] Some studies also suggest that TCS can interact with chemokine receptors, which are co-receptors for HIV entry into host cells.[13] Furthermore, this compound has been observed to possess DNA cleavage activity, which may also play a role in its anti-HIV function.[14]
C. Immunomodulatory Effects
This compound exhibits complex immunomodulatory properties, acting as both an immunosuppressant and an immune-enhancer depending on the context.[5][15] It can suppress T-cell proliferation and cytokine production, suggesting potential applications in autoimmune diseases and transplantation.[15] Conversely, in the context of cancer, this compound can enhance anti-tumor immune responses by increasing the activity of effector T-cells and promoting the secretion of pro-inflammatory cytokines.[5][16] It has also been shown to activate the alternative complement pathway.[17]
IV. Experimental Protocols
A. Purification of this compound from Trichosanthes kirilowii
This protocol outlines a general method for the purification of this compound from its natural source.
Methodology:
-
Homogenization and Extraction: Fresh root tubers of Trichosanthes kirilowii are washed, peeled, and homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is then filtered to obtain a crude extract.
-
Ammonium Sulfate Precipitation: Solid ammonium sulfate is gradually added to the crude extract to achieve 40% saturation. After centrifugation, the supernatant is collected, and ammonium sulfate is added to 75% saturation to precipitate this compound.
-
Dialysis: The precipitate is redissolved in a minimal volume of buffer and dialyzed extensively against a low-salt buffer (e.g., 0.05 M Tris-HCl, pH 7.0) to remove excess ammonium sulfate.
-
Ion-Exchange Chromatography: The dialyzed sample is loaded onto a CM-52 cellulose column pre-equilibrated with the dialysis buffer. The column is washed, and this compound is eluted with a salt gradient (e.g., 0.1 M NaCl in the same buffer).
-
Gel Filtration Chromatography: The fractions containing this compound are pooled, concentrated, and further purified using a G-75 gel filtration column to separate proteins based on size.
-
Purity Assessment: The purity of the final this compound sample is assessed by SDS-PAGE.
B. rRNA N-glycosidase Activity Assay
This assay is used to determine the enzymatic activity of this compound on ribosomes.
Methodology:
-
Ribosome Preparation: Rabbit reticulocyte lysate is used as a source of ribosomes.[18][19]
-
Incubation with this compound: A defined amount of purified this compound (e.g., 1 µg) is incubated with the rabbit reticulocyte lysate (e.g., 40 µL) at 30°C for 1 hour.[18]
-
RNA Extraction: The reaction is stopped, and total RNA is extracted from the mixture using a standard phenol-chloroform extraction method followed by ethanol precipitation.[18]
-
Aniline Treatment: The extracted RNA is treated with aniline at an acidic pH (e.g., pH 4.5). Aniline catalyzes the cleavage of the phosphodiester backbone at the apurinic site created by this compound.[18]
-
Gel Electrophoresis: The RNA fragments are separated by electrophoresis on a denaturing polyacrylamide gel.[18]
-
Visualization: The RNA fragments are visualized by staining with ethidium bromide or another nucleic acid stain. The appearance of a specific diagnostic fragment (the "Endo's fragment") indicates N-glycosidase activity.[18][19]
V. Conclusion
This compound is a remarkable protein with a well-defined structure that underpins its potent biological activities. Its core function as a ribosome-inactivating protein is the basis for its diverse pharmacological effects, including its promising anti-tumor and anti-HIV properties. The detailed understanding of its structure, function, and mechanisms of action, as outlined in this guide, provides a solid foundation for further research and the development of novel therapeutic strategies. The experimental protocols provided herein offer standardized methods for the purification and functional characterization of this intriguing molecule. Further exploration of the intricate signaling pathways modulated by this compound will undoubtedly unveil new avenues for its clinical application.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural and Functional Investigation and Pharmacological Mechanism of this compound, a Type 1 Ribosome-Inactivating Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minireview: this compound--a protein with multiple pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound enhances anti-tumor immune response in a murine Lewis lung cancer model by boosting the interaction between TSLC1 and CRTAM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of action of this compound on eukaryotic ribosomes--RNA N-glycosidase activity of the cytotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of action of this compound on eukaryotic ribosomes--RNA N-glycosidase activity of the cytotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Possible mechanisms of this compound-induced apoptosis of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-tumor action of this compound, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits cervical cancer by regulating oxidative stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-HIV-1 property of this compound correlates with its ribosome inactivating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The anti-viral protein of this compound penetrates into human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-HIV Agent this compound Enhances the Capabilities of Chemokines to Stimulate Chemotaxis and G Protein Activation, and This Is Mediated through Interaction of this compound and Chemokine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, a potent HIV-1 inhibitor, can cleave supercoiled DNA in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. This compound enhances anti-tumor immune response in a murine Lewis lung cancer model by boosting the interaction between TSLC1 and CRTAM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound, an initiator of the alternative complement activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ribosomal RNA N-glycosylase Activity Assay of Ribosome-inactivating Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ribosomal RNA N-glycosylase Activity Assay of Ribosome-inactivating Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Ribosome Inactivation by Trichosanthin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trichosanthin (TCS), a type 1 ribosome-inactivating protein (RIP) isolated from the root tuber of Trichosanthes kirilowii, is a potent inhibitor of protein synthesis in eukaryotic cells. Its cytotoxic activity forms the basis of its traditional use as an abortifacient and its contemporary investigation as an anti-tumor and anti-viral agent.[1][2] This technical guide provides an in-depth exploration of the molecular mechanism by which this compound inactivates ribosomes. It details the protein's enzymatic action, its critical interactions with ribosomal components, and the subsequent cellular signaling cascades leading to apoptosis. This document synthesizes key quantitative data, presents detailed experimental protocols for studying TCS activity, and provides visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers in the fields of molecular biology, toxicology, and pharmacology.
Introduction
This compound is a single-chain polypeptide of approximately 27 kDa that belongs to the family of type 1 ribosome-inactivating proteins.[1] Unlike type II RIPs, such as ricin, TCS lacks a cell-binding B-chain, which generally results in lower systemic toxicity.[1] The primary mechanism of TCS cytotoxicity is its ability to enzymatically damage ribosomes, leading to an irreversible halt in protein synthesis and subsequent cell death.[1] This guide will dissect this mechanism at a molecular level.
The Enzymatic Inactivation of the Ribosome
The central mechanism of this compound's action is its highly specific enzymatic activity as an rRNA N-glycosylase (EC 3.2.2.22) .[3][4]
The Target: The Sarcin-Ricin Loop
TCS specifically targets a universally conserved sequence within the 28S ribosomal RNA (rRNA) of the large (60S) ribosomal subunit. This region is known as the sarcin-ricin loop (SRL) .[3] The SRL is a critical component of the ribosome's GTPase-associated center, which is essential for the binding and function of elongation factors during protein synthesis.[3]
The Catalytic Action: Depurination of Adenine-4324
TCS catalyzes the hydrolytic cleavage of the N-C glycosidic bond of a specific adenine residue, adenine-4324 (A4324) in rat 28S rRNA, within the SRL.[5][6] This enzymatic reaction removes the adenine base from the ribose-phosphate backbone of the rRNA, a process known as depurination.[6] Thin-layer chromatographic analysis has confirmed the release of one mole of adenine per mole of ribosomes treated with TCS.[6] The reaction is a hydrolysis, not a phosphorolysis, as demonstrated by the lack of inorganic phosphate incorporation into the 28S rRNA during the reaction.[6]
The active site of TCS contains several key amino acid residues essential for its catalytic activity, including Tyr70, Tyr111, Glu160, Arg163, and Phe192 .[5] The proposed mechanism involves the protonation of the adenine ring of A4324 by Arg163, which facilitates the cleavage of the N-glycosidic bond.[4]
The Consequence: Inhibition of Protein Synthesis
The depurination of A4324 has profound functional consequences for the ribosome. This single modification renders the ribosome incapable of binding elongation factors, particularly elongation factor 2 (eEF-2).[1] The inability to recruit elongation factors stalls the translocation step of protein synthesis, leading to a complete and irreversible cessation of polypeptide chain elongation.[1]
The Crucial Role of Ribosomal Proteins
While TCS can depurinate naked rRNA, its catalytic efficiency is dramatically enhanced by the presence of ribosomal proteins. The kcat for the depurination of naked rRNA is approximately 10^5-fold lower than for rRNA within an intact ribosome, highlighting the importance of protein-protein interactions.[1]
Interaction with the Ribosomal Stalk P-Proteins
TCS interacts with the acidic ribosomal proteins P0, P1, and P2 , which form the flexible lateral stalk of the large ribosomal subunit.[6] The C-terminal domain of TCS binds to a conserved C-terminal tail of the P proteins, which contains a characteristic "DDD" motif. This interaction is thought to be crucial for correctly positioning TCS on the ribosome to allow its active site to access the SRL.[5]
Mutagenesis studies have identified key basic residues in the C-terminal domain of TCS, namely K173, R174, and K177 , that are directly involved in this interaction, likely through charge-charge interactions with the acidic P-protein tails. A triple-alanine mutant (K173A/R174A/K177A) of TCS showed a significantly reduced ability to bind to P2 and the ribosomal stalk and was found to be 18-fold less active in inhibiting in vitro translation.
Interaction with Ribosomal Protein L10a
In addition to the P-proteins, TCS has also been shown to interact with the ribosomal protein L10a (also known as P0). This interaction was confirmed by in vitro binding assays and surface plasmon resonance, which revealed a high affinity between L10a and TCS.
Quantitative Data
The following tables summarize the available quantitative data on the activity of this compound.
| Parameter | Value | System | Reference |
| IC50 (In Vitro Translation Inhibition) | |||
| Wild-type TCS | 18-fold lower than K173A/R174A/K177A mutant | Rabbit Reticulocyte Lysate | |
| Binding Affinity (Kd) | |||
| TCS and Ribosomal Protein L10a | 7.78 nM | Surface Plasmon Resonance |
Signaling Pathways and Logical Relationships
The inactivation of ribosomes by this compound is a potent cellular stress signal that triggers downstream pathways, primarily leading to apoptosis.
Mechanism of Action Workflow
The following diagram illustrates the step-by-step mechanism of ribosome inactivation by this compound.
This compound-Induced Apoptosis Signaling Pathway
Ribosome inactivation by TCS can initiate both extrinsic and intrinsic apoptotic pathways.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Preparation of Eukaryotic Ribosomes
This protocol describes the isolation of active ribosomes from eukaryotic cells (e.g., rabbit reticulocytes or cultured cells).
Materials:
-
Cell pellet
-
Lysis Buffer: 10 mM Tris-HCl (pH 7.5), 10 mM KCl, 1.5 mM MgCl2, 0.5% Triton X-100, 1 mM DTT, 100 µg/mL cycloheximide, RNase inhibitor.
-
Sucrose Cushion: 1 M sucrose in a high-salt buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM KCl, 5 mM MgCl2).
-
Ribosome Storage Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2, 1 mM DTT, 10% glycerol.
-
Ultracentrifuge and appropriate rotors.
Procedure:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 10-15 minutes to lyse the cells.
-
Centrifuge the lysate at a low speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet nuclei and mitochondria.
-
Carefully layer the supernatant onto the sucrose cushion in an ultracentrifuge tube.
-
Centrifuge at high speed (e.g., 100,000 x g) for several hours at 4°C. The ribosome pellet will pass through the sucrose cushion, leaving soluble proteins behind.
-
Carefully decant the supernatant and rinse the ribosome pellet with Ribosome Storage Buffer.
-
Resuspend the ribosome pellet in Ribosome Storage Buffer. Determine the ribosome concentration by measuring the absorbance at 260 nm (1 A260 unit = ~20 pmol of ribosomes).
-
Aliquot and store the purified ribosomes at -80°C.
In Vitro Translation Inhibition Assay
This assay measures the ability of TCS to inhibit protein synthesis in a cell-free system.
Materials:
-
Nuclease-treated rabbit reticulocyte lysate
-
Amino acid mixture minus leucine
-
[3H]-leucine
-
This compound (various concentrations)
-
Positive control (e.g., cycloheximide) and negative control (buffer)
-
Trichloroacetic acid (TCA)
-
Scintillation counter and vials
Procedure:
-
On ice, set up the translation reactions in microcentrifuge tubes. Each reaction should contain rabbit reticulocyte lysate, the amino acid mixture, and [3H]-leucine.
-
Add varying concentrations of this compound or controls to the respective tubes.
-
Initiate the translation reaction by transferring the tubes to a 30°C water bath for 60-90 minutes.
-
Stop the reaction by adding an excess of cold 10% TCA to precipitate the newly synthesized proteins.
-
Collect the precipitated protein on glass fiber filters by vacuum filtration.
-
Wash the filters with 5% TCA and then with ethanol to remove unincorporated [3H]-leucine.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each TCS concentration relative to the negative control. The IC50 value (the concentration of TCS that causes 50% inhibition of translation) can be determined by plotting the percentage of inhibition against the TCS concentration.
Aniline-Catalyzed Cleavage Assay for Depurination
This assay provides direct evidence of the N-glycosylase activity of TCS by detecting the specific cleavage of rRNA at the depurinated site.
Materials:
-
Purified ribosomes
-
This compound
-
Reaction Buffer: e.g., 20 mM Tris-HCl (pH 7.6), 100 mM KCl, 5 mM MgCl2.
-
RNA extraction reagent (e.g., TRIzol)
-
Aniline solution (freshly prepared, e.g., 1 M aniline acetate, pH 4.5)
-
Urea-polyacrylamide gel electrophoresis (PAGE) system
-
RNA staining dye (e.g., ethidium bromide or SYBR Gold)
Procedure:
-
Incubate purified ribosomes with this compound in the Reaction Buffer for a specified time (e.g., 30 minutes at 37°C). Include a control reaction without TCS.
-
Extract the total RNA from the reaction mixtures using an appropriate RNA extraction method.
-
Resuspend the RNA pellet in the aniline solution.
-
Incubate on ice in the dark for 30 minutes to induce chemical cleavage of the phosphodiester bond at the abasic site created by depurination.
-
Precipitate the RNA with ethanol to remove the aniline.
-
Resuspend the RNA in a formamide-based loading buffer.
-
Separate the RNA fragments by urea-PAGE.
-
Stain the gel to visualize the RNA bands. The appearance of a specific smaller RNA fragment in the TCS-treated, aniline-catalyzed sample, which is absent in the controls, indicates depurination at a specific site.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the aniline-catalyzed cleavage assay.
Conclusion
This compound employs a highly efficient and specific mechanism to inactivate eukaryotic ribosomes. Its rRNA N-glycosylase activity, targeted to a single adenine residue in the conserved sarcin-ricin loop, leads to the complete arrest of protein synthesis. The interaction of this compound with ribosomal stalk proteins is a key determinant of its high catalytic efficiency. The resulting ribosome inactivation serves as a potent trigger for apoptotic cell death through the activation of multiple signaling pathways. A thorough understanding of this intricate mechanism is crucial for the continued investigation and development of this compound and other ribosome-inactivating proteins as potential therapeutic agents. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further research into this fascinating and pharmacologically important class of proteins.
References
- 1. Interaction between this compound, a ribosome-inactivating protein, and the ribosomal stalk protein P2 by chemical shift perturbation and mutagenesis analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Assays for Measuring the Catalytic Activity of Ribosome Inactivating Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The mechanism of action of this compound on eukaryotic ribosomes--RNA N-glycosidase activity of the cytotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism of action of this compound on eukaryotic ribosomes--RNA N-glycosidase activity of the cytotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction between this compound, a ribosome-inactivating protein, and the ribosomal stalk protein P2 by chemical shift perturbation and mutagenesis analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Scientific Journey of Trichosanthin: A Technical Guide
An In-depth Exploration of the History, Biochemical Properties, and Therapeutic Mechanisms of a Potent Ribosome-Inactivating Protein from Trichosanthes kirilowii
Abstract
Trichosanthin (TCS), a type 1 ribosome-inactivating protein (RIP) isolated from the root tuber of the traditional Chinese medicinal plant Trichosanthes kirilowii, has a rich history that bridges ancient herbal medicine with modern drug discovery. Initially utilized for its abortifacient properties, scientific investigation has unveiled its potent anti-tumor and anti-viral, particularly anti-HIV, activities. This technical guide provides a comprehensive overview of the discovery, history, and biochemical characterization of this compound. It details its mechanism of action as an rRNA N-glycosidase and explores the intricate signaling pathways it modulates to exert its therapeutic effects. This document is intended for researchers, scientists, and drug development professionals, offering a detailed repository of experimental protocols, quantitative data, and visual representations of its molecular interactions to facilitate further research and development.
A Historical Overview: From Traditional Medicine to Scientific Scrutiny
The use of Trichosanthes kirilowii, known in traditional Chinese medicine as "Tian Hua Fen," dates back centuries, where it was primarily employed as an abortifacient.[1] The earliest recorded use can be traced back to the 7th century in the "Qianjin Yifang" by Sun Simiao.[2] For hundreds of years, its clinical application in inducing midterm abortions was a cornerstone of its medicinal use.[1]
Scientific investigation into the active components of Trichosanthes kirilowii began in earnest around 1966 in China, although many of the initial studies were not widely published.[3] The first official scientific publication on this compound appeared in 1976.[3] This marked the beginning of a period of intense biochemical and pharmacological research in China, Hong Kong, and Western countries.[1][3]
A significant milestone in the history of this compound was its purification and crystallization. In 1972, a purified form of this compound was developed to mitigate the side effects associated with the crude herbal extract.[2][4] This was followed by the development of more purified injections in 1975 and the eventual crystallization of the single protein in 1982.[2] These advancements not only improved its clinical safety but also paved the way for detailed structural and functional studies.
The discovery of its anti-HIV activity in 1989 marked a new chapter in this compound research.[2][5] This finding spurred a wave of investigations into its potential as a therapeutic agent for HIV/AIDS, leading to several clinical studies.[2][5] Concurrently, its potent anti-tumor properties against a variety of cancers have been extensively documented, making it a subject of ongoing research for novel cancer therapies.[1][6]
Biochemical and Physicochemical Properties
This compound is a single-chain polypeptide classified as a type 1 ribosome-inactivating protein (RIP).[1][7] Its molecular weight is approximately 27 kDa.[1][3] The protein consists of 247 amino acids in its mature form, which is processed from a larger precursor protein.[8]
The primary mechanism of action of this compound is its enzymatic activity as an rRNA N-glycosidase.[7][9] It specifically targets and cleaves the N-glycosidic bond of the adenine residue at position 4324 (A4324) in the 28S ribosomal RNA of eukaryotic ribosomes.[3][7] This irreversible modification of the ribosome inhibits protein synthesis by preventing the binding of elongation factor 2, ultimately leading to cell death.[3][7]
Quantitative Data Summary
| Property | Value | References |
| Molecular Weight | ~27 kDa | [1][3] |
| Classification | Type 1 Ribosome-Inactivating Protein (RIP) | [1][7] |
| Enzymatic Activity | rRNA N-glycosidase (EC 3.2.2.22) | [9][10] |
| Ribosomal Target | Adenine-4324 of 28S rRNA | [3][7] |
| Binding Affinity (Kd) to Ribosomal Protein L10a | 7.78 nM | [1] |
Experimental Protocols
Purification of this compound from Trichosanthes kirilowii Root Tubers
A common method for the purification of this compound involves a combination of ammonium sulfate precipitation, ion-exchange chromatography, and gel filtration chromatography.
3.1.1. Crude Extraction and Ammonium Sulfate Precipitation
-
Fresh or dried root tubers of Trichosanthes kirilowii are homogenized in an extraction buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The homogenate is centrifuged to remove cellular debris, and the supernatant is collected.
-
Solid ammonium sulfate is gradually added to the supernatant with gentle stirring to achieve a final saturation of 70-80%.
-
The mixture is incubated at 4°C for several hours to allow for protein precipitation.
-
The precipitate is collected by centrifugation and redissolved in a minimal volume of a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5).
3.1.2. Ion-Exchange Chromatography
-
The redissolved protein solution is dialyzed against the starting buffer for the ion-exchange column (e.g., 20 mM Tris-HCl, pH 7.5).
-
A cation-exchange column (e.g., CM-Sepharose) is equilibrated with the starting buffer.
-
The dialyzed sample is loaded onto the column.
-
The column is washed with the starting buffer to remove unbound proteins.
-
Bound proteins are eluted using a linear salt gradient (e.g., 0-1 M NaCl in the starting buffer).
-
Fractions are collected and assayed for the presence of this compound using SDS-PAGE and a protein synthesis inhibition assay.
3.1.3. Gel Filtration Chromatography
-
The fractions containing this compound from the ion-exchange step are pooled and concentrated.
-
The concentrated sample is loaded onto a gel filtration column (e.g., Sephadex G-75) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
The protein is eluted with the same buffer, and fractions are collected.
-
Fractions containing purified this compound are identified by SDS-PAGE, which should show a single band at approximately 27 kDa.
In Vitro Protein Synthesis Inhibition Assay
The ribosome-inactivating activity of this compound can be quantified by measuring its ability to inhibit protein synthesis in a cell-free system, such as a rabbit reticulocyte lysate system.
-
A reaction mixture containing rabbit reticulocyte lysate, a mixture of amino acids including a radiolabeled amino acid (e.g., [35S]-methionine), and an mRNA template (e.g., luciferase mRNA) is prepared.
-
Varying concentrations of purified this compound are added to the reaction mixtures.
-
The reactions are incubated at 30°C for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the newly synthesized proteins are precipitated (e.g., with trichloroacetic acid).
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
The concentration of this compound that causes 50% inhibition of protein synthesis (IC50) is calculated.
Therapeutic Mechanisms and Signaling Pathways
This compound exerts its anti-tumor and anti-viral effects through a multitude of mechanisms, primarily centered around the induction of apoptosis and the modulation of key cellular signaling pathways.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in various cancer cell lines. It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
-
Intrinsic Pathway: this compound has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.[7] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c and Smac/DIABLO into the cytoplasm.[3] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3.[3]
-
Extrinsic Pathway: this compound can also activate caspase-8, a key initiator caspase in the extrinsic pathway.[3] Activated caspase-8 can directly cleave and activate caspase-3.
The convergence of both pathways on the activation of caspase-3 leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.
Modulation of Signaling Pathways
This compound's influence extends to several critical signaling cascades that regulate cell proliferation, survival, and migration.
4.2.1. PI3K/AKT Pathway The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central regulator of cell survival and proliferation. This compound has been shown to inhibit this pathway in some cancer cells.[8][11] By downregulating the activity of PI3K and the phosphorylation of its downstream effector AKT, this compound can suppress pro-survival signals and enhance the efficacy of chemotherapeutic agents.[8][11]
References
- 1. A simplified procedure for the purification of this compound (a type 1 ribosome inactivating protein) from Trichosanthes kirilowii root tubers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppresses the elevation of p38 MAPK, and Bcl-2 induced by HSV-1 infection in Vero cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound enhances the antitumor effect of gemcitabine in non-small cell lung cancer via inhibition of the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of action of this compound on eukaryotic ribosomes--RNA N-glycosidase activity of the cytotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Assay of Translation Inhibition by Trichothecenes Using a Commercially Available System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. This compound enhances the antitumor effect of gemcitabine in non-small cell lung cancer via inhibition of the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural and Functional Investigation and Pharmacological Mechanism of this compound, a Type 1 Ribosome-Inactivating Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Low concentrations of this compound induce apoptosis and cell cycle arrest via c-Jun N-terminal protein kinase/mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Gene Sequence and Molecular Cloning of Trichosanthin
This technical guide provides a comprehensive overview of the gene sequence, molecular cloning, expression, and cellular mechanisms of Trichosanthin (TCS), a ribosome-inactivating protein (RIP) with significant pharmacological properties. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound (TCS) is a type I ribosome-inactivating protein isolated from the root tuber of the Chinese medicinal herb, Trichosanthes kirilowii[1][2]. It is a single-chain polypeptide with a molecular weight of approximately 27 kDa[3]. TCS exerts its primary cytotoxic effect by functioning as an RNA N-glycosidase[1][4]. It specifically cleaves the N-glycosidic bond of the adenine at position 4324 in the 28S rRNA of eukaryotic ribosomes[1][4][5][6]. This irreversible damage to the ribosome inhibits protein synthesis, ultimately leading to cell death[3][4]. Beyond its ribosome-inactivating function, TCS has been shown to possess a range of pharmacological activities, including anti-tumor, anti-HIV, and immunomodulatory properties[2][6][7][8].
This compound Gene Sequence and Structure
The gene encoding this compound has been successfully cloned and sequenced, with the cDNA sequence available in GenBank under accession number M34858.1[1]. The gene codes for a preproprotein of 289 amino acids[9][10][11]. The structure of this precursor protein includes:
-
A 23-amino acid N-terminal signal peptide : This putative signal sequence is believed to direct the protein for secretion[9][10][11][12].
-
A 247-amino acid mature protein : This is the biologically active form of this compound[9][10].
-
A 19-amino acid C-terminal propeptide : This extension is not present in the mature protein found in the natural source and is cleaved during post-translational processing[9][10][11][12].
The mature protein consists of two domains: a large N-terminal domain (residues 1-172) and a smaller C-terminal domain (residues 182-247), connected by a loop. The active site is located in the cleft between these two domains[5].
Molecular Cloning and Expression of this compound
The molecular cloning of the this compound gene is a critical step for producing recombinant protein for research and therapeutic development. Recombinant TCS has been successfully expressed in various systems, including Escherichia coli and transgenic tobacco plants[11][12][13].
Experimental Protocol: cDNA Cloning and Expression in E. coli
This protocol outlines a general procedure for the cloning and expression of the mature this compound protein in an E. coli system.
1. RNA Isolation and cDNA Synthesis:
-
Total RNA is extracted from the root tubers of Trichosanthes kirilowii.
-
Poly(A)+ RNA is then isolated from the total RNA.
-
First-strand cDNA is synthesized from the poly(A)+ RNA using reverse transcriptase and an oligo(dT) primer.
2. PCR Amplification of the TCS Gene:
-
The coding sequence for the mature TCS protein (247 amino acids) is amplified from the cDNA library via Polymerase Chain Reaction (PCR).
-
Specific primers are designed to introduce restriction sites at the 5' and 3' ends of the gene for subsequent cloning into an expression vector.
-
A typical PCR reaction mixture includes: genomic DNA template, dNTPs, Taq polymerase, and specific primers in a buffered solution containing MgCl2[9].
-
The thermal cycling parameters generally consist of an initial denaturation step, followed by 25-30 cycles of denaturation (e.g., 94°C for 1 min), annealing (e.g., 45°C for 2 min), and extension (e.g., 72°C for 3 min)[9].
3. Vector Construction:
-
The amplified PCR product and a suitable expression vector (e.g., a pTrc or T7 promoter-based vector) are digested with the corresponding restriction enzymes.
-
The digested TCS gene is then ligated into the linearized vector using T4 DNA ligase[14]. The resulting construct places the TCS gene under the control of an inducible promoter.
4. Transformation and Expression:
-
The ligation mixture is transformed into a competent E. coli strain, such as BL21(DE3)[14].
-
Transformed colonies are selected on antibiotic-containing media.
-
A selected colony is grown in liquid culture, and protein expression is induced by adding an appropriate inducer (e.g., IPTG for lac-based promoters).
5. Protein Purification:
-
Bacterial cells are harvested by centrifugation and lysed.
-
Recombinant TCS can be purified from the soluble or insoluble fraction. Purification schemes often involve chromatographic techniques such as ion exchange and size-exclusion chromatography to obtain highly pure, biologically active protein[15].
Molecular Cloning Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Minireview: this compound--a protein with multiple pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-tumor action of this compound, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Functional Investigation and Pharmacological Mechanism of this compound, a Type 1 Ribosome-Inactivating Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction between this compound, a ribosome-inactivating protein, and the ribosomal stalk protein P2 by chemical shift perturbation and mutagenesis analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent progress in medicinal investigations on this compound and other ribosome inactivating proteins from the plant genus Trichosanthes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound down-regulates Notch signaling and inhibits proliferation of the nasopharyngeal carcinoma cell line CNE2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in this compound, a ribosome-inactivating protein with multiple pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isolation and DNA sequence of a gene encoding alpha-trichosanthin, a type I ribosome-inactivating protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cloning of this compound cDNA and its expression in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Expression of recombinant this compound, a ribosome-inactivating protein, in transgenic tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Cloning and DNA sequencing of the gene encoding this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. origene.com [origene.com]
- 15. scilit.com [scilit.com]
An In-Depth Technical Guide to the Biochemical Properties and Enzymatic Activity of Trichosanthin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichosanthin (TCS) is a type 1 ribosome-inactivating protein (RIP) isolated from the root tuber of Trichosanthes kirilowii, a plant used in traditional Chinese medicine.[1][2] It is a single-chain polypeptide with a molecular weight of approximately 27 kDa.[2] TCS has garnered significant interest in the scientific and medical communities due to its diverse pharmacological activities, including anti-tumor, anti-viral (including anti-HIV), and immunomodulatory properties.[3][4] This technical guide provides a comprehensive overview of the core biochemical properties and enzymatic activity of this compound, intended for researchers, scientists, and professionals involved in drug development.
Biochemical Properties
The fundamental biochemical characteristics of this compound are crucial for its purification, characterization, and the development of TCS-based therapeutics. Key quantitative data are summarized in Table 1.
Molecular Weight and Amino Acid Composition
The mature this compound protein consists of 247 amino acids.[5][6] The primary amino acid sequence of this compound is provided below:
>this compound DVSFRLSGATSSSYGVFISNLRKALPNERKLYDIPLLRSSLPGSQRYALIHLTNYADETISVAIDVTNVYIMGYRAGDTSYFFNEASATEAAKYVFKDAMRKVTLPYSGNYERLQTAAGKIRENIPLGLPALDSAITTLFYYNANSAASALMVLIQSTSEAARYKFIEQQIGKRVDKTFLPSLAIISLENSWSALSKQIQIASTNNGQFESPVVLINAQNQRVTITNVDAGKVTSDIALLLNRNNMA[7]
A detailed breakdown of the amino acid composition can be derived from this sequence.
Isoelectric Point
While a precise experimentally determined isoelectric point (pI) for this compound is not consistently reported in the literature, a closely related protein, trichoanguin, from Trichosanthes anguina has a reported pI of 9.1.[8] This suggests that this compound is a basic protein. A theoretical pI can also be calculated based on its amino acid sequence.
Table 1: Summary of Biochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | ~27 kDa | [2][3] |
| Number of Amino Acids | 247 (Mature Protein) | [5][6] |
| Isoelectric Point (pI) | ~9.1 (of related protein trichoanguin) | [8] |
| Classification | Type 1 Ribosome-Inactivating Protein (RIP) | [2][3] |
Enzymatic Activity: Ribosome Inactivation
The primary enzymatic activity of this compound is its function as a ribosome-inactivating protein, which underpins its cytotoxicity and therapeutic potential.
Mechanism of Action
This compound is an rRNA N-glycosidase (EC 3.2.2.22).[1][3] Its catalytic action involves the specific depurination of a single adenine residue (A4324 in rat 28S rRNA) from the highly conserved sarcin/ricin loop (SRL) of the large ribosomal RNA.[3][9] This enzymatic modification of the ribosome renders it incapable of binding to elongation factors, thereby irreversibly inhibiting protein synthesis and ultimately leading to cell death.[2]
Table 2: Enzymatic Activity of this compound
| Activity | Description | Target | Consequence | Reference(s) |
| rRNA N-glycosidase | Cleavage of the N-glycosidic bond of a specific adenine residue. | Adenine-4324 in the sarcin/ricin loop of 28S rRNA. | Inhibition of protein synthesis, leading to apoptosis. | [1][3][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the enzymatic activity of this compound.
In Vitro Translation Inhibition Assay
This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system.
Objective: To quantify the inhibitory effect of this compound on protein translation.
Materials:
-
Rabbit reticulocyte lysate cell-free translation system
-
mRNA template (e.g., luciferase mRNA)
-
Radioactively labeled amino acids (e.g., [35S]-methionine) or a non-radioactive detection system (e.g., luciferase assay substrate)
-
This compound protein at various concentrations
-
Trichloroacetic acid (TCA) for precipitation (if using radiolabeling)
-
Scintillation counter or luminometer
Protocol:
-
Prepare a reaction mixture containing the rabbit reticulocyte lysate, the mRNA template, and all necessary components for translation as per the manufacturer's instructions.
-
Add varying concentrations of this compound to the reaction mixtures. Include a negative control with no this compound.
-
Initiate the translation reaction by adding the labeled amino acids or the complete amino acid mixture and incubate at the recommended temperature (typically 30-37°C) for a specified time (e.g., 60-90 minutes).
-
For radioactive detection: a. Stop the reaction by adding a solution of cold unlabeled methionine. b. Precipitate the newly synthesized proteins by adding an equal volume of cold 10% TCA. c. Collect the precipitate by filtration or centrifugation. d. Wash the precipitate with 5% TCA and then with ethanol or acetone. e. Quantify the incorporated radioactivity using a scintillation counter.
-
For non-radioactive detection (e.g., luciferase): a. Stop the reaction according to the kit's instructions. b. Add the luciferase substrate to the reaction mixture. c. Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition of protein synthesis for each this compound concentration relative to the negative control.[9][10]
Aniline Cleavage Assay for Depurination Activity
This assay directly demonstrates the N-glycosidase activity of this compound by detecting the specific cleavage of rRNA at the depurinated site.
Objective: To visualize the specific rRNA fragment released after this compound treatment and subsequent chemical cleavage.
Materials:
-
Intact ribosomes (e.g., from rabbit reticulocytes or yeast)
-
This compound protein
-
Reaction buffer (e.g., Tris-HCl with MgCl2 and KCl)
-
Phenol:chloroform:isoamyl alcohol for RNA extraction
-
Aniline solution (acidified)
-
Urea-polyacrylamide gel for electrophoresis
-
RNA loading dye
-
Ethidium bromide or other RNA stain
Protocol:
-
Incubate intact ribosomes with this compound in the reaction buffer for a specified time (e.g., 30 minutes) at 37°C. Include a control sample of ribosomes incubated without this compound.
-
Stop the reaction and deproteinize the samples by extracting with phenol:chloroform:isoamyl alcohol.
-
Precipitate the rRNA with ethanol and resuspend the pellet in water.
-
Treat the isolated rRNA with an acidic aniline solution. This will induce the cleavage of the phosphodiester backbone at the apurinic site created by this compound.
-
Neutralize the reaction and precipitate the RNA fragments with ethanol.
-
Resuspend the RNA fragments in loading dye and separate them by electrophoresis on a denaturing urea-polyacrylamide gel.
-
Stain the gel with ethidium bromide and visualize the RNA fragments under UV light. A specific fragment, often referred to as the "Endo's fragment," will be present in the this compound-treated sample, indicating depurination activity.[9][11][12]
Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects not only through the inhibition of protein synthesis but also by modulating various intracellular signaling pathways.
PKC/MAPK Signaling Pathway
This compound has been shown to suppress the PKC/MAPK signaling pathway in some cancer cells. This can lead to decreased cell proliferation and the induction of apoptosis.[2] The proposed mechanism involves the inhibition of Protein Kinase C (PKC), which in turn affects the downstream Mitogen-Activated Protein Kinase (MAPK) cascade, including p38 MAPK.[2][5][13]
NF-κB Signaling Pathway
This compound can induce a rapid decline in the expression of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and cell survival.[2][14] By inhibiting the NF-κB pathway, this compound can promote apoptosis in cancer cells.[14][15]
STAT5/c-Myc Signaling Pathway
In certain cancers, such as cervical cancer, this compound has been found to inhibit the STAT5/c-Myc signaling pathway.[14][16][17] This inhibition leads to a reduction in the expression of the oncoprotein c-Myc, resulting in decreased cell proliferation and induction of apoptosis.[14][17]
Conclusion
This compound is a potent ribosome-inactivating protein with well-defined biochemical properties and a clear mechanism of enzymatic action. Its ability to not only halt protein synthesis but also to modulate key signaling pathways involved in cell survival and proliferation makes it a compelling candidate for further investigation in the development of novel anti-cancer and anti-viral therapies. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working with this multifaceted protein.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Anti-tumor action of this compound, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-tumor action of this compound, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound suppresses the elevation of p38 MAPK, and Bcl-2 induced by HSV-1 infection in Vero cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure of this compound at 1.88 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. release.rcsb.org [release.rcsb.org]
- 8. Purification, characterization and molecular cloning of trichoanguin, a novel type I ribosome-inactivating protein from the seeds of Trichosanthes anguina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Isolation and Characterization of an RIP (Ribosome-Inactivating Protein)-Like Protein from Tobacco with Dual Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Simple Method for the Detection of Wybutosine-modified tRNAPheGAA as a Readout of Retrograde tRNA Nuclear Import and Re-export: HCl/Aniline Cleavage and Non-radioactive Northern Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural and Functional Investigation and Pharmacological Mechanism of this compound, a Type 1 Ribosome-Inactivating Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound inhibits the proliferation of cervical cancer cells and downregulates STAT-5/C-myc signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ejh.it [ejh.it]
- 16. A Sixty-Year Research and Development of this compound, a Ribosome-Inactivating Protein [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
Trichosanthin as a type 1 ribosome-inactivating protein (RIP)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Trichosanthin (TCS) is a type 1 ribosome-inactivating protein (RIP) isolated from the root tuber of Trichosanthes kirilowii. As a single-chain polypeptide, TCS exhibits potent N-glycosidase activity, specifically targeting the sarcin-ricin loop (SRL) of the 28S ribosomal RNA (rRNA). This enzymatic action leads to the inhibition of protein synthesis and subsequent cell death. Beyond its fundamental role in ribosome inactivation, TCS has garnered significant interest for its diverse pharmacological properties, including anti-tumor, anti-viral (notably against HIV), and immunomodulatory activities. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing associated cellular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are investigating the therapeutic potential of this compound.
Introduction
This compound (TCS) is a 27 kDa protein that belongs to the type 1 ribosome-inactivating protein (RIP) family, characterized by a single polypeptide chain with enzymatic activity.[1] Historically used in traditional Chinese medicine as an abortifacient, scientific investigation has revealed a broader spectrum of biological activities.[1][2] Its primary mechanism of action involves the enzymatic removal of a specific adenine residue from the 28S rRNA, leading to the irreversible inhibition of protein synthesis.[2][3][4] This potent cytotoxic activity has positioned TCS as a candidate for anti-cancer and anti-viral therapies. This guide delves into the technical details of TCS, providing a foundation for further research and development.
Mechanism of Action
The primary cytotoxic mechanism of this compound is its function as an RNA N-glycosidase.[2] TCS targets and cleaves the N-glycosidic bond of adenine at position 4324 (A4324) within the highly conserved GAGA sequence of the sarcin-ricin loop (SRL) of the 28S rRNA in eukaryotic ribosomes.[2][3][4] This depurination event prevents the binding of elongation factors to the ribosome, thereby halting protein synthesis and ultimately leading to cell death.[1]
The active site of TCS contains several conserved amino acid residues, including Tyr70, Tyr111, Glu160, Arg163, and Trp192, which are crucial for its enzymatic activity.[1] The interaction of TCS with the ribosome is thought to be facilitated by its binding to the ribosomal stalk P proteins.[1]
Figure 1: Core mechanism of this compound's ribosome-inactivating function.
Quantitative Data
The biological activity of this compound has been quantified in numerous studies. The following tables summarize key data regarding its in vitro cytotoxicity against various cancer cell lines and its anti-HIV activity.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 100 µg/mL | [5] |
| Caski | Cervical Cancer | 60 µg/mL | [5] |
| C33a | Cervical Cancer | 60 µg/mL | [5] |
| SW1990 | Pancreatic Cancer | 100 µg/mL | [5] |
| HepG2 | Hepatocellular Carcinoma | 10.38 | [6] |
| WRL 68 | Cervical Cancer | 15.45 | [6] |
| JAR | Choriocarcinoma | Not specified | |
| BeWo | Choriocarcinoma | Not specified | |
| MCF-7 | Breast Cancer | Not specified | [7] |
| MDA-MB-231 | Breast Cancer | Not specified | [7] |
| RM-1 | Prostatic Cancer | Not specified | [7] |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.
Table 2: Anti-HIV Activity of this compound
| Cell Line/Study Type | HIV Strain | Assay | Key Findings | Reference |
| HIV-sensitive T-lymphoblastoid cells (VB cell line) | Not specified | p24 antigen level | Selectively reduced HIV p24 level. | [2] |
| HIV-infected MT4, H9, and CEM-ss cells | Not specified | Syncytium formation, p24 antigen level | Inhibited syncytium formation at 0.5 to 4 µg/mL; inhibited HIV replication at 0.25 µg/mL. | [2] |
| Phase I/II Clinical Trial | HIV-1 | Serum p24 antigen levels, CD4+ cell counts | Decreased serum p24 antigen levels in 10 of 18 patients with elevated levels. | [8] |
| C8166 cells | HIV-1IIIB | p24 antigen expression | Reduced HIV-1 p24 antigen expression by 78.2% at 10 µg/mL. | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Purification of this compound from Trichosanthes kirilowii
Several methods have been established for the purification of this compound. Below are outlines of common approaches.
Method 1: Ammonium Sulfate Precipitation and Chromatography [10]
-
Extraction: Fresh root tubers of T. kirilowii are washed, pulverized, and filtered.
-
Ammonium Sulfate Precipitation: Solid ammonium sulfate is added to the supernatant to 40% saturation, agitated, and centrifuged. The supernatant is then brought to 75% saturation with ammonium sulfate and centrifuged to collect the precipitate.
-
Ion-Exchange Chromatography: The re-suspended precipitate is loaded onto a CM-52 cellulose column.
-
Gel Filtration: The collected fractions are further purified using a G-75 gel filtration column.
-
Dialysis and Lyophilization: The purified fractions are dialyzed against distilled water and freeze-dried.
Method 2: Three-Phase Partitioning (TPP) [6][11]
-
Slurry Preparation: T. kirilowii root powder is dispersed in distilled water.
-
Phase Partitioning: Ammonium sulfate and t-butanol are added to the slurry and incubated to allow the formation of three phases.
-
Protein Recovery: The interfacial protein precipitate is collected.
Figure 2: Comparative workflows for the purification of this compound.
Ribosome Inactivation Assay (In Vitro Translation Inhibition)[12][13][14]
This assay measures the ability of TCS to inhibit protein synthesis in a cell-free system.
-
Reaction Setup: In a microcentrifuge tube, combine rabbit reticulocyte lysate, an amino acid mixture (containing a radiolabeled amino acid such as [3H]-leucine), and RNase-free water.
-
TCS Addition: Add varying concentrations of purified TCS to the reaction tubes. A negative control with a non-inhibitory protein (e.g., BSA) should be included.
-
Incubation: Incubate the reactions at 30°C for 60-90 minutes to allow for protein synthesis.
-
Precipitation: Stop the reaction and precipitate the newly synthesized proteins using trichloroacetic acid (TCA).
-
Quantification: Collect the precipitates on glass fiber filters, wash, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of protein synthesis for each TCS concentration relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the TCS concentration.
Cytotoxicity Assay (MTT Assay)[15][16][17][18][19]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of TCS for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each TCS concentration compared to the untreated control. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)[3][7][8][20][21][22]
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture cells with and without TCS for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways
This compound induces apoptosis in cancer cells through the activation of multiple signaling pathways. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are key contributors to TCS-induced cell death. Additionally, the mitogen-activated protein kinase (MAPK) pathway and endoplasmic reticulum (ER) stress have been implicated.
Apoptosis Signaling Pathways
TCS has been shown to induce apoptosis by activating both the intrinsic and extrinsic pathways. The intrinsic pathway involves the mitochondria and is characterized by the release of cytochrome c and the activation of caspase-9. The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave cellular substrates and execute the apoptotic program.
References
- 1. Structural and Functional Investigation and Pharmacological Mechanism of this compound, a Type 1 Ribosome-Inactivating Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The mechanism of action of this compound on eukaryotic ribosomes--RNA N-glycosidase activity of the cytotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of action of this compound on eukaryotic ribosomes--RNA N-glycosidase activity of the cytotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel extraction of this compound from Trichosanthes kirilowii roots using three-phase partitioning and its in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. jocpr.com [jocpr.com]
- 11. tandfonline.com [tandfonline.com]
The Cellular Odyssey of Trichosanthin: An In-depth Technical Guide to Uptake and Intracellular Trafficking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichosanthin (TCS) is a type I ribosome-inactivating protein (RIP) extracted from the root tuber of Trichosanthes kirilowii. With a rich history in traditional Chinese medicine, TCS has garnered significant scientific interest due to its diverse pharmacological activities, including its potent anti-tumor and antiviral properties.[1][2] The efficacy of TCS is intrinsically linked to its ability to enter target cells and navigate the intricate intracellular landscape to reach its cytosolic target—the ribosome. Understanding the precise mechanisms of its cellular uptake and subsequent trafficking is paramount for its development as a therapeutic agent, enabling the design of more effective and targeted drug delivery systems. This technical guide provides a comprehensive overview of the current knowledge on the cellular entry and intracellular journey of this compound, with a focus on quantitative data, experimental methodologies, and the signaling pathways it modulates.
Cellular Uptake Mechanisms: Breaching the Cellular Fortress
This compound employs a multi-pronged strategy to penetrate the plasma membrane, utilizing both receptor-mediated endocytosis and non-specific entry mechanisms.[3][4] Unlike type II RIPs, such as ricin, TCS lacks a dedicated B chain for cell binding. Instead, its C-terminal domain plays a crucial role in interacting with the cell surface.[1]
Receptor-Mediated Endocytosis: A Specific Invitation
The primary route of TCS entry into susceptible cells is through receptor-mediated endocytosis, a process that ensures efficient internalization. Key players in this process include members of the low-density lipoprotein (LDL) receptor family.
-
Low-Density Lipoprotein Receptor-Related Protein (LRP): LRP has been identified as a significant receptor for TCS, particularly in trophoblastic cells, which may explain its traditional use as an abortifacient.[3]
-
Megalin: This multi-ligand receptor, also a member of the LDL receptor family, is implicated in TCS uptake, especially in proximal tubule epithelial cells, potentially contributing to its renotoxicity.[3]
The internalization process is further delineated into two main pathways:
-
Clathrin-Dependent Endocytosis: This is a major pathway for TCS uptake. Upon binding to its receptors, TCS is concentrated in clathrin-coated pits, which then invaginate to form clathrin-coated vesicles, delivering the cargo into the cell.[3]
-
Clathrin-Independent Endocytosis: Evidence also suggests the involvement of clathrin-independent mechanisms, highlighting the versatility of TCS's entry strategy.[3]
Non-Specific Entry: An Alternative Route
In addition to receptor-mediated pathways, TCS can also enter cells through non-specific mechanisms, although this is generally considered a less efficient route.[3] The C-terminus of TCS can directly interact with the phospholipid bilayer of the cell membrane, particularly under acidic conditions, which may facilitate its translocation across the membrane.[3]
Intracellular Trafficking: A Journey Through the Endomembrane System
Once internalized, this compound embarks on a perilous journey through the cell's endomembrane system. The efficiency of this trafficking and its ultimate escape into the cytosol are critical determinants of its cytotoxic activity.[3]
The canonical trafficking pathway for TCS is as follows:
-
Early Endosomes: Following endocytosis, TCS-containing vesicles fuse with early endosomes. The acidic environment of the early endosome is thought to be important for the subsequent steps in trafficking.
-
Late Endosomes and Lysosomes: From the early endosomes, TCS is transported to late endosomes and subsequently to lysosomes. While the lysosome is a degradative compartment, a portion of the internalized TCS must escape this fate to exert its effect. The exact mechanism of endosomal/lysosomal escape remains an area of active investigation.[1]
-
Trans-Golgi Network (TGN) and Retrograde Transport: A crucial step for many protein toxins to reach the cytosol is retrograde transport from the endosomes to the trans-Golgi network (TGN) and then to the endoplasmic reticulum (ER). While not as extensively characterized for TCS as for toxins like ricin, this pathway is a likely route for its translocation.
-
Endoplasmic Reticulum (ER) and Translocation to the Cytosol: The ER provides a key checkpoint for quality control and a portal to the cytosol. It is hypothesized that TCS, upon reaching the ER, is unfolded and retro-translocated into the cytosol, possibly hijacking the ER-associated degradation (ERAD) machinery.
-
Cytosolic Destination: The Ribosome: Once in the cytosol, TCS refolds into its active conformation and targets the 28S rRNA of the 60S ribosomal subunit. It acts as an N-glycosidase, cleaving a specific adenine base and irreversibly inhibiting protein synthesis, ultimately leading to cell death.[1][5]
Quantitative Data on Cellular Uptake and Cytotoxicity
While the qualitative aspects of TCS uptake are well-documented, specific quantitative data on uptake kinetics and intracellular concentrations are less abundant in the literature. The cytotoxicity of TCS is known to be dependent on its intracellular concentration.[3] The following table summarizes available data on the cytotoxic effects of TCS on various cell lines, which indirectly reflects the efficiency of its uptake and trafficking.
| Cell Line | Cell Type | IC50 (µg/ml) | Reference |
| Human Monocytes/Macrophages | Normal Immunocytes | 1.70 | [6] |
| Human T-cell lines | Leukemia/Lymphoma | < 0.9 | [6] |
| Human B-cell lines | Leukemia/Lymphoma | > 0.9 | [6] |
| MCF-7 | Breast Cancer | ~15-30 µM (approx. 0.4-0.8 µg/ml) | [7] |
| MDA-MB-231 | Breast Cancer | ~10-20 µM (approx. 0.27-0.54 µg/ml) | [7] |
Note: The conversion from µM to µg/ml is approximated based on the molecular weight of TCS (~27 kDa).
Experimental Protocols
Investigating the cellular uptake and trafficking of this compound requires a combination of advanced cell imaging and biochemical techniques. Below are detailed methodologies for key experiments.
Protocol for Tracking FITC-Labeled this compound by Confocal Microscopy
This protocol allows for the visualization of TCS internalization and its localization within subcellular compartments.
Materials:
-
This compound (TCS)
-
Fluorescein isothiocyanate (FITC)
-
Sephadex G-25 column
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Confocal microscopy dishes or coverslips
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear stain (e.g., DAPI)
-
Organelle-specific fluorescent markers (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria)
-
Mounting medium
-
Confocal microscope
Procedure:
-
FITC-Labeling of TCS:
-
Dissolve TCS in a carbonate-bicarbonate buffer (pH 9.0-9.5).
-
Add FITC (dissolved in DMSO) to the TCS solution at a specific molar ratio (e.g., 10:1 FITC:TCS).
-
Incubate the reaction mixture for 2 hours at room temperature in the dark with gentle stirring.
-
Separate the FITC-labeled TCS from unreacted FITC using a Sephadex G-25 column.
-
Determine the protein concentration and the degree of labeling by measuring absorbance at 280 nm and 495 nm.
-
-
Cell Culture and Treatment:
-
Seed cells onto confocal microscopy dishes or coverslips and allow them to adhere overnight.
-
Incubate the cells with a predetermined concentration of FITC-TCS in serum-free medium for various time points (e.g., 15 min, 30 min, 1h, 4h, 24h).
-
For co-localization studies, add organelle-specific markers during the last 30 minutes of incubation.
-
-
Cell Fixation and Staining:
-
Wash the cells three times with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, for intracellular antibody staining if needed).
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Acquire images using a confocal microscope with appropriate laser lines and emission filters for FITC, the organelle marker, and DAPI.
-
Acquire Z-stacks for 3D reconstruction and co-localization analysis.
-
Protocol for Transmission Electron Microscopy (TEM) with Gold-Labeled this compound
This high-resolution technique allows for the precise localization of TCS at the ultrastructural level.
Materials:
-
This compound (TCS)
-
Colloidal gold nanoparticles (e.g., 10 nm)
-
Cell line of interest
-
Cell culture supplies
-
Glutaraldehyde and osmium tetroxide for fixation
-
Uranyl acetate and lead citrate for staining
-
Resin for embedding
-
Ultramicrotome
-
Transmission Electron Microscope
Procedure:
-
Preparation of Gold-Labeled TCS:
-
Conjugate TCS to colloidal gold nanoparticles. This can be achieved through direct adsorption or by using cross-linking chemistry.
-
Purify the gold-labeled TCS from unconjugated TCS and gold nanoparticles by centrifugation or size-exclusion chromatography.
-
-
Cell Culture and Treatment:
-
Culture cells in appropriate flasks or dishes.
-
Incubate the cells with gold-labeled TCS for various time points.
-
-
Sample Preparation for TEM:
-
Fix the cells with a solution containing glutaraldehyde and paraformaldehyde.
-
Post-fix with osmium tetroxide.
-
Dehydrate the cells through a graded series of ethanol.
-
Infiltrate and embed the cells in a suitable resin (e.g., Epon).
-
Polymerize the resin blocks.
-
-
Ultrathin Sectioning and Staining:
-
Cut ultrathin sections (60-90 nm) of the embedded cells using an ultramicrotome.
-
Mount the sections on copper grids.
-
Stain the sections with uranyl acetate and lead citrate to enhance contrast.
-
-
Imaging:
-
Examine the sections using a transmission electron microscope.
-
Identify and photograph the localization of the gold nanoparticles (representing TCS) within different cellular compartments.
-
Protocol for Quantifying this compound Uptake by Flow Cytometry
This method provides a high-throughput quantitative analysis of TCS internalization at the single-cell level.
Materials:
-
FITC-labeled TCS
-
Cell line of interest (grown in suspension or adherent)
-
Cell culture supplies
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry tubes
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
-
Trypan blue or other viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells (for adherent cells, use trypsin-EDTA and neutralize with serum-containing medium).
-
Wash the cells with PBS and resuspend them in flow cytometry staining buffer at a concentration of 1 x 10^6 cells/mL.
-
-
TCS Incubation:
-
Add FITC-TCS to the cell suspension at the desired concentration.
-
Incubate for various time points at 37°C. Include a control sample incubated at 4°C to assess surface binding versus internalization.
-
-
Quenching of Extracellular Fluorescence (Optional but Recommended):
-
To distinguish between surface-bound and internalized TCS, add trypan blue solution to the cell suspension just before analysis. Trypan blue will quench the fluorescence of the extracellular FITC-TCS.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer using the appropriate laser and filter for FITC.
-
Gate on the live cell population using forward and side scatter properties and a viability dye.
-
Quantify the mean fluorescence intensity (MFI) of the cell population at each time point. The increase in MFI over time reflects the uptake of FITC-TCS.
-
Signaling Pathways Modulated by this compound
Upon entering the cell, this compound does not merely act as a passive toxin. It actively engages with and modulates various intracellular signaling pathways, contributing to its overall cytotoxic and pharmacological effects.
Mitogen-Activated Protein Kinase (MAPK) Pathways
TCS has been shown to activate several MAPK pathways, which are critical regulators of cell proliferation, differentiation, and apoptosis.[3]
-
c-Jun N-terminal Kinase (JNK) Pathway: Activation of the JNK pathway is a common response to cellular stress and can lead to apoptosis. TCS has been reported to induce JNK activation.[3]
-
p38 MAPK Pathway: Similar to the JNK pathway, the p38 MAPK pathway is activated by stress stimuli and plays a role in apoptosis and inflammation. TCS can suppress the elevation of p38 MAPK induced by viral infections.[8]
-
Extracellular signal-Regulated Kinase (ERK) Pathway: The ERK pathway is typically associated with cell survival and proliferation. The effect of TCS on this pathway can be cell-type dependent.
Protein Kinase C (PKC) Pathway
The PKC signaling pathway is involved in a wide range of cellular processes. TCS has been shown to suppress the PKC/MAPK signaling pathway in some cancer cells, leading to an inhibition of proliferation.[9]
Visualizing the Journey: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the complex processes involved in this compound's cellular interactions, the following diagrams have been generated using the DOT language.
Caption: Cellular uptake and intracellular trafficking pathway of this compound.
Caption: Major signaling pathways modulated by intracellular this compound.
Caption: Experimental workflow for tracking FITC-TCS by confocal microscopy.
Conclusion and Future Directions
The cellular uptake and intracellular trafficking of this compound are complex, multi-step processes that are fundamental to its biological activity. While significant progress has been made in identifying the key receptors and pathways involved, several areas warrant further investigation. A more detailed quantitative understanding of uptake kinetics and the efficiency of endosomal escape in different cell types is crucial for optimizing its therapeutic potential. The development of more specific inhibitors for different endocytic pathways will help to further dissect the precise entry mechanisms. Furthermore, elucidating the detailed molecular interactions that govern its retro-translocation from the ER to the cytosol will provide invaluable insights for designing novel strategies to enhance its delivery and efficacy. Continued research in these areas will undoubtedly pave the way for the successful clinical application of this compound and its derivatives in the treatment of cancer and viral diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Possible mechanisms of this compound-induced apoptosis of tumor cells [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and Functional Investigation and Pharmacological Mechanism of this compound, a Type 1 Ribosome-Inactivating Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interaction between this compound, a ribosome-inactivating protein, and the ribosomal stalk protein P2 by chemical shift perturbation and mutagenesis analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro immunotoxicity and cytotoxicity of this compound against human normal immunocytes and leukemia-lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Breast Cancer Cell Proliferation in Both Cell Lines and Nude Mice by Promotion of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound suppresses the elevation of p38 MAPK, and Bcl-2 induced by HSV-1 infection in Vero cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-tumor action of this compound, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Basis of Trichosanthin's N-Glycosidase Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trichosanthin (TCS), a Type I Ribosome-Inactivating Protein (RIP) extracted from the root tuber of Trichosanthes kirilowii, exhibits potent N-glycosylase activity, which forms the basis of its diverse pharmacological effects, including anti-tumor, anti-viral, and abortifacient properties. This document provides an in-depth technical analysis of the structural features that govern TCS's enzymatic function. We will explore the protein's overall architecture, the specific residues of the active site, the step-by-step catalytic mechanism of depurination, and the critical interactions with ribosomal proteins that ensure its potent cytotoxicity. This guide synthesizes crystallographic data, kinetic studies, and site-directed mutagenesis results to offer a comprehensive understanding for professionals in drug discovery and molecular biology.
Introduction to this compound (TCS)
This compound is a single-chain polypeptide of approximately 27 kDa that belongs to the Type I family of ribosome-inactivating proteins.[1] Its primary mechanism of action is the enzymatic cleavage of a specific N-glycosidic bond within the large ribosomal RNA (rRNA) of eukaryotic cells.[1] Specifically, TCS targets and hydrolyzes the bond at adenine-4324 (A-4324) in the universally conserved α-sarcin/ricin loop (SRL) of the 28S rRNA.[1][2][3] This single depurination event irreversibly inactivates the ribosome, halting protein synthesis by preventing the binding of elongation factors, which ultimately leads to cell death.[1][4] The potent and specific nature of this activity has made TCS a subject of intense research for its therapeutic potential, particularly in oncology and virology.[2][3]
Three-Dimensional Structure of this compound
The crystal structure of TCS reveals a globular protein composed of two distinct domains that form a deep cleft where the active site resides.[5][6]
-
N-Terminal Domain (residues 1–172): This larger domain is the primary structural scaffold, consisting of six α-helices and a six-stranded mixed β-sheet, along with a smaller antiparallel β-sheet.[5][7]
-
C-Terminal Domain (residues 182–247): The smaller domain features a prominent, bent α-helix and an anti-parallel β-sheet.[5][7]
-
Connecting Loop (residues 173–181): A loop rich in basic residues (K173, R174, K177) connects the two domains and plays a crucial role in ribosomal interactions.[7]
The overall fold of TCS is highly homologous to other RIPs, such as the ricin A-chain (RTA), indicating a conserved structural framework for N-glycosylase activity.[5]
Table 1: Crystallographic Data for this compound
| PDB Code | Description | Resolution (Å) | Space Group | Unit Cell Dimensions (a, b, c in Å) |
| 1MRJ | TCS complex with Adenine | N/A | N/A | N/A |
| 2JDL | TCS complex with ribosomal P2 protein peptide | N/A | N/A | N/A |
| Orthorhombic Form | Native TCS | 1.88 | P2(1)2(1)2(1) | 38.31, 76.22, 79.21 |
Data compiled from multiple sources.[2][5][8]
The Catalytic Core: Active Site Architecture
The N-glycosylase activity of TCS is orchestrated by a set of highly conserved amino acid residues located within the cleft between the N- and C-terminal domains.[1][6] Structural and mutagenesis studies have identified five residues as being critical for catalysis.[2][6]
Table 2: Key Active Site Residues and Their Functions
| Residue | Role in Catalysis |
| Tyr70 | Engages in π-π stacking with the adenine ring, crucial for substrate positioning. Undergoes a significant conformational change during the reaction.[9][10] |
| Tyr111 | Participates in stacking interactions with the adenine ring, further stabilizing its orientation in the active site.[2] |
| Glu160 | Acts as a general base to activate a water molecule and stabilizes the positively charged oxocarbenium intermediate formed on the ribose sugar after bond cleavage.[2] |
| Arg163 | Functions as a general acid, protonating the N3 of the target adenine (A-4324), which weakens the N-glycosidic bond and facilitates its cleavage.[2] |
| Trp192 (or Phe192) | Located at the bottom of the active site pocket, its indole/phenyl ring provides a hydrophobic surface that stabilizes adenine binding through van der Waals interactions.[1][6] |
The N-Glycosylase Catalytic Mechanism
The enzymatic action of TCS proceeds through a well-defined, multi-step mechanism involving substrate recognition, bond cleavage, and product release.
-
Ribosome Targeting: TCS is first recruited to the ribosome via an interaction with the ribosomal stalk protein P2.[1][11]
-
SRL Binding: TCS then specifically recognizes and binds to the GAGA sequence of the α-sarcin/ricin loop.
-
Adenine Positioning: The target adenine (A-4324) is flipped out of the rRNA helix and into the active site cleft of TCS. It is positioned through stacking interactions with Tyr70 and Tyr111.[2]
-
Bond Labilization: The side chain of Arg163 donates a proton to the N3 atom of the adenine ring. This protonation increases the positive charge on the purine ring system, which in turn withdraws electrons from the N9-C1' glycosidic bond, making it susceptible to cleavage.[2]
-
Hydrolysis: The N-glycosidic bond is hydrolyzed. This cleavage results in the release of the neutral adenine base and the formation of a transient, positively charged oxocarbenium ion on the ribose sugar.[2]
-
Intermediate Stabilization: The carboxylate group of Glu160 stabilizes the oxocarbenium intermediate, preventing non-specific reactions.[2]
-
Resolution: A nucleophilic attack by a water molecule, likely activated by Glu160, on the C1' of the ribose resolves the intermediate, regenerating the hydroxyl group on the sugar and completing the depurination event. The enzyme is then released to act on another ribosome.
Substrate Recognition: The Role of Ribosomal Proteins
While TCS can depurinate naked rRNA, its activity is enhanced over 80,000-fold when acting on an intact ribosome.[11] This dramatic increase in efficiency is due to a specific interaction with the eukaryotic ribosomal stalk, a flexible structure composed of acidic proteins P0, P1, and P2.
Structural and mutagenesis studies have shown that TCS specifically hijacks the ribosomal stalk P2 protein to gain access to the SRL.[6][11] The C-terminal domain of TCS, particularly the basic residues Lys173, Arg174, and Lys177, forms charge-charge interactions with a conserved acidic 'DDD' motif at the C-terminal tail of the P2 protein.[6][7] This interaction anchors TCS to the ribosome in close proximity to the SRL, effectively increasing its local concentration and facilitating the efficient capture of its substrate. A triple-alanine mutant (K173A/R174A/K177A) that fails to bind P2 shows a significant reduction in its ability to inhibit protein synthesis, confirming the critical role of this interaction.[7]
Experimental Protocols
A detailed understanding of TCS's structure and function has been achieved through a combination of key experimental techniques.
X-Ray Crystallography
This technique provides high-resolution, three-dimensional structural information of the protein and its complexes.
-
Protein Expression and Purification: Recombinant TCS is typically overexpressed in E. coli and purified using chromatographic methods such as ion exchange (e.g., CM-Sepharose) and gel filtration.[4][8]
-
Crystallization: Crystals of TCS are grown using the vapor diffusion method. A common condition involves precipitating the protein from a citrate buffer (pH 5.4) with KCl.[5] To study substrate binding, crystals are soaked in solutions containing substrate analogs like AMP or NADPH.[9][12]
-
Data Collection: Crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are recorded.
-
Structure Solution and Refinement: The structure is solved using molecular replacement, with a known homologous structure (like ricin A-chain) as a search model. Refinement is carried out using software programs like XPLOR and PROLSQ to an R-factor below 0.20, ensuring the model accurately fits the experimental data.[5]
Site-Directed Mutagenesis
This method is used to probe the function of individual amino acid residues by replacing them with other amino acids.
-
Mutant Construction: The cDNA of TCS is cloned into an expression vector. Point mutations or deletions are introduced using PCR-based strategies with specifically designed primers. For example, to create the Y70A mutant, primers are designed to change the tyrosine codon (TAT or TAC) to an alanine codon (GCN).[13]
-
Expression and Purification: The mutant protein is expressed and purified using the same protocol as the wild-type protein.
-
Functional Analysis: The N-glycosylase activity of the mutant is compared to the wild-type. This is often done using an in vitro translation inhibition assay with rabbit reticulocyte lysate. The concentration of protein required to inhibit protein synthesis by 50% (IC50) is determined.
-
Structural Analysis: The mutant protein may be crystallized to determine if the mutation caused any significant structural perturbations.
N-Glycosylase Activity Assays
-
Aniline Cleavage Assay: This biochemical assay confirms the site of depurination.
-
The rRNA is extracted and treated with aniline. Aniline chemically cleaves the phosphodiester backbone of the RNA specifically at the abasic site created by TCS.
-
The resulting RNA fragments are separated by polyacrylamide gel electrophoresis. The size of the released fragment allows for the precise identification of the cleavage site as A-4324.[14]
-
HPLC Analysis: To measure the release of adenine from a substrate, High-Performance Liquid Chromatography (HPLC) can be used. The reaction mixture containing TCS and a substrate (e.g., AMP) is incubated, and at various time points, aliquots are analyzed by reverse-phase HPLC to quantify the amount of free adenine produced.[10]
Pharmacokinetic Considerations and Protein Engineering
Despite its potency, the clinical application of native TCS is hindered by a short plasma half-life (around 9-13 minutes in rats) and strong immunogenicity.[2][16] Structural knowledge has guided protein engineering efforts to overcome these limitations.
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) to the surface of TCS increases its hydrodynamic radius, reducing renal clearance and shielding antigenic epitopes. Site-directed PEGylation has been shown to increase the plasma half-life by 4.5- to 6-fold and decrease immunogenicity by 3- to 4-fold, albeit with some reduction in in vitro activity.[17]
-
Dextran Coupling: Similarly, coupling TCS to dextran prolongs its plasma half-life by preventing glomerular filtration.[16]
Table 3: Pharmacokinetic Parameters of TCS and its Conjugates
| Molecule | Plasma Clearance (µL/min) in Rats | Mean Residence Time (min) in Rats | Reference |
| This compound (TCS) | 4780 ± 570 | 9 ± 1 | [16] |
| TCS (in renally-ligated rats) | 220 ± 20 | 145 ± 16 | [16] |
| PEGylated TCS Muteins | N/A (Half-life increased 4.5-6 fold) | N/A (Half-life increased 4.5-6 fold) | [17] |
Conclusion
The N-glycosylase activity of this compound is a highly specific and efficient enzymatic process rooted in its distinct two-domain structure. The precise spatial arrangement of five key catalytic residues—Tyr70, Tyr111, Glu160, Arg163, and Trp192—within the active site cleft is essential for substrate binding, labilization and cleavage of the target N-glycosidic bond in 28S rRNA. Furthermore, the high potency of TCS against cellular ribosomes is not solely dependent on its catalytic site but also relies critically on its ability to interact with the ribosomal stalk protein P2, a mechanism that ensures efficient targeting to its substrate. This detailed structural and mechanistic understanding provides a robust framework for the rational design of next-generation TCS-based therapeutics with improved pharmacological profiles for the treatment of cancer and viral diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. A Sixty-Year Research and Development of this compound, a Ribosome-Inactivating Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Structure of this compound at 1.88 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural and Functional Investigation and Pharmacological Mechanism of this compound, a Type 1 Ribosome-Inactivating Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction between this compound, a ribosome-inactivating protein, and the ribosomal stalk protein P2 by chemical shift perturbation and mutagenesis analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structures of the complexes of this compound with four substrate analogs and catalytic mechanism of RNA N-glycosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 11. mdpi.com [mdpi.com]
- 12. Substrate binding and catalysis in this compound occur in different sites as revealed by the complex structures of several E85 mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Site-Directed Mutagenesis and Its Application in Studying the Interactions of T3S Components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The mechanism of action of this compound on eukaryotic ribosomes--RNA N-glycosidase activity of the cytotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The mechanism of action of this compound on eukaryotic ribosomes--RNA N-glycosidase activity of the cytotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Increasing the plasma half-life of this compound by coupling to dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of site-directed PEGylation of this compound on its biological activity, immunogenicity, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of Trichosanthin with Ribosomal Stalk Proteins P0, P1, and P2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trichosanthin (TCS), a type 1 ribosome-inactivating protein (RIP), exhibits potent cytotoxic and antiviral activities by enzymatically cleaving a specific adenine residue in the 28S rRNA of eukaryotic ribosomes, thereby halting protein synthesis.[1][2] This critical event is preceded by a nuanced interaction with the ribosomal stalk, a flexible structure composed of proteins P0, P1, and P2, which plays a crucial role in recruiting translation factors.[3][4] This technical guide provides a comprehensive overview of the molecular interactions between this compound and the ribosomal stalk proteins P0, P1, and P2. It delves into the quantitative aspects of this binding, details the experimental methodologies used to elucidate these interactions, and visualizes the associated molecular and cellular pathways. This document is intended to serve as a valuable resource for researchers in the fields of molecular biology, oncology, and drug development, offering insights into the mechanism of action of this potent RIP and providing a foundation for the development of novel therapeutics.
Molecular Interaction between this compound and Ribosomal Stalk Proteins
The cytotoxicity of this compound is fundamentally linked to its ability to depurinate the A4324 residue within the α-sarcin/ricin loop (SRL) of the 28S rRNA.[3][5][6] This enzymatic activity is significantly enhanced by a direct interaction with the ribosomal stalk, a pentameric complex of P0, and two heterodimers of P1 and P2 [P0(P1/P2)₂].[3][4] This interaction is thought to properly orient TCS on the ribosome, facilitating its access to the SRL.[3][7]
Studies have demonstrated that TCS interacts with the highly conserved C-terminal tails of all three P proteins (P0, P1, and P2).[3][8] Deletion mutagenesis and chemical shift perturbation analyses have pinpointed the interaction to a conserved acidic motif, specifically a "DDD" (Asp-Asp-Asp) sequence, within the C-terminus of the P proteins.[3][7]
Conversely, the binding site on TCS has been mapped to its C-terminal domain.[3] Site-directed mutagenesis has identified three key basic residues, Lysine 173 (K173), Arginine 174 (R174), and Lysine 177 (K177), as being crucial for this interaction.[3][7] It is proposed that these positively charged residues on TCS form charge-charge interactions with the negatively charged DDD motif on the P proteins.[3] The significance of this interaction is underscored by the finding that a triple-alanine mutant of TCS (K173A/R174A/K177A), which is unable to bind to the P2 protein, exhibits an 18-fold reduction in its ability to inhibit translation in a rabbit reticulocyte lysate system.[3][7]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the interaction of this compound with ribosomal stalk proteins and its cytotoxic effects.
Table 1: Binding Affinity and Functional Impact of this compound Interaction with Ribosomal P Proteins
| Parameter | Value | Cell/System | Reference |
| Dissociation Constant (KD) of TCS for L10a (P0) | 7.78 nM | Surface Plasmon Resonance | [9] |
| Reduction in Translation Inhibition by K173A/R174A/K177A TCS mutant | 18-fold | Rabbit Reticulocyte Lysate | [3][7] |
Table 2: Cytotoxicity of this compound (IC50 Values) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (h) | Reference |
| Caski | Cervical Cancer | 60 | 24 | [3] |
| C33a | Cervical Cancer | 60 | 24 | [3] |
| HeLa | Cervical Cancer | 100 | 24 | [3] |
| SW1990 | Pancreatic Cancer | 100 | 24 | [3] |
| A549 | Non-small Cell Lung Cancer | ~20 | 48 | [6] |
| NCI-H1299 | Non-small Cell Lung Cancer | ~20 | 48 | [6] |
| NCI-H1650 | Non-small Cell Lung Cancer | ~30 | 48 | [6] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study the interaction between this compound and ribosomal stalk proteins.
In Vitro Pull-Down Assay
This technique is used to demonstrate a direct physical interaction between two proteins.
Protocol:
-
Bait Protein Immobilization: A purified, tagged "bait" protein (e.g., GST-TCS) is incubated with affinity beads (e.g., glutathione-Sepharose) in a binding buffer to immobilize it.
-
Control: A parallel experiment is performed with the tag alone (e.g., GST) to control for non-specific binding.
-
Prey Protein Incubation: A cell lysate or a solution containing the purified "prey" protein (e.g., ribosomal P2 protein) is incubated with the immobilized bait protein.
-
Washing: The beads are washed extensively with the binding buffer to remove non-specifically bound proteins.
-
Elution: The specifically bound proteins are eluted from the beads, typically by changing the pH or increasing the salt concentration.
-
Analysis: The eluted proteins are resolved by SDS-PAGE and visualized by Coomassie blue staining or identified by Western blotting using an antibody specific to the prey protein.
NMR Chemical Shift Perturbation
This method is employed to map the binding interface between two interacting proteins in solution.
Protocol:
-
Protein Labeling: One of the interacting partners (e.g., TCS) is isotopically labeled with ¹⁵N and/or ¹³C.
-
NMR Spectra Acquisition: A series of two-dimensional ¹H-¹⁵N HSQC NMR spectra of the labeled protein are recorded.
-
Titration: The unlabeled binding partner (e.g., P2 protein) is incrementally added to the labeled protein sample.
-
Spectral Analysis: Changes in the chemical shifts of the backbone amide protons and nitrogens of the labeled protein are monitored upon the addition of the binding partner.
-
Binding Site Mapping: Residues that exhibit significant chemical shift perturbations are identified as being part of or in close proximity to the binding interface.
Site-Directed Mutagenesis
This technique is used to introduce specific amino acid substitutions to identify residues critical for protein-protein interactions.
Protocol:
-
Primer Design: Mutagenic primers containing the desired nucleotide change are designed.
-
PCR Amplification: The plasmid DNA containing the gene of interest (e.g., TCS) is amplified by PCR using the mutagenic primers and a high-fidelity DNA polymerase. This results in the synthesis of a mutated plasmid.
-
Template Digestion: The parental, non-mutated template DNA is digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA (the parental plasmid is methylated, while the newly synthesized plasmid is not).
-
Transformation: The mutated plasmid is transformed into competent E. coli cells for propagation.
-
Verification: The presence of the desired mutation is confirmed by DNA sequencing.
-
Protein Expression and Functional Analysis: The mutated protein is expressed, purified, and its ability to interact with the binding partner and its biological activity are assessed using assays such as pull-down and in vitro translation inhibition.
In Vitro Translation Inhibition Assay
This assay measures the ability of a substance to inhibit protein synthesis in a cell-free system.
Protocol:
-
System Preparation: A commercially available in vitro translation system, such as rabbit reticulocyte lysate, is used. This lysate contains all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, etc.).
-
Inhibitor Addition: Varying concentrations of the inhibitor (e.g., wild-type TCS or a mutant) are added to the lysate.
-
Template Addition: A messenger RNA (mRNA) template encoding a reporter protein (e.g., luciferase) is added to initiate translation.
-
Incubation: The reaction mixture is incubated at an optimal temperature (typically 30-37°C) to allow for protein synthesis.
-
Activity Measurement: The amount of newly synthesized reporter protein is quantified. For luciferase, this is done by adding its substrate and measuring the resulting luminescence.
-
IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in protein synthesis (IC50) is calculated.
Apoptosis Assays
These assays are used to detect and quantify programmed cell death induced by a substance.
Protocol:
-
Cell Culture and Treatment: Cells are cultured and treated with the apoptosis-inducing agent (e.g., TCS).
-
Fixation and Permeabilization: The cells are fixed with paraformaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.
-
Labeling: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs (e.g., biotin-dUTP or a fluorescently labeled dUTP) onto the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.
-
Detection: If biotin-dUTP is used, a conjugate of streptavidin and a reporter enzyme (e.g., horseradish peroxidase) is added, followed by a chromogenic substrate to visualize the apoptotic cells. If a fluorescently labeled dUTP is used, the cells can be directly visualized by fluorescence microscopy.
-
Analysis: The percentage of TUNEL-positive (apoptotic) cells is determined by microscopy or flow cytometry.
Protocol:
-
Cell Lysis: Cells treated with the apoptosis-inducing agent are lysed to release their cellular contents, including caspases.
-
Substrate Addition: A specific fluorogenic or colorimetric substrate for the caspase of interest (e.g., DEVD for caspase-3/7) is added to the cell lysate.
-
Incubation: The mixture is incubated to allow the active caspases to cleave the substrate.
-
Signal Detection: The cleavage of the substrate results in the release of a fluorescent or colored molecule, which is quantified using a fluorometer or spectrophotometer.
-
Data Analysis: The measured signal is proportional to the caspase activity in the sample.
Signaling Pathways and Logical Relationships
The interaction of this compound with ribosomal stalk proteins is the initial step in a cascade of events leading to cell death. The following diagrams, rendered in Graphviz DOT language, illustrate these key processes.
Diagram 1: this compound Interaction with the Ribosomal Stalk and Inhibition of Protein Synthesis
References
- 1. Interaction between this compound, a ribosome-inactivating protein, and the ribosomal stalk protein P2 by chemical shift perturbation and mutagenesis analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.cbc.osu.edu [research.cbc.osu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Structural and Functional Investigation and Pharmacological Mechanism of this compound, a Type 1 Ribosome-Inactivating Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound inhibits cell growth and metastasis by promoting pyroptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 8. The C-terminal fragment of the ribosomal P protein complexed to this compound reveals the interaction between the ribosome-inactivating protein and the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ribosomal protein L10a, a bridge between this compound and the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
Trichosanthin: A Comprehensive Technical Review of its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichosanthin (TCS) is a type I ribosome-inactivating protein (RIP) isolated from the root tuber of Trichosanthes kirilowii, a plant used in traditional Chinese medicine.[1][2][3] With a molecular weight of approximately 27 kDa, this single-chain polypeptide has garnered significant scientific interest due to its diverse and potent pharmacological activities.[1][4] Initially utilized for its abortifacient properties, research has unveiled its potential as a therapeutic agent in oncology, virology, and immunology.[1][4][5] This technical guide provides an in-depth review of the core pharmacological properties of this compound, focusing on its anti-tumor, anti-HIV, and immunomodulatory effects. It summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Ribosome-Inactivating Protein (RIP) Activity
The fundamental mechanism underlying many of this compound's biological effects is its activity as a ribosome-inactivating protein.[1][6]
Mechanism of Action
This compound functions as an RNA N-glycosidase, specifically targeting the large 28S ribosomal RNA (rRNA) subunit in eukaryotic cells.[2][6] It catalyzes the hydrolytic cleavage of the N-glycosidic bond of a specific adenine residue (A4324 in rat 28S rRNA) within a highly conserved region known as the sarcin-ricin loop (SRL).[2][6] This irreversible modification of the rRNA prevents the binding of elongation factors to the ribosome, thereby halting protein synthesis and ultimately leading to cell death.[1][2]
Experimental Protocol: Ribosome-Inactivating Activity Assay (Depurination Assay)
This protocol outlines a common method to assess the N-glycosidase activity of this compound on ribosomes.
Objective: To determine if this compound can depurinate 28S rRNA from a eukaryotic source.
Materials:
-
This compound (TCS)
-
Rabbit reticulocyte lysate (as a source of ribosomes)
-
Nuclease-free water
-
RNA extraction reagent (e.g., TRIzol)
-
Chloroform
-
Isopropanol
-
75% Ethanol
-
Aniline-acetate solution
-
RNA loading dye
-
Agarose gel
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Incubation: Incubate rabbit reticulocyte lysate with a specific concentration of this compound (e.g., 10 nM) at 30°C for a defined period (e.g., 30 minutes).[7] A control sample with no this compound should be run in parallel.
-
RNA Extraction: Extract total RNA from the reaction mixtures using a standard RNA extraction reagent following the manufacturer's protocol. This typically involves homogenization in the reagent, phase separation with chloroform, and precipitation of RNA with isopropanol.
-
Aniline Treatment: The extracted RNA is treated with an aniline-acetate solution. Aniline specifically cleaves the phosphodiester bond at the site of the depurinated adenine.
-
Gel Electrophoresis: The treated RNA samples are then analyzed by agarose gel electrophoresis.
-
Visualization: The gel is visualized under a UV transilluminator. The appearance of a specific smaller RNA fragment in the this compound-treated sample, which is absent in the control, indicates the cleavage of the 28S rRNA and thus, the ribosome-inactivating activity of this compound.
Caption: Workflow for determining this compound's ribosome-inactivating protein activity.
Anti-Tumor Properties
This compound has demonstrated significant anti-tumor activity against a wide range of cancer types, both in vitro and in vivo.[1][8] Its cytotoxic effects are exerted through various mechanisms, primarily by inducing apoptosis and inhibiting cell proliferation.
In Vitro Cytotoxicity
This compound inhibits the growth of numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and experimental conditions.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| U87 | Glioma | 40 | 24 | [9] |
| U251 | Glioma | 51.6 | 24 | [9] |
| H22 | Hepatocellular Carcinoma | ~25 µg/mL | 48-72 | [10] |
| SU-DHL-2 | B-cell lymphoma | ~0.15-0.75 | 48 | [11] |
| HeLa | Cervical Cancer | 10-40 µg/mL (significant apoptosis) | 48 | [8] |
| Caski | Cervical Cancer | 10-40 µg/mL (significant apoptosis) | 48 | [8] |
In Vivo Anti-Tumor Efficacy
Studies in animal models have confirmed the anti-tumor effects of this compound.
| Tumor Model | Animal Model | Dosage | Tumor Growth Inhibition | Reference |
| H22 Xenograft | BALB/c mice | 2 µg/g | ~55% | [12] |
| SGC-7901 Xenograft | Nude mice | 0.5 mg/kg | Effective suppression | [2] |
Mechanisms of Anti-Tumor Action
This compound's anti-tumor effects are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. Several signaling pathways are implicated in these processes.
This compound is a potent inducer of apoptosis in cancer cells.[3] This programmed cell death is initiated through both intrinsic (mitochondrial) and extrinsic pathways, characterized by the activation of caspases.[1]
Experimental Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes a common flow cytometry-based method to quantify apoptosis induced by this compound.
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound (TCS)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 48 hours).[8] Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.[8] Incubate in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Caption: Workflow for quantifying apoptosis using Annexin V/PI staining.
-
MAPK Pathway: this compound can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. In some cancer cells, it suppresses the PKC/MAPK pathway, leading to an inhibition of cell proliferation.[1][13] In other contexts, it can activate the JNK/MAPK pathway to induce apoptosis.[13]
Caption: this compound-mediated inhibition of the PKC/MAPK pathway.
-
NF-κB Pathway: this compound has been shown to induce a rapid decline in the expression of Nuclear Factor kappa B (NF-κB) in hepatoma cells, contributing to its pro-apoptotic effects.[1][14]
Caption: this compound's inhibitory effect on the NF-κB pathway.
-
STAT5/C-myc Pathway: In cervical cancer cells, this compound has been found to inhibit the STAT5/C-myc signaling pathway, which is crucial for cell proliferation and survival.[2][15]
Caption: Inhibition of the STAT5/C-myc pathway by this compound.
Anti-HIV Properties
This compound was one of the early natural products identified with potent anti-HIV activity.[2][5] It has been shown to inhibit HIV-1 replication in both acutely and chronically infected T-lymphocytes and macrophages.[2][16]
In Vitro Anti-HIV Activity
| Cell Line | HIV Strain | EC50 | Reference |
| HIV-infected H9 and CEM-ss cells | HIV-1 | 0.25 µg/mL (inhibition of replication) | [2] |
| HIV-sensitive T-lymphoblastoid cells (VB cell line) | HIV-1 | Not specified, selectively reduced p24 levels | [2] |
Mechanisms of Anti-HIV Action
The anti-HIV mechanism of this compound is complex and not fully elucidated, but several modes of action have been proposed:
-
Ribosome Inactivation: The primary mechanism is believed to be the inhibition of viral protein synthesis in infected cells through its RIP activity.[16]
-
Enhancement of Chemokine Activity: this compound can enhance the activity of chemokines such as RANTES and SDF-1α, which are natural ligands for HIV co-receptors (CCR5 and CXCR4).[16] This enhancement of chemokine-stimulated G protein activation and chemotaxis may interfere with viral entry.[16]
-
Direct Interaction with the Virus: There is evidence to suggest that this compound can penetrate HIV-1 virions, which may be an important factor in its anti-viral activity.[17]
Immunomodulatory Properties
This compound exhibits complex immunomodulatory effects, acting as both an immunosuppressant and an immunostimulant depending on the context.
Immunosuppressive Effects
At non-cytotoxic concentrations, this compound can inhibit mitogen-induced lymphoproliferative responses and suppress the production of IL-2.[18] It can also depress delayed-type hypersensitivity (DTH) responses and humoral antibody formation.[18]
Immunostimulatory Effects
In tumor-bearing models, this compound has been shown to enhance anti-tumor immune responses.[12] It can increase the percentage of effector T cells, particularly IFN-γ producing CD4+ and CD8+ T cells, and promote the secretion of Th1 cytokines.[12] One study found that this compound increased the expression of tumor suppressor in lung cancer 1 (TSLC1) in tumor cells and its ligand, class I-restricted T cell-associated molecule (CRTAM), in effector T cells, thereby boosting the anti-tumor immune response.
Effects on Cytokine Production
This compound can modulate the production of various cytokines. For instance, in the presence of LPS, it has been shown to increase the expression of IL-10 and MCP-1 in macrophages, while decreasing the expression of IL-12 and TNF-α.[5]
Experimental Protocol: In Vitro Assessment of Immunomodulatory Effects on Macrophages
This protocol outlines a general method for studying the effect of this compound on cytokine production by macrophages.
Objective: To determine the effect of this compound on the production of pro- and anti-inflammatory cytokines by macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1) or primary peritoneal macrophages
-
This compound (TCS)
-
Lipopolysaccharide (LPS)
-
Cell culture medium and supplements
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10, IL-12)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at an appropriate density.
-
Cell Treatment: Treat the cells with various concentrations of this compound, with or without a stimulant like LPS, for a defined period (e.g., 24 hours). Include appropriate controls (untreated cells, cells with LPS only).
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of specific cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the different treatment groups to determine the immunomodulatory effects of this compound.
Caption: Workflow for assessing the immunomodulatory effects of this compound.
Conclusion and Future Perspectives
This compound is a remarkable protein with a wide array of pharmacological properties, making it a compelling candidate for drug development. Its potent ribosome-inactivating activity forms the basis of its anti-tumor and anti-viral effects, while its complex immunomodulatory actions add another layer to its therapeutic potential. The signaling pathways involved in its anti-cancer activity are being progressively elucidated, offering multiple targets for intervention.
Despite its promise, challenges such as antigenicity and a short plasma half-life have hindered its clinical translation.[5] Future research should focus on strategies to overcome these limitations, such as PEGylation, formulation in nanocarriers, and the development of less immunogenic derivatives. Further in-depth studies are also required to fully understand its complex immunomodulatory mechanisms and to identify specific patient populations that would benefit most from this compound-based therapies. The continued investigation of this multifaceted protein holds significant promise for the development of novel treatments for cancer, HIV, and immune-related disorders.
References
- 1. Anti-tumor action of this compound, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Possible mechanisms of this compound-induced apoptosis of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits cell growth and metastasis by promoting pyroptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Th1- and enhancement of Th2-initiating cytokines and chemokines in this compound- treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound inhibits cervical cancer by regulating oxidative stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound suppresses the proliferation of glioma cells by inhibiting LGR5 expression and the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Promotes Anti-Tumor Immunity through Mediating Chemokines and Granzyme B Secretion in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. mdpi.com [mdpi.com]
- 13. Structural and Functional Investigation and Pharmacological Mechanism of this compound, a Type 1 Ribosome-Inactivating Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. This compound inhibits the proliferation of cervical cancer cells and downregulates STAT-5/C-myc signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-HIV Agent this compound Enhances the Capabilities of Chemokines to Stimulate Chemotaxis and G Protein Activation, and This Is Mediated through Interaction of this compound and Chemokine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The anti-viral protein of this compound penetrates into human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The immunomodulatory and antitumor activities of this compound-an abortifacient protein isolated from tian-hua-fen (Trichosanthes kirilowii) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Recombinant Trichosanthin (rTCS) Expression and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and step-by-step protocols for the expression and purification of recombinant Trichosanthin (rTCS), a ribosome-inactivating protein with significant therapeutic potential. The protocols focus on expression in Escherichia coli and subsequent purification, including methods for handling inclusion bodies.
Introduction
This compound (TCS) is a type 1 ribosome-inactivating protein (RIP) isolated from the root tubers of Trichosanthes kirilowii. It exhibits a range of biological activities, including anti-tumor, antiviral, and immunomodulatory effects. Recombinant expression of TCS is crucial for producing the large quantities of pure protein required for research and therapeutic development. E. coli is a widely used host for this purpose; however, high-level expression often leads to the formation of insoluble inclusion bodies, necessitating specific solubilization and refolding procedures.
Data Summary
The following tables summarize quantitative data related to the expression, purification, and activity of recombinant this compound.
Table 1: Recombinant this compound Expression and Purification Parameters in E. coli
| Parameter | Value/Condition | Reference |
| Expression Host | E. coli BL21(DE3) | [1][2] |
| Expression Vector | pET-28a(+) | [1] |
| Inducer | Isopropyl β-D-1-thiogalactopyranoside (IPTG) | [1][2] |
| IPTG Concentration | 0.25 mM - 1.0 mM | [2][3][4] |
| Induction Temperature | 25°C - 37°C | [2] |
| Induction Time | 3 - 8 hours | [1][2][3] |
| Cellular Localization | Primarily inclusion bodies | [1] |
| Purification Method | Ni-NTA Affinity Chromatography | [1][5] |
| Typical Yield | 0.16% of dried root tuber (native) | [6] |
Table 2: Biological Activity of Recombinant this compound
| Assay | Cell Line/System | IC50 Value | Reference |
| In vitro protein synthesis inhibition | Rabbit reticulocyte lysate | ~0.13 nM | [7] |
| Cell proliferation (MTT assay) | PC3 (prostate cancer) | 50.6 µg/ml | [2] |
Experimental Protocols
Protocol 1: Expression of Recombinant this compound in E. coli
This protocol describes the induction of rTCS expression in the E. coli BL21(DE3) strain.
Materials:
-
E. coli BL21(DE3) cells transformed with pET-28a(+)-TCS plasmid
-
Luria-Bertani (LB) medium
-
Kanamycin (or other appropriate antibiotic for plasmid selection)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (100 mM)
Procedure:
-
Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of transformed E. coli BL21(DE3).
-
Incubate the culture overnight at 37°C with shaking (200-250 rpm).
-
The next day, inoculate 500 mL of fresh LB medium (with antibiotic) with the overnight culture at a 1:100 dilution.
-
Incubate the large culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[2]
-
Induce protein expression by adding IPTG to a final concentration of 0.4 mM.[2]
-
Continue to incubate the culture for an additional 3-8 hours at a reduced temperature of 25°C to promote proper protein folding and potentially reduce inclusion body formation.[2]
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.[2]
-
Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 2: Purification of His-tagged rTCS from Inclusion Bodies
This protocol details the purification of rTCS from inclusion bodies using Ni-NTA affinity chromatography under denaturing conditions, followed by on-column refolding.
Materials:
-
Cell pellet from Protocol 1
-
Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Solubilization Buffer (8 M Urea, 100 mM NaH2PO4, 10 mM Tris-Cl, pH 8.0)
-
Wash Buffer 1 (8 M Urea, 100 mM NaH2PO4, 10 mM Tris-Cl, pH 6.3)
-
Wash Buffer 2 (8 M Urea, 100 mM NaH2PO4, 10 mM Tris-Cl, pH 5.9)
-
Refolding Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM Imidazole, pH 8.0, with a gradient of decreasing urea concentration)
-
Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)[5]
-
Ni-NTA agarose resin
-
Lysozyme
-
DNase I
Procedure:
Part A: Cell Lysis and Inclusion Body Solubilization
-
Resuspend the cell pellet in Lysis Buffer (5 mL per gram of wet cell paste).
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to ensure complete lysis.
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.
-
Discard the supernatant.
-
Resuspend the inclusion body pellet in Solubilization Buffer and stir for 1-2 hours at room temperature to completely solubilize the protein.
-
Centrifuge at 12,000 x g for 30 minutes at 4°C to remove any remaining insoluble debris. The supernatant contains the solubilized, denatured rTCS.
Part B: Ni-NTA Affinity Chromatography and Refolding
-
Equilibrate the Ni-NTA agarose resin with 10 column volumes of Solubilization Buffer.
-
Load the supernatant from Part A onto the equilibrated column.
-
Wash the column with 10 column volumes of Wash Buffer 1.
-
Wash the column with 10 column volumes of Wash Buffer 2.
-
To refold the protein on the column, apply a linear gradient of Refolding Buffer with decreasing urea concentration (from 6 M to 0 M) over several column volumes.
-
Wash the column with 10 column volumes of Refolding Buffer (without urea) containing 20 mM imidazole.[5]
-
Elute the refolded rTCS from the column using Elution Buffer.[5]
-
Collect fractions and analyze for the presence of rTCS by SDS-PAGE.
-
Pool the fractions containing pure rTCS and dialyze against a suitable storage buffer (e.g., PBS, pH 7.4).
Visualizations
Caption: Workflow for recombinant this compound expression in E. coli.
Caption: Workflow for purification of rTCS from inclusion bodies.
References
- 1. Expression and Purification of Recombinant this compound in Escherichia Coli and Evaluation of Its Effect on HeLa Cell Proliferation [zlfzyj.com]
- 2. The anti-cancerous activity of recombinant this compound on prostate cancer cell PC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.igem.wiki [static.igem.wiki]
- 4. IPTG Induction Protocol - Biologicscorp [biologicscorp.com]
- 5. researchgate.net [researchgate.net]
- 6. A simplified procedure for the purification of this compound (a type 1 ribosome inactivating protein) from Trichosanthes kirilowii root tubers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High level synthesis of biologically active recombinant this compound in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro translation inhibition assay for Trichosanthin activity
Application Note & Protocol
Topic: In Vitro Translation Inhibition Assay for Determining Trichosanthin Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (TCS) is a type I ribosome-inactivating protein (RIP) isolated from the root tuber of Trichosanthes kirilowii.[1][2] It exhibits a range of pharmacological activities, including anti-tumor and anti-HIV properties.[1][2][3] The primary mechanism of TCS cytotoxicity is the inhibition of protein synthesis.[4] This is achieved through its specific N-glycosidase activity, which targets and cleaves a critical adenine residue within the 28S ribosomal RNA (rRNA) of eukaryotic ribosomes.[3][5][6]
This application note provides a detailed protocol for a robust in vitro translation inhibition assay using a rabbit reticulocyte lysate system. This cell-free system is a highly effective method for quantifying the biological activity of TCS and other RIPs by measuring their dose-dependent inhibition of protein synthesis. The assay is crucial for functional characterization, quality control, and the screening of potential inhibitors or modulators of TCS activity.
Mechanism of Action: Ribosome Inactivation by this compound
This compound functions as a highly specific RNA N-glycosidase.[6] It targets the large 60S ribosomal subunit and enzymatically cleaves the N-C glycosidic bond of a single adenine residue at position 4324 (A4324) within a universally conserved region of the 28S rRNA known as the α-sarcin/ricin loop (SRL).[1][5][7] This depurination event does not immediately fragment the RNA backbone but induces a conformational change in the SRL.[6] The modification of this critical loop renders the ribosome unable to bind to elongation factors, such as elongation factor 2 (eEF2), which is essential for the translocation step of protein synthesis.[3] Consequently, polypeptide chain elongation is arrested, leading to a potent and irreversible inhibition of protein synthesis and eventual cell death.[1][3]
References
- 1. Structural and Functional Investigation and Pharmacological Mechanism of this compound, a Type 1 Ribosome-Inactivating Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumor action of this compound, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-tumor action of this compound, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The mechanism of action of this compound on eukaryotic ribosomes--RNA N-glycosidase activity of the cytotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The mechanism of action of this compound on eukaryotic ribosomes--RNA N-glycosidase activity of the cytotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Trichosanthin's Anti-HIV Activity in Lymphocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods used to assess the anti-human immunodeficiency virus (HIV) activity of Trichosanthin (TCS), a ribosome-inactivating protein (RIP) with potent antiviral properties. The protocols detailed below are intended to guide researchers in the in vitro evaluation of TCS and its derivatives against HIV in lymphocyte cell cultures.
Introduction
This compound, derived from the root tuber of Trichosanthes kirilowii, has demonstrated significant inhibitory effects on HIV-1 replication in various lymphocyte and monocyte-macrophage cell lines.[1] Its multifaceted mechanism of action, which includes inhibition of viral replication, modulation of chemokine receptors, and induction of apoptosis in infected cells, makes it a compelling candidate for anti-HIV drug development.[2][3] This document outlines key experimental procedures to quantify its antiviral efficacy and elucidate its mechanisms of action.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the anti-HIV activity of this compound.
Table 1: In Vitro Anti-HIV Activity of this compound (TCS)
| Assay Type | Cell Line | Parameter | Value | Reference |
| Syncytium Inhibition | H9 and Sup-T1 | IC50 | 0.5 - 4 µg/mL | [1] |
| HIV Replication Inhibition | H9 and CEM-ss | Effective Concentration | 0.25 µg/mL | [1] |
| HIV p24 Antigen Reduction | - | - | Significant decrease | [4] |
| CD4+ Cell Count | HIV Patients | - | Increase observed | [4] |
Table 2: Clinical Trial Data for this compound (GLQ223)
| Study Phase | Number of Patients | Dosage | Key Findings | Reference |
| Phase I/II | 51 | 10-30 µg/kg | Decreased p24 antigen levels, increased CD4+ cells in some patients. | [4] |
| - | 112 | 1.2 mg/week (in combination) | Reversed CD4+ T cell decrease. | [1] |
Experimental Protocols
HIV-1 p24 Antigen Capture ELISA
This assay quantifies the amount of HIV-1 p24 capsid protein in culture supernatants, providing a measure of viral replication.
Principle: A solid phase enzyme-linked immunosorbent assay (ELISA) is used to capture and detect the p24 antigen.
Materials:
-
HIV-1 p24 antigen capture ELISA kit (commercially available)
-
Culture supernatants from HIV-infected lymphocyte cultures treated with TCS
-
Microplate reader
Protocol:
-
Seed HIV-sensitive T-lymphoblastoid cells (e.g., MT-4, H9, CEM-ss) in a 96-well plate.
-
Infect the cells with a known titer of HIV-1.
-
Add serial dilutions of this compound to the wells. Include positive (virus only) and negative (cells only) controls.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.[1]
-
Collect the culture supernatants.
-
Perform the p24 antigen capture ELISA according to the manufacturer's instructions. This typically involves: a. Coating a microplate with an anti-p24 capture antibody. b. Adding cell culture supernatants to the wells. c. Incubating to allow the p24 antigen to bind to the capture antibody. d. Washing the plate to remove unbound material. e. Adding a biotinylated anti-p24 detector antibody, followed by streptavidin-horseradish peroxidase (HRP) conjugate. f. Adding a substrate solution (e.g., TMB) to develop a colorimetric signal. g. Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the concentration of p24 antigen in each sample by comparing the absorbance to a standard curve generated with known amounts of recombinant p24 antigen.
-
Determine the IC50 value of TCS (the concentration that inhibits p24 production by 50%).
Workflow for HIV-1 p24 Antigen Capture ELISA.
Syncytium Formation Inhibition Assay
This assay assesses the ability of TCS to inhibit the fusion of HIV-infected cells with uninfected CD4+ cells, a process that leads to the formation of multinucleated giant cells (syncytia).
Principle: The formation of syncytia is a hallmark of HIV infection in certain T-cell lines. The inhibition of this process can be visualized and quantified.
Materials:
-
HIV-infected T-cell line (e.g., H9)
-
Uninfected CD4+ T-cell line (e.g., Sup-T1)
-
This compound
-
24- or 48-well plates
-
Inverted microscope
Protocol:
-
Co-culture HIV-infected cells with uninfected CD4+ cells in a 24- or 48-well plate.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Visually inspect the wells using an inverted microscope and count the number of syncytia (defined as cells containing three or more nuclei).
-
Calculate the percentage of syncytium inhibition for each concentration of TCS compared to the untreated control.
-
Determine the IC50 value.
Workflow for Syncytium Formation Inhibition Assay.
MTT Cytotoxicity Assay
This assay is crucial to determine if the anti-HIV activity of TCS is due to a specific antiviral effect or general cytotoxicity to the host cells.
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.
Materials:
-
Lymphocyte cell line (e.g., MT-4)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol or SDS)
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density.
-
Add serial dilutions of this compound to the wells. Include a cell-only control.
-
Incubate the plate for the same duration as the antiviral assays (e.g., 4-5 days).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each TCS concentration compared to the untreated control.
-
Determine the CC50 value (the concentration that reduces cell viability by 50%).
-
Calculate the selectivity index (SI = CC50 / IC50) to assess the therapeutic window of TCS.
Mechanistic Studies
Ribosome-Inactivating Protein (RIP) Activity Assay
Principle: TCS acts as an N-glycosidase, depurinating a specific adenine residue in the 28S rRNA of eukaryotic ribosomes, which inhibits protein synthesis.[1] This activity can be measured in a cell-free system.
Protocol:
-
Prepare a rabbit reticulocyte lysate cell-free translation system.
-
Add serial dilutions of TCS to the lysate.
-
Initiate protein synthesis by adding a template mRNA (e.g., luciferase mRNA) and radiolabeled amino acids (e.g., [35S]-methionine).
-
Incubate the reaction at 30°C for a specified time.
-
Stop the reaction and precipitate the newly synthesized proteins.
-
Measure the incorporation of radiolabeled amino acids using a scintillation counter.
-
Calculate the percentage of translation inhibition for each TCS concentration.
Chemokine Receptor Interaction and G Protein Activation
Principle: TCS can enhance the ability of chemokines to stimulate chemotaxis and activate G proteins by interacting with chemokine receptors, which are also HIV co-receptors (e.g., CXCR4 and CCR5).[2]
Chemotaxis Assay Protocol:
-
Use a Boyden chamber or a similar transwell migration assay system with a porous membrane.
-
Place a chemoattractant (e.g., SDF-1α, the ligand for CXCR4) in the lower chamber.
-
Add lymphocytes (e.g., Jurkat cells) to the upper chamber in the presence or absence of TCS.
-
Incubate for a few hours to allow cell migration.
-
Quantify the number of cells that have migrated to the lower chamber by cell counting or using a fluorescent dye.
G Protein Activation Assay ([35S]GTPγS Binding):
-
Prepare cell membranes from lymphocytes.
-
Incubate the membranes with GDP, [35S]GTPγS (a non-hydrolyzable GTP analog), a chemokine, and varying concentrations of TCS.
-
Activated G proteins will exchange GDP for [35S]GTPγS.
-
Separate the membrane-bound [35S]GTPγS from the unbound nucleotide.
-
Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
An increase in [35S]GTPγS binding indicates G protein activation.
Proposed Signaling Pathways for this compound's Anti-HIV Activity.
Conclusion
The methods described provide a robust framework for the preclinical evaluation of this compound's anti-HIV activity in lymphocytes. A thorough assessment using these protocols will enable researchers to determine the efficacy, toxicity, and mechanism of action of TCS and its analogs, paving the way for further drug development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in this compound, a ribosome-inactivating protein with multiple pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Trichosanthin Cytotoxicity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichosanthin (TCS), a type I ribosome-inactivating protein isolated from the root tubers of Trichosanthes kirilowii, has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1] Its anti-tumor properties are attributed to its ability to inhibit protein synthesis and induce apoptosis, making it a compound of interest for cancer research and drug development.[1][2] This document provides detailed protocols for assessing the cytotoxicity of this compound in cancer cell lines, along with a summary of reported IC50 values and an overview of the key signaling pathways involved in its mechanism of action.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, as determined by cytotoxicity assays such as MTT and CCK-8. These values represent the concentration of TCS required to inhibit the growth of 50% of the cancer cell population.
| Cancer Type | Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| Breast Cancer | MCF-7 | MTT | 24 | 31.6[3] |
| MTT | 48 | 25.7[3] | ||
| MDA-MB-231 | MTT | 24 | 20.5[3] | |
| MTT | 48 | 12.4[3] | ||
| BT-474 | MTT | 24 | 130[3] | |
| MTT | 48 | 42.5[3] | ||
| Glioma | U87 | CCK-8 | 24 | 40[4] |
| CCK-8 | 48 | 20.5[4] | ||
| CCK-8 | 72 | 10.0[4] | ||
| U251 | CCK-8 | 24 | 51.6[4] | |
| Hepatocellular Carcinoma | HepG2 | MTT | Not Specified | 10.38[5] |
| H22 | CCK-8 | 48 | ~25 µg/mL[6] | |
| CCK-8 | 72 | ~25 µg/mL[6] | ||
| Cervical Cancer | HeLa | Not Specified | Not Specified | Not Specified |
| Caski | Not Specified | Not Specified | Not Specified | |
| Leukemia/Lymphoma | Various | Not Specified | Not Specified | ID50 < 0.9 µg/mL for T-cell and macrophage lines[7] |
Experimental Protocols
Two common and reliable methods for assessing cytotoxicity are the MTT and CCK-8 assays. Both are colorimetric assays that measure cell viability.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[2][8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (TCS) of known concentration
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to start with is 0.1 to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the prepared TCS dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve TCS, e.g., PBS or DMSO) and a negative control (untreated cells).
-
Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]
-
Protocol 2: CCK-8 (Cell Counting Kit-8) Assay
The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of viable cells. This assay is generally considered to be more sensitive and less toxic than the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (TCS) of known concentration
-
CCK-8 reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as described in the MTT assay protocol (Step 1). A typical seeding density is around 5,000 cells/well.[10]
-
-
Treatment with this compound:
-
Follow the same procedure as described in the MTT assay protocol (Step 2).
-
-
CCK-8 Addition and Incubation:
-
Data Acquisition:
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow for assessing this compound cytotoxicity and the key signaling pathways involved in its apoptotic mechanism.
Caption: General experimental workflow for cytotoxicity testing of this compound.
Caption: Key signaling pathways in this compound-induced apoptosis.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for researchers investigating the cytotoxic effects of this compound on cancer cell lines. The MTT and CCK-8 assays are robust methods for determining cell viability, and the provided IC50 values offer a reference point for experimental design. Understanding the underlying signaling pathways of this compound-induced apoptosis is crucial for elucidating its anti-cancer mechanism and for the development of novel therapeutic strategies.
References
- 1. Possible mechanisms of this compound-induced apoptosis of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. This compound Inhibits Breast Cancer Cell Proliferation in Both Cell Lines and Nude Mice by Promotion of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses the proliferation of glioma cells by inhibiting LGR5 expression and the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel extraction of this compound from Trichosanthes kirilowii roots using three-phase partitioning and its in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Promotes Anti-Tumor Immunity through Mediating Chemokines and Granzyme B Secretion in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro immunotoxicity and cytotoxicity of this compound against human normal immunocytes and leukemia-lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. toolsbiotech.com [toolsbiotech.com]
- 11. apexbt.com [apexbt.com]
Application Notes and Protocols: Induction of Apoptosis in Breast Cancer Cells by Trichosanthin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichosanthin (TCS), a 27-kDa type I ribosome-inactivating protein, is extracted from the tubers of the Chinese medicinal plant Trichosanthes kirilowii.[1][2] Traditionally used for its abortifacient properties, recent research has unveiled its potent anti-tumor activities across various cancer types, including breast cancer.[3][4] TCS has been shown to inhibit proliferation and induce apoptosis in both estrogen-dependent (MCF-7) and estrogen-independent (MDA-MB-231) breast cancer cell lines.[1][2] These application notes provide a summary of the quantitative effects of TCS on breast cancer cells and detailed protocols for key experiments to study its apoptotic mechanisms.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the induction of apoptosis, a form of programmed cell death.[4][5] The apoptotic cascade initiated by TCS in breast cancer cells involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2] Key molecular events include the activation of initiator caspases-8 and -9, which subsequently activate the executioner caspase-3.[1][2] Activated caspase-3 then cleaves critical cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][2] Furthermore, TCS treatment has been associated with cell cycle arrest, contributing to its anti-proliferative effects.[1][2]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on breast cancer cell lines as reported in the literature.
Table 1: this compound-Induced Apoptosis in Breast Cancer Cell Lines
| Cell Line | TCS Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (Annexin V positive) | Fold Increase in Apoptosis vs. Control | Reference |
| MCF-7 | 30 | 24 | 55.63% | ~101 | [1][2] |
| MDA-MB-231 | 20 | 24 | 62.87% | ~571 | [1][2] |
Table 2: Effect of this compound on Cell Cycle Distribution in Breast Cancer Cell Lines
| Cell Line | TCS Concentration (µM) | Treatment Duration (hours) | Percentage of Cells in Sub-G1 Phase | Fold Increase in Sub-G1 Population vs. Control | Reference |
| MCF-7 | 30 | 24 | 49.70% | ~20 | [1][2] |
| MDA-MB-231 | 20 | 24 | 42.49% | ~8.6 | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments to investigate the apoptotic effects of this compound on breast cancer cells are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (TCS) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed breast cancer cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of TCS in complete culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of TCS. Include a vehicle control (medium without TCS).
-
Incubate the plates for the desired time points (e.g., 24, 48 hours).
-
Following treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic cells after this compound treatment using flow cytometry.[6][7]
Materials:
-
Breast cancer cells
-
Complete culture medium
-
This compound (TCS)
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed breast cancer cells into 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of TCS for the desired duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting the expression levels of key apoptotic proteins.
Materials:
-
Breast cancer cells
-
This compound (TCS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-caspase-8, anti-caspase-9, anti-Bcl-2, anti-Bax, anti-actin or anti-tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed and treat cells with TCS as described in the previous protocols.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry analysis can be performed to quantify the protein expression levels relative to the loading control.
Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying the effects of this compound.
References
- 1. This compound Inhibits Breast Cancer Cell Proliferation in Both Cell Lines and Nude Mice by Promotion of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Breast Cancer Cell Proliferation in Both Cell Lines and Nude Mice by Promotion of Apoptosis | PLOS One [journals.plos.org]
- 3. Possible mechanisms of this compound-induced apoptosis of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-tumor action of this compound, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
Application of Trichosanthin in Creating Immunotoxins for Cancer Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichosanthin (TCS), a type I ribosome-inactivating protein (RIP) derived from the root tuber of Trichosanthes kirilowii, has demonstrated significant potential as a potent cytotoxic agent for cancer therapy.[1][2][3] Its mechanism of action involves irreversibly inhibiting protein synthesis by cleaving a specific adenine residue in the 28S rRNA of the 60S ribosomal subunit, ultimately leading to apoptotic, autophagic, or pyroptotic cell death.[4][5] To enhance its tumor-targeting specificity and minimize systemic toxicity, TCS has been successfully conjugated to monoclonal antibodies (mAbs) or other ligands that recognize tumor-associated antigens, creating powerful immunotoxins.[2]
These immunotoxins combine the high specificity of a targeting moiety with the potent cell-killing ability of TCS, offering a promising strategy for the targeted destruction of cancer cells. This document provides detailed application notes and experimental protocols for the creation, characterization, and evaluation of this compound-based immunotoxins for cancer therapy.
Data Presentation
In Vitro Cytotoxicity of this compound and a this compound Immunotoxin
The following table summarizes the cytotoxic activity of native this compound and a representative immunotoxin (TCS-Hepama-1) against various cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the agent that inhibits cell growth by 50%.
| Agent | Cell Line | Cancer Type | IC50 | Reference |
| This compound | Human peripheral blood-derived monocytes/macrophages | Normal | 1.70 µg/ml | [2] |
| This compound | Human T cell lines | Leukemia/Lymphoma | < 0.9 µg/ml | [2] |
| This compound | Human macrophage cell lines | Leukemia/Lymphoma | < 0.9 µg/ml | [2] |
| TCS-Hepama-1 | Human hepatoma cells | Hepatocellular Carcinoma | ~500-fold higher than free TCS | [6] |
| TCS-Hepama-1 | HeLa cells | Cervical Cancer | ~600-fold less cytotoxic than to hepatoma cells | [6] |
In Vivo Anti-Tumor Efficacy of this compound
This table presents the in vivo anti-tumor efficacy of this compound in a xenograft mouse model of hepatocellular carcinoma.
| Treatment | Dose | Tumor Volume Inhibition Rate | Tumor Mass Inhibition Rate | Reference |
| This compound | 2 µg/g | ~52.91% | ~55.01% | [5] |
Experimental Protocols
Protocol 1: Construction of a this compound-Antibody Immunotoxin via Chemical Conjugation
This protocol describes a general method for conjugating this compound to a monoclonal antibody using the heterobifunctional crosslinkers 2-iminothiolane (Traut's Reagent) and N-succinimidyl-3-(2-pyridyldithio)propionate (SPDP).
Materials:
-
Purified this compound
-
Purified monoclonal antibody (mAb) specific for a tumor-associated antigen
-
2-iminothiolane hydrochloride (Traut's Reagent)
-
N-succinimidyl-3-(2-pyridyldithio)propionate (SPDP)
-
Amine-free buffers (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0; Borate buffer)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction tubes
-
Spectrophotometer
Procedure:
Step 1: Thiolation of this compound with 2-iminothiolane
-
Dissolve this compound in an amine-free buffer (e.g., PBS, pH 8.0) to a final concentration of 1-5 mg/mL.
-
Prepare a fresh stock solution of 2-iminothiolane in the same buffer.
-
Add a 20 to 50-fold molar excess of 2-iminothiolane to the this compound solution.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.
-
Remove excess, unreacted 2-iminothiolane using a desalting column equilibrated with PBS, pH 7.2. The thiolated this compound is now ready for conjugation.
Step 2: Activation of the Monoclonal Antibody with SPDP
-
Dissolve the monoclonal antibody in PBS (pH 7.2) to a final concentration of 1-5 mg/mL.
-
Prepare a 20 mM stock solution of SPDP in DMF or DMSO.
-
Add a 10 to 20-fold molar excess of the SPDP solution to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove excess, unreacted SPDP using a desalting column equilibrated with PBS, pH 7.2.
Step 3: Conjugation of Thiolated this compound to Activated Antibody
-
Immediately mix the thiolated this compound from Step 1 with the SPDP-activated antibody from Step 2. A 1:1 molar ratio is a good starting point, but the optimal ratio may need to be determined empirically.
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. The reaction involves the formation of a disulfide bond between the introduced sulfhydryl group on TCS and the pyridyldithio group on the antibody.
-
Monitor the release of pyridine-2-thione by measuring the absorbance at 343 nm to follow the progress of the reaction.
Step 4: Purification and Characterization of the Immunotoxin
-
Purify the resulting immunotoxin conjugate from unreacted this compound and antibody using size-exclusion chromatography (e.g., Superdex 200 column).
-
Analyze the purified fractions by SDS-PAGE under both reducing and non-reducing conditions to confirm the formation of the conjugate and assess its purity.
-
Determine the concentration of the purified immunotoxin using a protein assay (e.g., BCA assay).
References
- 1. Anti-tumor action of this compound, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Possible mechanisms of this compound-induced apoptosis of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits cervical cancer by regulating oxidative stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. static.igem.wiki [static.igem.wiki]
- 6. This compound-monoclonal antibody conjugate specifically cytotoxic to human hepatoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Anti-Tumor Studies with Trichosanthin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting in vivo anti-tumor studies using Trichosanthin (TCS), a type 1 ribosome-inactivating protein with promising anti-cancer properties.[1][2] The protocols outlined below are based on established methodologies from preclinical research and are intended to serve as a detailed resource for investigating the therapeutic potential of TCS.
Introduction to this compound (TCS)
This compound is a 27 kDa protein derived from the root tuber of Trichosanthes kirilowii.[3][4] It belongs to the family of ribosome-inactivating proteins (RIPs), which function by cleaving a specific adenine residue in the 28S rRNA of eukaryotic ribosomes.[1][5] This enzymatic activity, known as N-glycosidase activity, leads to the inhibition of protein synthesis and ultimately, cell death.[1] TCS has demonstrated a broad spectrum of anti-tumor activities against various cancers, including but not limited to cervical, breast, lung, and hepatocellular carcinoma.[1][6][7] Its mechanisms of action are multifaceted, involving the induction of apoptosis, pyroptosis, and modulation of the tumor immune microenvironment.[3][8][9]
Key Anti-Tumor Mechanisms of this compound
The anti-tumor efficacy of this compound is attributed to several key mechanisms that can be investigated in in vivo studies:
-
Inhibition of Protein Synthesis: As a ribosome-inactivating protein, the primary mechanism of TCS is the irreversible inactivation of ribosomes, leading to a global shutdown of protein synthesis in cancer cells.[1]
-
Induction of Apoptosis: TCS has been shown to induce programmed cell death in tumor cells through the activation of intrinsic and extrinsic apoptotic pathways.[1][9] This involves the activation of caspases, such as caspase-3, -8, and -9, and the cleavage of poly (ADP-ribose) polymerase (PARP).[1][10]
-
Induction of Pyroptosis: Recent studies have revealed that TCS can also induce pyroptosis, a form of programmed cell death characterized by cell swelling and the release of pro-inflammatory cytokines.[3][4] This is mediated by the activation of the NLRP3 inflammasome and caspase-1, leading to the cleavage of Gasdermin D (GSDMD).[3]
-
Immunomodulation: TCS can enhance anti-tumor immunity by promoting the infiltration of cytotoxic T lymphocytes (CD8+ T cells) into the tumor microenvironment.[8][11][12] It can also stimulate the secretion of chemokines and granzyme B, further augmenting the immune response against the tumor.[8]
Experimental Design for In Vivo Anti-Tumor Studies
A well-designed in vivo study is crucial for evaluating the anti-tumor efficacy and understanding the mechanism of action of this compound. The following sections provide detailed protocols for conducting such studies.
Animal Models
The choice of animal model is critical and depends on the specific research question. Commonly used models for TCS studies include:
-
Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude mice, SCID mice). These models are useful for assessing the direct anti-tumor effects of TCS on human cancers.[8][10]
-
Syngeneic Models: Murine cancer cell lines are implanted into immunocompetent mice of the same genetic background (e.g., C57BL/6, BALB/c). These models are essential for studying the immunomodulatory effects of TCS, as they possess a fully functional immune system.[11][12]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo anti-tumor study with this compound.
Detailed Experimental Protocols
Protocol 1: Tumor Cell Implantation (Subcutaneous Xenograft Model)
-
Cell Culture: Culture the chosen cancer cell line (e.g., A549 for lung cancer, MDA-MB-231 for breast cancer) under standard conditions.[3][10]
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and resuspend in serum-free medium or PBS.
-
Cell Viability and Counting: Determine cell viability using a trypan blue exclusion assay. Count the cells using a hemocytometer.
-
Injection Preparation: Adjust the cell concentration to the desired density (e.g., 1 x 107 cells/mL). For some cell lines, mixing with Matrigel™ (1:1 ratio) can improve tumor take rate.[10]
-
Implantation: Anesthetize the mouse (e.g., with isoflurane or an intraperitoneal injection of ketamine/xylazine). Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the mouse.
-
Monitoring: Monitor the animals for tumor growth. Tumors should become palpable within 1-2 weeks.
Protocol 2: this compound Administration and Tumor Monitoring
-
TCS Preparation: Dissolve lyophilized this compound in sterile PBS to the desired stock concentration. Further dilute with sterile PBS to the final injection concentration.
-
Randomization: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomly assign the mice to treatment and control groups.
-
Administration: Administer TCS via the chosen route, most commonly intraperitoneally (i.p.) or subcutaneously (s.c.).[10][11] The dosage and frequency will depend on the tumor model and should be determined from literature or preliminary dose-finding studies (see tables below).
-
Tumor Measurement: Measure the tumor dimensions (length and width) with digital calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2 .
-
Body Weight and Health Monitoring: Record the body weight of each animal at the time of tumor measurement. Monitor the animals for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
Protocol 3: Endpoint Analysis
-
Euthanasia and Tissue Collection: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice according to approved institutional guidelines.
-
Tumor Excision and Measurement: Carefully excise the tumors and record their final weight.
-
Tissue Processing:
-
For histology and immunohistochemistry, fix a portion of the tumor in 10% neutral buffered formalin.
-
For molecular analysis (Western blot, PCR), snap-freeze a portion of the tumor in liquid nitrogen and store it at -80°C.
-
For flow cytometry, process a portion of the tumor into a single-cell suspension.
-
Protocol 4: Immunohistochemistry (IHC) for Ki-67 and TUNEL Assay
-
Tissue Sectioning: Embed the formalin-fixed, paraffin-embedded tumor tissue and cut thin sections (4-5 µm).
-
Antigen Retrieval: Deparaffinize and rehydrate the sections, followed by antigen retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against Ki-67 (for proliferation) or use a TUNEL assay kit (for apoptosis) according to the manufacturer's instructions.
-
Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a chromogen substrate (e.g., DAB) to visualize the positive staining.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
-
Microscopy and Analysis: Examine the slides under a microscope and quantify the percentage of positive cells.
Data Presentation: Summary of In Vivo Studies
The following tables summarize key parameters from published in vivo studies on this compound, providing a reference for experimental design.
Table 1: this compound In Vivo Efficacy in Xenograft Models
| Cancer Type | Cell Line | Animal Model | TCS Dose and Route | Treatment Schedule | Key Findings | Reference |
| Breast Cancer | MDA-MB-231 | Nude Mice | 5.0 mg/kg, i.p. | Every two days | Reduced tumor volume and weight; increased apoptosis. | [10] |
| Lung Cancer | A549 | Nude Mice | Not specified | Not specified | Inhibited lung tumorigenesis. | [1] |
| Hepatocellular Carcinoma | H22 | BALB/c Mice | 2 µg/g, route not specified | Days 5, 7, 9, 11, 13, 15, 17 | 52.91% inhibition of tumor volume; 55.01% inhibition of tumor mass. | [8] |
Table 2: this compound In Vivo Efficacy in Syngeneic Models
| Cancer Type | Cell Line | Animal Model | TCS Dose and Route | Treatment Schedule | Key Findings | Reference |
| Lewis Lung Carcinoma | 3LL | C57BL/6 Mice | Not specified, s.c. | Day 4, then every other day for 5 injections | More significant tumor growth inhibition and prolonged survival compared to nude mice. | [11] |
Signaling Pathways of this compound's Anti-Tumor Activity
Understanding the molecular pathways activated by this compound is crucial for a comprehensive evaluation of its anti-tumor effects.
Apoptosis Induction Pathway
Pyroptosis Induction Pathway
References
- 1. Anti-tumor action of this compound, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-archive.org [research-archive.org]
- 3. This compound inhibits cell growth and metastasis by promoting pyroptosis in non-small cell lung cancer - Tan - Journal of Thoracic Disease [jtd.amegroups.org]
- 4. This compound inhibits cell growth and metastasis by promoting pyroptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Sixty-Year Research and Development of this compound, a Ribosome-Inactivating Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Anti-tumor action of this compound, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review | springermedizin.de [springermedizin.de]
- 8. mdpi.com [mdpi.com]
- 9. This compound inhibits cervical cancer by regulating oxidative stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Inhibits Breast Cancer Cell Proliferation in Both Cell Lines and Nude Mice by Promotion of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound enhances anti-tumor immune response in a murine Lewis lung cancer model by boosting the interaction between TSLC1 and CRTAM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound enhances anti-tumor immune response in a murine Lewis lung cancer model by boosting the interaction between TSLC1 and CRTAM - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Trichosanthin in Cervical Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Trichosanthin (TCS), a ribosome-inactivating protein, in preclinical cervical cancer research. The information compiled from various studies highlights its mechanisms of action, effects on signaling pathways, and includes detailed experimental protocols for its evaluation in cervical cancer models.
Introduction
This compound, derived from the root tuber of Trichosanthes kirilowii, has demonstrated significant anti-tumor activities across a spectrum of cancers, including cervical cancer.[1][2][3] Its multifaceted mechanism of action involves inducing apoptosis, inhibiting cell proliferation, migration, and invasion, making it a promising candidate for further investigation in cervical cancer therapy.[4][5][6] This document outlines key findings and methodologies for researchers exploring the therapeutic potential of this compound.
Data Presentation: Efficacy of this compound in Cervical Cancer Cell Lines
The cytotoxic and anti-proliferative effects of this compound have been quantified in various cervical cancer cell lines. The following tables summarize the key quantitative data from published studies.
Table 1: IC50 Values of this compound in Cervical Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 (µg/mL) | Reference |
| HeLa | 72h | Not explicitly stated, but significant inhibition at 6.25 µg/mL | [7] |
| Caski | 24h | 60 | [8] |
| C33a | 24h | 60 | [8] |
| HeLa | 24h | 100 | [8] |
Table 2: Summary of this compound's Effects on Cervical Cancer Cells
| Parameter | Cell Line(s) | Treatment Conditions | Observed Effect | Reference(s) |
| Cell Viability | HeLa, Caski | 0-80 µg/mL for 24, 48, 72h | Time- and dose-dependent inhibition | [4][6] |
| Proliferation | HeLa, Caski | 10, 20, 40 µg/mL for 48h | Inhibition, reduced Ki-67 expression | [1][9] |
| Apoptosis | HeLa, Caski | 10, 20, 40 µg/mL | Induction of apoptosis | [1][4][9] |
| Migration & Invasion | HeLa, Caski | Not specified | Inhibition | [4][5][9] |
| ATP Production | HeLa, Caski | 10, 20, 40 µg/mL for 48h | Reduction | [1] |
| Reactive Oxygen Species (ROS) | HeLa, Caski | 20, 40 µM | Increase | [1] |
| Gene Demethylation | HeLa, Caski | 20, 40, 80 µg/mL for 48h | Increased expression of APC and TSLC1 | [10] |
Key Signaling Pathways Affected by this compound
This compound exerts its anti-cancer effects by modulating several key signaling pathways in cervical cancer cells.
Oxidative Stress-Induced Apoptosis
This compound has been shown to induce apoptosis in cervical cancer cells by promoting oxidative stress.[1][4][5] This is characterized by a decrease in mitochondrial membrane potential, reduced ATP production, and an increase in intracellular reactive oxygen species (ROS).[1] This cascade of events ultimately leads to the activation of apoptosis-related proteins.[1]
Caption: Oxidative stress-induced apoptosis pathway activated by this compound.
STAT5/C-myc Signaling Pathway
Studies have indicated that this compound inhibits the proliferation, migration, and epithelial-mesenchymal transition (EMT) of human cervical cancer cells by downregulating the STAT5/C-myc signaling pathway.[2][9] This pathway is crucial for cell growth and survival, and its inhibition contributes significantly to the anti-tumor effects of TCS.
Caption: Inhibition of the STAT5/C-myc signaling pathway by this compound.
Autophagy and Apoptosis Interplay
This compound can induce both autophagy and apoptosis in HeLa cells.[11] Interestingly, research suggests that the induction of autophagy by TCS is a protective response in the cancer cells.[11] Inhibition of autophagy was found to sensitize the cells to TCS-induced apoptosis, indicating that a combination therapy approach with an autophagy inhibitor could enhance the anti-cancer efficacy of this compound.[11]
Caption: Interplay between this compound-induced autophagy and apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the effects of this compound on cervical cancer cells, based on methodologies reported in the literature.[1][4][5][9][10][11]
Cell Viability Assay (CCK-8/MTT)
This protocol is used to assess the dose- and time-dependent effects of this compound on the viability of cervical cancer cells.
Materials:
-
HeLa or Caski cervical cancer cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (TCS) stock solution
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Seed HeLa or Caski cells in 96-well plates at a density of 1 x 10^5 cells/well and culture overnight.
-
Treat the cells with various concentrations of TCS (e.g., 0, 5, 10, 20, 40, 80 µg/mL) for different time points (e.g., 24, 48, 72 hours).
-
After the treatment period, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C. For MTT assay, add MTT reagent and incubate, followed by the addition of a solubilizing agent.
-
Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) group.
Caption: Workflow for the cell viability assay.
Apoptosis Assay (Flow Cytometry)
This protocol is for the quantitative analysis of apoptosis in cervical cancer cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
HeLa or Caski cells
-
6-well plates
-
This compound (TCS)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of TCS for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, while PI staining indicates late apoptotic or necrotic cells.
Western Blot Analysis
This protocol is to detect the expression levels of specific proteins involved in the signaling pathways affected by this compound.
Materials:
-
TCS-treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, PARP, Bcl-2, Bax, p-STAT5, p-C-myc, LC3B)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent for cervical cancer by inhibiting cell proliferation and inducing apoptosis through the modulation of multiple signaling pathways. The provided data and protocols serve as a valuable resource for researchers aiming to further investigate and develop this compound as a therapeutic strategy for cervical cancer. Future in vivo studies are warranted to validate these in vitro findings and to assess the safety and efficacy of this compound in a preclinical setting.[12]
References
- 1. This compound inhibits cervical cancer by regulating oxidative stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-tumor action of this compound, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits cervical cancer by regulating oxidative stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Targeting hexokinase 2 to enhance anticancer efficacy of this compound in HeLa and SCC25 cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound inhibits the proliferation of cervical cancer cells and downregulates STAT-5/C-myc signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits DNA methyltransferase and restores methylation-silenced gene expression in human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Mechanism of autophagy inhibition for sensitizing HeLa cell apoptosis induced by this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-tumor action of this compound, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Recombinant Trichosanthin Production in E. coli
Welcome to the technical support center for the expression and purification of recombinant Trichosanthin (rTCS) in Escherichia coli. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low protein yield, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my recombinant this compound so low in E. coli?
A1: Low yields of recombinant this compound are often attributed to its inherent nature as a Ribosome-Inactivating Protein (RIP).[1][2] This means it can be toxic to the E. coli host cells by inhibiting protein synthesis, which can lead to reduced cell growth and lower protein production.[3][4] Additionally, issues such as codon bias, improper protein folding leading to inclusion bodies, or suboptimal expression conditions can contribute to low yields.[5][6]
Q2: What is this compound and why is it considered a "toxic" protein for E. coli?
A2: this compound (TCS) is a type 1 Ribosome-Inactivating Protein originally isolated from the root tuber of Trichosanthes kirilowii.[1][2] It functions as an rRNA N-glycosylase, which specifically cleaves an adenine residue from the large ribosomal RNA of eukaryotic and prokaryotic ribosomes.[1] This enzymatic activity disrupts protein synthesis, leading to cell death.[4] When expressed in E. coli, even low levels of active TCS can be detrimental to the host, severely limiting cell growth and, consequently, the yield of the recombinant protein.[3][7]
Q3: What are inclusion bodies and is it a bad sign if my rTCS is found in them?
A3: Inclusion bodies are dense, insoluble aggregates of misfolded proteins that can form in the cytoplasm of E. coli when expressing a foreign protein, particularly at high levels.[6][8][9] For toxic proteins like this compound, expression in inclusion bodies can be a beneficial strategy as the aggregated protein is generally inactive and therefore not toxic to the host cells.[3] However, this necessitates an additional downstream processing step to isolate, solubilize, and refold the protein into its active conformation.[6][10]
Q4: Can I use a standard E. coli expression system for this compound?
A4: While standard systems can be a starting point, they are often not optimal for toxic proteins like this compound. Leaky expression (basal level expression before induction) from strong promoters like the T7 promoter in standard pET vectors can be enough to inhibit cell growth.[11][12] It is highly recommended to use tightly regulated expression systems to minimize pre-induction toxicity.[11][12][13]
Troubleshooting Guides
Issue 1: Low Cell Density or Slow Growth After Transformation/Induction
This is a common indicator of protein toxicity. The following steps can help mitigate this issue.
Troubleshooting Workflow for Protein Toxicity
Caption: A flowchart for troubleshooting low cell density due to protein toxicity.
Optimization of Expression Conditions
| Parameter | Standard Condition | Recommended for rTCS | Rationale |
| Host Strain | BL21(DE3) | BL21(DE3)pLysS, C41(DE3), Rosetta-gami 2(DE3)pLysS | pLysS reduces basal expression; others are engineered for toxic or membrane proteins. |
| Expression Vector | Standard pET vector | pET-22b(+), pET-28a(+) with tight regulation, pBAD, pRHA | Tightly regulated promoters (e.g., araBAD) minimize leaky expression.[12][13] |
| Induction Temperature | 37°C | 16-25°C | Lower temperatures slow down protein synthesis, which can reduce toxicity and promote proper folding.[3][14] |
| Inducer (IPTG) Conc. | 1 mM | 0.1-0.4 mM | Lower inducer concentrations can reduce the rate of protein synthesis and thus its toxic effect.[3][15] |
| Induction OD600 | 0.5-0.6 | 0.6-0.8 | Inducing at a higher cell density ensures a larger biomass before the toxic protein is produced.[15] |
| Induction Time | 3-4 hours | 4-16 hours (overnight at lower temps) | Longer induction times at lower temperatures can increase the overall yield of soluble protein.[3][15] |
Issue 2: High Proportion of rTCS in Inclusion Bodies
If your rTCS is primarily expressed as inclusion bodies, the following workflow and protocol will guide you through the process of recovery and refolding.
Inclusion Body Processing and Protein Refolding Workflow
Caption: A step-by-step workflow for recovering protein from inclusion bodies.
Experimental Protocol: rTCS Inclusion Body Solubilization and Refolding
-
Inclusion Body Isolation and Washing:
-
After cell lysis, centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet the inclusion bodies.
-
Resuspend the pellet in a wash buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, 1% Triton X-100, pH 8.0) to remove contaminating proteins and membranes.
-
Repeat the centrifugation and washing step at least twice.
-
-
Solubilization:
-
Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant. A common choice is 6 M Guanidine-HCl or 8 M Urea in a buffer with a reducing agent (e.g., 50 mM Tris-HCl, 10 mM DTT, pH 8.0).[10][16]
-
Incubate with gentle agitation for 1-2 hours at room temperature.
-
Centrifuge at high speed (e.g., 20,000 x g) for 30 minutes to remove any remaining insoluble material.
-
-
Refolding:
-
Dialysis Method: Place the solubilized protein solution in a dialysis bag with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
Perform stepwise dialysis against a refolding buffer with decreasing concentrations of the denaturant. For example:
-
4 M Urea in refolding buffer (50 mM Tris-HCl, 150 mM NaCl, 1 mM GSH, 0.1 mM GSSG, pH 8.0) for 4 hours.
-
2 M Urea in refolding buffer for 4 hours.
-
1 M Urea in refolding buffer for 4 hours.
-
Refolding buffer without Urea overnight.
-
-
All dialysis steps should be performed at 4°C. The glutathione redox system (GSH/GSSG) helps in the correct formation of disulfide bonds.[17]
-
The use of chaperones like GroEL in the refolding buffer can assist in proper folding.[16]
-
-
Purification:
Issue 3: Low Protein Expression Despite Good Cell Growth
If cell growth is healthy but the protein yield is still low, the issue may lie at the genetic level.
Troubleshooting Low Expression with Healthy Growth
Caption: A decision tree for troubleshooting low protein expression when cell growth is normal.
Codon Optimization
The genetic code is degenerate, meaning multiple codons can code for the same amino acid.[19] Different organisms have a preference, or "codon bias," for which codons they use.[19] The native gene for this compound, from a plant, may contain codons that are rarely used by E. coli.[20] This can slow down or stall translation, leading to low protein yields.
-
Solution 1: Gene Synthesis: Synthesize the this compound gene with codons optimized for expression in E. coli. This is often the most effective approach to significantly boost expression levels.[20][21][22]
-
Solution 2: Use a Specialized Host Strain: Use an E. coli strain like Rosetta™ or BL21-CodonPlus®, which carry a plasmid expressing tRNAs for rare codons, to enhance the translation of genes with non-native codon usage.[20]
By systematically addressing these common issues, you can significantly improve the yield of recombinant this compound in your E. coli expression system.
References
- 1. mdpi.com [mdpi.com]
- 2. A Sixty-Year Research and Development of this compound, a Ribosome-Inactivating Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biologicscorp.com [biologicscorp.com]
- 4. Anti-tumor action of this compound, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 7. Overview on the expression of toxic gene products in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Mutagenesis-Based Characterization and Improvement of a Novel Inclusion Body Tag [frontiersin.org]
- 9. Frontiers | Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications [frontiersin.org]
- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 11. How can I express toxic protein in E. coli? [qiagen.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Bacterial Protein Expression | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. The anti-cancerous activity of recombinant this compound on prostate cancer cell PC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Refolding of denatured this compound in the presence of GroEL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 18. Expression and Purification of Recombinant this compound in Escherichia Coli and Evaluation of Its Effect on HeLa Cell Proliferation [zlfzyj.com]
- 19. blog.addgene.org [blog.addgene.org]
- 20. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparison of two codon optimization strategies to enhance recombinant protein production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
how to prevent Trichosanthin protein aggregation during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing Trichosanthin (TCS) protein aggregation during purification.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound (TCS) aggregation during purification?
A1: this compound aggregation during purification is primarily a result of suboptimal buffer conditions that lead to protein instability. Key factors include:
-
Inappropriate pH: The pH of the purification buffer plays a critical role in maintaining the stability of TCS. Proteins are least soluble at their isoelectric point (pI), where their net charge is zero, leading to an increased tendency to aggregate.[1] this compound is a basic protein, and exposure to acidic conditions (low pH) can induce conformational changes and oligomerization, leading to aggregation.[2][3]
-
Suboptimal Ionic Strength: The salt concentration in the buffer influences electrostatic interactions between protein molecules. Both excessively low and high salt concentrations can promote aggregation.
-
Absence of Stabilizing Additives: Additives such as osmolytes can help stabilize the protein structure and prevent aggregation.
-
High Protein Concentration: Overly concentrated protein solutions can increase the likelihood of intermolecular interactions that lead to aggregation.
Q2: What is a good starting buffer for purifying this compound to minimize aggregation?
A2: Based on successful purification protocols for this compound fusion proteins, a good starting buffer is 20 mM Tris/HCl, 0.5 M NaCl, 5% (v/v) glycerol, at pH 8.5 .[4] This composition addresses the key factors for TCS stability:
-
pH 8.5: This slightly alkaline pH is well above the isoelectric point of the basic TCS protein, ensuring a net positive charge and promoting repulsion between protein molecules.
-
0.5 M NaCl: The moderate to high ionic strength helps to shield charges and prevent non-specific electrostatic interactions that can lead to aggregation.
-
5% (v/v) Glycerol: Glycerol acts as an osmolyte, stabilizing the protein's native conformation and reducing the propensity for aggregation.
Q3: Can I use other additives to prevent TCS aggregation?
A3: Yes, several other additives can be tested to optimize the stability of your this compound preparation. These are generally categorized as:
-
Osmolytes: Besides glycerol, other osmolytes like sucrose or sorbitol can be used, typically at concentrations of 5-20%.
-
Amino Acids: Arginine and glutamate (often used in combination at around 50-100 mM) can help to suppress aggregation by interacting with charged and hydrophobic patches on the protein surface.
-
Reducing Agents: If your TCS construct contains cysteine residues that are prone to forming intermolecular disulfide bonds, adding a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol (BME) at low millimolar concentrations (1-5 mM) can be beneficial. However, native this compound does not contain cysteine residues.
-
Non-denaturing Detergents: In cases of severe aggregation, very low concentrations of non-ionic or zwitterionic detergents (e.g., Tween-20, Triton X-100 at 0.01-0.1%) can help to solubilize aggregates without denaturing the protein.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Visible precipitation or cloudiness in the protein solution after elution. | pH is close to the isoelectric point (pI) of this compound. | Increase the pH of all purification buffers to 8.0-9.0. A pH of 8.5 has been shown to be effective.[4] |
| Low ionic strength leading to electrostatic interactions. | Increase the NaCl concentration in your buffers. A concentration of 0.5 M is a good starting point.[4] You can test a range from 0.15 M to 1 M. | |
| High protein concentration. | Reduce the protein concentration by increasing the elution volume or by performing a step-wise elution. | |
| Loss of protein during concentration steps (e.g., ultrafiltration). | Concentration-dependent aggregation. | Add a stabilizing agent to the buffer before concentration. Glycerol (5-20%) or a combination of L-arginine and L-glutamate (50-100 mM each) can be effective. |
| Protein sticking to the membrane. | Consider using a different type of ultrafiltration membrane or pre-treating the membrane with a blocking agent like BSA (if compatible with downstream applications). | |
| Broadening or tailing of peaks during size-exclusion chromatography (SEC). | Presence of soluble aggregates. | Optimize the buffer composition by screening different pH values, salt concentrations, and additives as described above. Perform a buffer exchange into the optimized buffer before SEC. |
| Interaction with the SEC resin. | Increase the ionic strength of the mobile phase to reduce non-specific interactions with the column matrix. | |
| Protein precipitates upon freezing for storage. | Cryo-aggregation due to ice crystal formation. | Add a cryoprotectant to the final protein buffer. Glycerol at a final concentration of 20-50% is commonly used for long-term storage at -80°C. |
Experimental Protocols
Protocol 1: Buffer Optimization Screen to Reduce Aggregation
This protocol outlines a method to systematically test different buffer components to identify the optimal conditions for this compound stability.
1. Reagents and Materials:
- Purified this compound protein stock solution
- Buffer components: Tris-HCl, HEPES, Sodium Phosphate
- Salts: NaCl, KCl
- Additives: Glycerol, Sucrose, L-Arginine, L-Glutamate
- 96-well clear bottom plates
- Plate reader capable of measuring absorbance at 340 nm or a dynamic light scattering (DLS) instrument.
2. Procedure:
- Prepare a matrix of buffer conditions in a 96-well plate. Vary one component at a time (e.g., pH from 6.0 to 9.0, NaCl concentration from 0.1 M to 1.0 M, or glycerol concentration from 0% to 20%).
- Dilute the purified this compound into each buffer condition to a final concentration of 0.5-1.0 mg/mL.
- Incubate the plate at a relevant temperature (e.g., 4°C or room temperature) for a set period (e.g., 1, 4, and 24 hours).
- Measure protein aggregation at each time point. This can be done by:
- Turbidity Measurement: Read the absorbance at 340 nm. An increase in absorbance indicates an increase in insoluble aggregates.
- Dynamic Light Scattering (DLS): Analyze the size distribution of particles in the solution. An increase in the average particle size or the appearance of larger species indicates aggregation.
3. Data Analysis:
- Plot the aggregation measurement (A340 or average particle size) against the variable buffer component (pH, salt concentration, etc.).
- Identify the conditions that result in the lowest level of aggregation over time.
Protocol 2: Thioflavin T (ThT) Assay for Quantifying Amyloid-like Aggregates
This assay is useful for detecting the formation of beta-sheet-rich, amyloid-like aggregates.
1. Reagents and Materials:
- Purified this compound protein
- Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)
- Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4)
- 96-well black, clear-bottom microplate
- Fluorescence plate reader (Excitation: ~440-450 nm, Emission: ~480-490 nm)
2. Procedure:
- Prepare protein samples in the desired buffer conditions to be tested. A typical protein concentration is 50 µM.
- Add ThT to each sample to a final concentration of 20 µM.
- Incubate the plate at 37°C, with or without shaking, to induce aggregation.
- Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for several hours or days.
3. Data Analysis:
- Plot the fluorescence intensity versus time. An increase in fluorescence indicates the formation of amyloid-like aggregates.
- Compare the lag time and the maximum fluorescence intensity between different conditions to assess their effect on aggregation kinetics.
Visualizations
Caption: Workflow for buffer optimization to minimize this compound aggregation.
Caption: Decision tree for troubleshooting this compound aggregation issues.
References
- 1. Isoelectric point - Wikipedia [en.wikipedia.org]
- 2. Change in pH-dependent membrane insertion characteristics of this compound caused by deletion of its last seven C-terminal amino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and Functional Investigation and Pharmacological Mechanism of this compound, a Type 1 Ribosome-Inactivating Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
improving the stability and shelf-life of purified Trichosanthin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and shelf-life of purified Trichosanthin (TCS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound (TCS) is a type 1 ribosome-inactivating protein (RIP) with a range of pharmacological activities, including anti-tumor and anti-HIV properties.[1][2][3][4][5][6] As a protein, its three-dimensional structure is critical for its biological function. Instability can lead to denaturation (unfolding), aggregation (clumping), or chemical degradation, resulting in a loss of therapeutic efficacy and potentially causing immunogenicity.
Q2: What are the primary factors that affect the stability of purified this compound?
A2: The stability of purified TCS is influenced by several factors, including:
-
pH: The pH of the solution affects the surface charge of the protein, influencing its solubility and tendency to aggregate.
-
Temperature: Elevated temperatures can cause denaturation and aggregation. Freeze-thaw cycles can also be detrimental.
-
Buffer Composition: The type and concentration of buffer salts can impact protein stability.
-
Excipients: The presence of stabilizing agents (e.g., sugars, polyols, surfactants) can significantly enhance shelf-life.
-
Protein Concentration: High protein concentrations can sometimes promote aggregation.
-
Mechanical Stress: Agitation or shearing can induce unfolding and aggregation.
Q3: What are the common signs of this compound instability?
A3: Signs of TCS instability include:
-
Visible Precipitation or Cloudiness: This indicates that the protein is coming out of solution, often due to aggregation.
-
Loss of Biological Activity: A decrease in the protein's ribosome-inactivating function is a direct measure of instability.
-
Changes in Biophysical Properties: Techniques like size-exclusion chromatography (SEC) can detect the formation of soluble aggregates, while differential scanning calorimetry (DSC) can measure changes in thermal stability.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Visible precipitation of this compound upon storage. | 1. Suboptimal pH leading to reduced solubility. 2. High protein concentration. 3. Inappropriate buffer composition. 4. Freeze-thaw stress. | 1. Determine the isoelectric point (pI) of your TCS and adjust the buffer pH to be at least 1-2 units away from the pI. 2. Store at a lower concentration if possible, or add solubilizing excipients. 3. Screen different buffer systems (e.g., phosphate, citrate, histidine) to find the most suitable one. 4. Aliquot the protein into single-use volumes to avoid repeated freeze-thaw cycles. Add a cryoprotectant like glycerol (e.g., 10-20%) for frozen storage. |
| Loss of this compound activity after freeze-thawing. | 1. Formation of ice crystals causing protein denaturation. 2. Cryo-concentration of salts leading to pH shifts and protein destabilization. | 1. Freeze aliquots rapidly in liquid nitrogen to minimize ice crystal formation. 2. Include cryoprotectants such as glycerol (10-20%) or sugars (e.g., sucrose, trehalose) in the storage buffer. |
| Formation of soluble aggregates detected by SEC. | 1. Partial unfolding and exposure of hydrophobic regions. 2. Suboptimal buffer conditions (pH, ionic strength). 3. Lack of stabilizing excipients. | 1. Add excipients that are known to prevent aggregation, such as arginine, sucrose, or non-ionic surfactants (e.g., Polysorbate 20 or 80) at low concentrations (e.g., 0.01-0.1%). 2. Optimize the buffer pH and ionic strength. Sometimes, a moderate salt concentration (e.g., 150 mM NaCl) can shield charges and reduce aggregation. |
| Difficulty in reconstituting lyophilized this compound. | 1. Incomplete lyophilization cycle leading to a collapsed cake. 2. Inappropriate reconstitution buffer or technique. | 1. Ensure the lyophilization cycle is optimized with appropriate primary and secondary drying phases. 2. Reconstitute with the recommended buffer. Gently swirl or rock the vial to dissolve the cake; avoid vigorous shaking.[7][8][9] Allow sufficient time for complete dissolution. |
Data on this compound Stability
Table 1: Hypothetical pH Stability of this compound
| pH | Storage Temperature | % Monomer after 1 Month (via SEC) | % Activity Remaining |
| 5.0 | 4°C | 95% | 90% |
| 6.0 | 4°C | 98% | 95% |
| 7.0 | 4°C | 92% | 85% |
| 8.0 | 4°C | 85% | 75% |
Table 2: Hypothetical Effect of Excipients on this compound Stability at 4°C (pH 6.0)
| Excipient | Concentration | % Monomer after 3 Months (via SEC) | % Activity Remaining |
| None | - | 70% | 65% |
| Sucrose | 5% (w/v) | 95% | 92% |
| Trehalose | 5% (w/v) | 96% | 94% |
| Arginine | 50 mM | 90% | 88% |
| Polysorbate 80 | 0.02% (v/v) | 85% | 82% |
Experimental Protocols
Protocol 1: Determination of this compound Aggregation by Size-Exclusion Chromatography (SEC)
Objective: To quantify the amount of monomeric, aggregated, and fragmented this compound in a sample.
Methodology:
-
System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.
-
Column: A size-exclusion column suitable for the molecular weight of this compound (~27 kDa) and its potential aggregates.
-
Mobile Phase: A buffer that is compatible with the protein and does not cause on-column aggregation. A common starting point is 100 mM sodium phosphate, 150 mM NaCl, pH 6.5.
-
Sample Preparation: Dilute the this compound sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase. Filter the sample through a 0.22 µm filter before injection.
-
Run Parameters:
-
Flow rate: Typically 0.5-1.0 mL/min.
-
Injection volume: 20-100 µL.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis: Integrate the peak areas for the monomer, aggregates (eluting earlier), and fragments (eluting later). Express the amount of each species as a percentage of the total peak area.
Protocol 2: Assessment of this compound Bioactivity via Ribosome Inactivation Assay
Objective: To measure the biological activity of this compound by its ability to inhibit protein synthesis in a cell-free system.
Methodology:
-
System: A rabbit reticulocyte lysate in vitro translation system.
-
Reagents:
-
Rabbit reticulocyte lysate.
-
Amino acid mixture (containing a labeled amino acid, e.g., ³⁵S-methionine).
-
mRNA template (e.g., luciferase mRNA).
-
This compound samples at various dilutions.
-
Control buffer.
-
-
Procedure:
-
Prepare a reaction mixture containing the rabbit reticulocyte lysate, amino acid mixture, and mRNA template.
-
Add different concentrations of the this compound sample or control buffer to the reaction mixture.
-
Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes) to allow for protein synthesis.
-
-
Detection:
-
Measure the amount of newly synthesized protein. If using a radiolabeled amino acid, this can be done by trichloroacetic acid (TCA) precipitation followed by scintillation counting. If using a reporter like luciferase, its activity can be measured using a luminometer.
-
-
Data Analysis: Plot the percentage of protein synthesis inhibition as a function of this compound concentration. The IC₅₀ (the concentration of TCS that causes 50% inhibition) can be calculated to represent the protein's activity.
Visualizations
Caption: Workflow for assessing the stability of purified this compound.
Caption: Factors influencing this compound stability and mitigation strategies.
References
- 1. bdmai.org [bdmai.org]
- 2. mdpi.com [mdpi.com]
- 3. Structural and Functional Investigation and Pharmacological Mechanism of this compound, a Type 1 Ribosome-Inactivating Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Sixty-Year Research and Development of this compound, a Ribosome-Inactivating Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress in medicinal investigations on this compound and other ribosome inactivating proteins from the plant genus Trichosanthes [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-tumor action of this compound, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 9. youtube.com [youtube.com]
overcoming challenges in Trichosanthin delivery to target cells
Technical Support Center: Trichosanthin (TCS) Delivery
Welcome to the technical support center for this compound (TCS) delivery. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guidance and answers to frequently asked questions to help overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TCS) and what is its primary mechanism of action?
A1: this compound (TCS) is a type I ribosome-inactivating protein (RIP) isolated from the root tuber of the Chinese medicinal herb Trichosanthes kirilowii.[1][2] Its primary cytotoxic mechanism involves acting as an rRNA N-glycosidase, which cleaves a specific adenine base (A4324 in rats) in the 28S rRNA of eukaryotic cells.[2][3][4] This irreversible damage to the ribosome inhibits protein synthesis, ultimately leading to cell death through apoptosis or necrosis.[1][2]
Q2: What are the main challenges in delivering TCS to target cells for therapeutic purposes?
A2: The primary obstacles to the clinical application of TCS are its high immunogenicity, short plasma half-life, lack of tumor-cell specificity, and limited ability to penetrate cell membranes.[4][5][6][7][8] These factors can lead to adverse immune reactions, rapid clearance from the body, off-target toxicity, and insufficient intracellular concentration to exert a therapeutic effect.[4][8]
Q3: Can TCS induce different types of cell death?
A3: Yes. While TCS is widely known to induce apoptosis (programmed cell death) through various signaling pathways, including those involving caspases and the Bcl-2 family of proteins, recent studies have shown it can also induce other forms of cell death.[1][9][10][11] For instance, TCS has been found to promote autophagy in gastric cancer cells and pyroptosis, a form of inflammatory cell death, in non-small cell lung cancer.[11][12]
Troubleshooting Guide
Problem 1: High immunogenicity and rapid clearance are limiting the in vivo efficacy of my TCS formulation.
-
Cause: As a plant-derived protein, TCS is recognized as foreign by the immune system, leading to the production of neutralizing antibodies and rapid clearance.[8] This can cause hypersensitivity reactions and reduce the therapeutic window.[6][13]
-
Solution 1: PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the surface of TCS (PEGylation) can shield its antigenic epitopes from the immune system. Site-directed PEGylation with PEG20k has been shown to significantly reduce immunogenicity, prolong plasma half-life by up to 100-fold, and decrease anaphylactic reactions in animal models.[14]
-
Solution 2: Dextran Conjugation: Similar to PEGylation, coupling dextran to TCS can increase its plasma mean residence time (up to 27-fold) and reduce IgG and IgE responses.[13] Site-specific conjugation at or near antigenic determinants, such as the K173 residue, is most effective.[13]
-
Solution 3: Nanoparticle Encapsulation: Encapsulating TCS within biocompatible nanoparticles, such as those made from bovine serum albumin (BSA) or lipids, can protect it from immune recognition and degradation, thereby extending its circulation time.[5][15]
Problem 2: My TCS formulation exhibits significant off-target cytotoxicity to healthy cells.
-
Cause: TCS's ribosome-inactivating function is not inherently specific to cancer cells, leading to toxicity in healthy tissues and limiting the maximum tolerable dose.[7]
-
Solution 1: Antibody-Drug Conjugates (ADCs): Conjugating TCS to a monoclonal antibody that specifically recognizes a tumor-associated antigen can direct the cytotoxic payload preferentially to cancer cells, enhancing its antitumor efficacy.[1][9] For example, an anti-hepatoma monoclonal antibody-TCS conjugate showed specific cytotoxicity to human hepatoma cells.[9]
-
Solution 2: Ligand-Targeted Delivery Systems: Modify TCS or its carrier with molecules that bind to receptors overexpressed on cancer cells. This can include peptides or growth factors, such as epidermal growth factor (EGF), which has been used to target hepatoma cells.[2]
-
Solution 3: Environment-Responsive Nanoparticles: Utilize nanoparticles designed to release TCS in response to the unique tumor microenvironment (TME). For instance, pH-responsive manganese-doped calcium phosphate (MnCaP) nanoparticles can be engineered to degrade in the acidic TME, releasing their TCS payload specifically at the tumor site.[5][15]
Problem 3: I am observing low cellular uptake and poor intracellular delivery of TCS.
-
Cause: As a relatively large protein (approx. 27-30 kDa), TCS cannot passively diffuse across the cell membrane and relies on endocytosis, which can be inefficient.[2][3][5] Its efficacy is highly dependent on reaching the cytosolic ribosomes.[3][9]
-
Solution 1: Fusion with Cell-Penetrating Peptides (CPPs): Genetically fusing TCS with a CPP, such as low-molecular-weight protamine (LMWP) or TAT peptide, can significantly enhance its ability to cross the cell membrane and deliver it into the cytoplasm.[5][6][9] This strategy has been shown to increase cytotoxicity to tumor cells by 20- to 120-fold in some cases.[3]
-
Solution 2: Recombinant Fusion Proteins for Targeted Uptake: A sophisticated approach involves creating a recombinant TCS fusion protein that includes both a targeting moiety and a CPP. For example, a fusion protein incorporating a matrix metalloproteinase (MMP)-selective peptide and LMWP was designed.[5][15] The MMP peptide is cleaved by enzymes in the tumor matrix, exposing the LMWP to facilitate cell entry.[5][15]
-
Solution 3: Co-delivery with Other Agents: Formulating TCS in a nano-self-assembly system with another drug, like albendazole, can overcome multidrug resistance and improve cellular uptake, potentially by disrupting the cytoskeleton and enhancing apoptosis.[7][16]
Quantitative Data Summary
The following table summarizes key quantitative data from various studies on TCS delivery strategies.
| Delivery Strategy | Key Finding | Cell Line / Model | Quantitative Result | Reference |
| PEGylation | Reduced Plasma Clearance | Rat Model | Plasma clearance rate decreased up to 100-fold with PEG20k modification. | [14] |
| Dextran Conjugation | Increased Plasma Half-Life | Rat Model | Mean residence time increased 27-fold compared to natural TCS. | [13] |
| Dextran Conjugation | Retained Bioactivity | In vivo | Dextran-TCS complex retained 50% of its abortifacient activity. | [13] |
| CPP Fusion (LMWP) | Increased Cytotoxicity | Cancer Cells | IC50 values were 20–120-fold lower than that of the unconjugated protein. | [3] |
| In Vivo Efficacy | Tumor Growth Inhibition | H22 Xenograft Mice | TCS treatment (2 µg/g) achieved a tumor volume inhibition rate of ~52.9%. | [10] |
| Combination Therapy | In Vivo Tumor Suppression | SGC-7901 Xenograft Mice | Effective tumor suppression dose was 0.5 mg/kg. | [4] |
Experimental Protocols
Protocol 1: Preparation of a Recombinant Cell-Penetrating TCS (rTCS-LMWP)
This protocol is a generalized representation based on methodologies for creating CPP-fusion proteins.
-
Gene Construction: Synthesize the gene encoding this compound and the gene for a cell-penetrating peptide (e.g., LMWP: VSRRRRRRGGRRRR).
-
Cloning: Ligate the two gene fragments in-frame into a suitable bacterial expression vector (e.g., pET series) containing an inducible promoter and a purification tag (e.g., His-tag).
-
Transformation: Transform the recombinant plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression: Culture the transformed bacteria in a suitable medium (e.g., LB broth) at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8. Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) and incubate for a further 4-16 hours at a lower temperature (e.g., 16-25°C) to improve protein solubility.
-
Cell Lysis: Harvest the bacterial cells by centrifugation. Resuspend the cell pellet in lysis buffer containing lysozyme and protease inhibitors. Lyse the cells using sonication on ice.
-
Purification: Centrifuge the lysate to remove cell debris. Purify the soluble rTCS-LMWP fusion protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
Refolding & Dialysis: If the protein is in inclusion bodies, solubilize with denaturants (e.g., urea) and refold by gradual removal of the denaturant via dialysis against a refolding buffer.
-
Characterization: Confirm the purity and molecular weight of the purified protein using SDS-PAGE and confirm its identity via Western blot analysis. Assess protein concentration using a BCA or Bradford assay.
Protocol 2: Cellular Uptake Assay via Fluorescence Microscopy
This protocol is adapted from a method to visualize the uptake of labeled proteins.[5]
-
Labeling: Label the recombinant TCS protein (e.g., rTCS-LMWP) with a fluorescent dye such as Rhodamine B (RhB) according to the manufacturer's instructions. Remove unconjugated dye using a desalting column.
-
Cell Culture: Seed tumor cells (e.g., H22, HepG2) into a 12-well plate or a chamber slide at a density of 2 × 10^5 cells per well.[5] Allow cells to adhere and grow for 12-24 hours.
-
Incubation: Replace the culture medium with fresh medium containing the fluorescently labeled TCS protein (e.g., 10 µg/mL).[5] Incubate the cells in the dark for a defined period (e.g., 12 hours).[5] Include a control group with an unlabeled equivalent or a non-penetrating labeled protein.
-
Washing: After incubation, gently remove the medium and wash the cells three times with cold phosphate-buffered saline (PBS) to remove any unbound protein.
-
Fixation: Fix the cells by adding a 4% paraformaldehyde (PFA) solution and incubating for 15 minutes at room temperature.[5]
-
Nuclear Staining: Wash the cells again with PBS. Add a nuclear counterstain, such as DAPI (4′,6-diamidino-2-phenylindole), at a concentration of 1 µg/mL and incubate for 10 minutes in the dark.[5]
-
Visualization: Wash the cells a final time with PBS. Mount the slide with a coverslip using an anti-fade mounting medium. Visualize the cellular uptake of the labeled protein using a fluorescence microscope, capturing images of the protein's fluorescence (e.g., red for RhB) and the nuclear stain (e.g., blue for DAPI).
Visualizations
References
- 1. Possible mechanisms of this compound-induced apoptosis of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-tumor action of this compound, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances on Tumor-Targeting Delivery of Cytotoxic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Co-Delivery of this compound and Albendazole by Nano-Self-Assembly for Overcoming Tumor Multidrug-Resistance and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Sixty-Year Research and Development of this compound, a Ribosome-Inactivating Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural and Functional Investigation and Pharmacological Mechanism of this compound, a Type 1 Ribosome-Inactivating Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Promotes Anti-Tumor Immunity through Mediating Chemokines and Granzyme B Secretion in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits cell growth and metastasis by promoting pyroptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits cell growth and metastasis by promoting pyroptosis in non-small cell lung cancer - Tan - Journal of Thoracic Disease [jtd.amegroups.org]
- 13. Lowering of this compound immunogenicity by site-specific coupling to dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reducing the immunogenicity and improving the in vivo activity of this compound by site-directed pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Reduce the Immunogenicity of Trichosanthin (TCS) in vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Trichosanthin (TCS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when developing strategies to mitigate the in vivo immunogenicity of this potent ribosome-inactivating protein.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My research is hampered by a strong immune response to this compound in my animal models. What are the primary strategies to reduce its immunogenicity?
A1: The therapeutic use of this compound is often limited by its immunogenicity.[1][2][3][4] The main strategies to overcome this involve modifying the protein or its delivery method to shield it from the immune system or eliminate its antigenic components. The three primary approaches are:
-
Chemical Modification (Polymer Conjugation): Attaching inert polymers like polyethylene glycol (PEG) or dextran to the surface of TCS. This creates a physical shield that masks antigenic epitopes.[1][2][5]
-
Protein Engineering (Mutagenesis): Altering the amino acid sequence of TCS to remove or modify B-cell and T-cell epitopes, thereby making it less recognizable to the immune system.[2][6]
-
Formulation Strategies (Nanoformulation): Encapsulating TCS within nanoparticles to protect it from immune surveillance and control its release.[7][8]
Q2: I'm considering PEGylation to reduce TCS immunogenicity. What size of PEG should I use, and where should I attach it?
A2: Both the size of the PEG molecule and the attachment site are critical for success.
-
PEG Size: Larger PEG molecules are generally more effective at reducing immunogenicity. Studies have shown that PEG20k (20 kDa) significantly reduces IgG and IgE antibody responses, whereas PEG5k (5 kDa) has little effect.[1]
-
Attachment Site: Site-specific attachment is crucial. The ideal location is at or near a key antigenic determinant. Randomly attaching PEG may be ineffective and could also compromise the protein's activity. For TCS, the region around Lysine-173 (K173) has been identified as part of an important antigenic and IgE epitope.[2] Site-directed mutagenesis is used to introduce a reactive residue, typically cysteine (e.g., K173C mutant), to allow for precise, covalent attachment of a PEG-maleimide conjugate.[1][3] Modifying residues outside of known epitopes (e.g., R29) has been shown to be ineffective at reducing the immune response.[2]
Q3: I performed site-directed mutagenesis on a predicted epitope, but the immunogenicity of my TCS mutant is unchanged. What could be the issue?
A3: This is a common challenge. The most likely reasons are:
-
Incorrect Epitope Prediction: The targeted amino acid(s) may not be part of a dominant B-cell or T-cell epitope. Immunogenicity is driven by specific regions on the protein surface that are recognized by B-cell receptors or processed and presented by antigen-presenting cells (APCs) to T-cells. It is essential to perform thorough B-cell and T-cell epitope mapping, using both in silico prediction tools and experimental validation with peptide libraries.[9][10][11]
-
Conformational vs. Linear Epitopes: You may have mutated a linear epitope, but the primary immune response could be directed against a conformational epitope (i.e., residues that are distant in the primary sequence but close together in the 3D structure). Disrupting conformational epitopes often requires mutating multiple residues that form the binding surface.
-
Generation of New Epitopes (Neoepitopes): The mutation itself, while eliminating one epitope, could have inadvertently created a new one that is recognized by the immune system.
Q4: My PEGylated TCS shows significantly reduced in vitro activity. Is the experiment a failure?
A4: Not necessarily. A reduction in in vitro activity is an expected consequence of PEGylation. The bulky PEG chains can cause steric hindrance, partially blocking the active site or the regions responsible for interacting with the ribosome.[1][3][4]
-
In Vitro vs. In Vivo Performance: Studies report a 20- to 30-fold decrease in the in vitro anti-HIV activity of PEGylated TCS.[3] However, this loss is often compensated for in vivo by a dramatically increased plasma half-life (e.g., 4.5- to 6-fold increase).[4] The longer circulation time can lead to an overall therapeutic effect that is unchanged or even enhanced compared to the unmodified protein.[1]
-
Troubleshooting: If the activity loss is too great, consider using a smaller PEG molecule (though this may be less effective at reducing immunogenicity) or choosing a different attachment site that is further from the active site.
Q5: What are the advantages of using nanoformulations for TCS delivery?
A5: Encapsulating TCS in nanoparticles offers several benefits for reducing immunogenicity and improving therapeutic outcomes:
-
Immune Evasion: The nanoparticle shell shields TCS from detection by antibodies and immune cells, thereby reducing the immunogenic response.
-
Improved Biocompatibility and Stability: Formulations using materials like bovine serum albumin (BSA) and calcium phosphate can improve the biocompatibility of the drug.[8]
-
Controlled Release: Nanoparticles can be designed for triggered release in specific environments, such as the acidic tumor microenvironment, which concentrates the drug at the target site and minimizes systemic exposure.[8]
-
Enhanced Targeting: Nanoparticles can be functionalized with targeting ligands to direct them to specific cells or tissues, increasing efficacy and reducing off-target effects.[7]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on modified this compound.
Table 1: Effect of Polymer Conjugation on TCS Pharmacokinetics and Immunogenicity
| Modification | Change in Plasma Half-Life / Residence Time | Reduction in Immunogenicity | Reference(s) |
| PEGylation (unspecified size) | 4.5- to 6-fold increase | 3- to 4-fold decrease | [4] |
| PEG20k Conjugation | Up to 100-fold decrease in clearance rate | Significant reduction in IgG and IgE levels | [1] |
| Dextran Conjugation (at K173C) | 27-fold longer mean residence time | Decreased IgG and IgE response; greatly reduced hypersensitivity | [2] |
Table 2: Effect of Modification on TCS Biological Activity (in vitro)
| Modification | Target Activity | Fold-Decrease in Activity | Reference(s) |
| PEG20k Conjugation | Anti-HIV-1 Activity | 20- to 30-fold | [3] |
| Site-Directed Mutants (S7C, K173C, Q219C) | Anti-HIV-1 Activity | 1.5- to 5.5-fold | [3] |
| Site-Directed Mutant (R122G) | Protein Synthesis Inhibition | 160-fold | [12] |
| Dextran Conjugation (at K173C) | Abortifacient Activity | Retained 50% of activity | [2] |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of TCS to Introduce a Cysteine Handle
This protocol provides a general workflow for creating a TCS mutant (e.g., K173C) for subsequent site-specific conjugation. It is based on common PCR-based mutagenesis methods.[13][14]
-
Primer Design: Design two complementary, overlapping PCR primers containing the desired mutation. For a K173C mutation (Lysine to Cysteine), the codon change would be from AAG to TGC. The primers should be ~25-45 bases long with a melting temperature (Tm) > 78°C.
-
Template DNA Methylation: Methylate the plasmid DNA containing the wild-type TCS gene using a DNA methylase. This ensures that the parental template DNA will be digested after transformation.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase, the methylated plasmid template, and the mutagenic primers. The reaction will amplify the entire plasmid, incorporating the mutation.
-
Reaction Mix: 5 µL 10x Reaction Buffer, 2 µL Methylated DNA Template (50 ng), 5 µL Primer 1 (10 µM), 5 µL Primer 2 (10 µM), 1 µL dNTP mix (10 mM), 1 µL High-Fidelity Polymerase, Nuclease-free water to 50 µL.
-
Cycling Conditions: 95°C for 2 min; 18-25 cycles of (95°C for 30s, 55°C for 1 min, 68°C for 1 min/kb of plasmid length); final extension at 68°C for 7 min.
-
-
Transformation: Transform the PCR product directly into a competent E. coli strain (e.g., DH5α). The host's repair machinery will circularize the mutated, nicked DNA. The host's McrBC endonuclease will digest the methylated parental DNA.
-
Selection and Sequencing: Plate the transformed cells on selective antibiotic media. Isolate plasmid DNA from the resulting colonies and confirm the desired mutation via Sanger sequencing.
Protocol 2: Site-Specific PEGylation of Cysteine-Mutated TCS
This protocol describes the conjugation of a maleimide-activated PEG to a purified TCS cysteine mutant (e.g., TCS-K173C).[1][15]
-
Protein Preparation: Purify the TCS cysteine mutant under reducing conditions (e.g., in the presence of 1-5 mM DTT or TCEP) to ensure the cysteine thiol group is free and not oxidized.
-
Buffer Exchange: Remove the reducing agent by buffer exchange into a reaction buffer (e.g., Phosphate Buffered Saline, pH 6.5-7.5) using a desalting column or dialysis.
-
PEGylation Reaction:
-
Dissolve the purified TCS mutant in the reaction buffer to a concentration of 1-5 mg/mL.
-
Dissolve the PEG-maleimide reagent (e.g., PEG20k-maleimide) in the same buffer.
-
Add the PEG-maleimide to the protein solution at a 5- to 10-fold molar excess.
-
Incubate the reaction at 4°C or room temperature for 2-4 hours with gentle stirring.
-
-
Quenching: Stop the reaction by adding a free thiol-containing compound, such as L-cysteine or β-mercaptoethanol, to a final concentration of ~10 mM to quench any unreacted PEG-maleimide.
-
Purification: Remove the unreacted PEG and protein by size exclusion or ion-exchange chromatography.
-
Characterization: Confirm successful PEGylation using SDS-PAGE (the PEGylated protein will run at a much higher apparent molecular weight) and assess purity.
Protocol 3: Formulation of TCS in Chitosan Nanoparticles
This protocol is a representative method for encapsulating TCS in chitosan nanoparticles via ionotropic gelation.[16]
-
Chitosan Solution Preparation: Prepare a 2 mg/mL chitosan solution by dissolving low molecular weight chitosan in 1% (v/v) aqueous acetic acid. Stir overnight to ensure complete dissolution.
-
TCS Loading: Add the purified TCS protein to the chitosan solution at the desired loading concentration and mix gently.
-
Nanoparticle Formation:
-
Prepare a solution of sodium tripolyphosphate (TPP) in deionized water.
-
While stirring the chitosan-TCS solution vigorously (e.g., 700 rpm), add the TPP solution dropwise at a controlled rate (e.g., 1 mL/min). A common chitosan:TPP mass ratio is between 3:1 and 6:1.
-
The formation of nanoparticles will be indicated by the appearance of an opalescent suspension.
-
Continue stirring for an additional 30-60 minutes after TPP addition is complete.
-
-
Purification and Collection: Collect the nanoparticles by centrifugation (e.g., 15,000 x g for 30 min). Wash the pellet with deionized water to remove un-encapsulated TCS and excess reagents.
-
Characterization: Resuspend the nanoparticles in an appropriate buffer. Characterize the particle size, polydispersity index, and zeta potential using Dynamic Light Scattering (DLS). Determine the encapsulation efficiency and loading capacity by quantifying the amount of free TCS in the supernatant.
Visualized Workflows and Pathways
References
- 1. Reducing the immunogenicity and improving the in vivo activity of this compound by site-directed pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lowering of this compound immunogenicity by site-specific coupling to dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-directed PEGylation of this compound retained its anti-HIV activity with reduced potency in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of site-directed PEGylation of this compound on its biological activity, immunogenicity, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structural and Functional Investigation and Pharmacological Mechanism of this compound, a Type 1 Ribosome-Inactivating Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Fundamentals and Methods for T- and B-Cell Epitope Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. profgjung.com [profgjung.com]
- 12. Construction of this compound Mutant R122G and Its Activity Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. miteshshrestha.wordpress.com [miteshshrestha.wordpress.com]
- 14. In Vitro Site-Directed Mutagenesis Using the Unique Restriction Site Elimination (USE) Method | Springer Nature Experiments [experiments.springernature.com]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Synthesis of chitosan nanoparticles (CSNP): effect of CH-CH-TPP ratio on size and stability of NPs [frontiersin.org]
Technical Support Center: Refining Protocols for Trichosanthin Activity Measurement
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Trichosanthin (TCS). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's cytotoxic activity?
A1: this compound is a Type I ribosome-inactivating protein (RIP).[1] Its primary cytotoxic mechanism is the enzymatic cleavage of the N-glycosidic bond of a specific adenine residue (A4324 in rat 28S rRNA) within the highly conserved sarcin-ricin loop of the large ribosomal RNA.[1][2][3] This irreversible modification inactivates the ribosome, thereby inhibiting protein synthesis and ultimately leading to cell death.[1][3]
Q2: Which signaling pathways are known to be affected by this compound?
A2: this compound has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and invasion. These include the down-regulation of the Notch and Wnt/β-catenin signaling pathways.[4][5] Additionally, TCS has been observed to suppress the PKC/MAPK signaling pathway.[6][7]
Q3: What are the most common assays to measure this compound activity?
A3: The activity of this compound is typically assessed through three main types of assays:
-
N-glycosidase Activity Assay: Directly measures the enzymatic activity of TCS on ribosomes.
-
In Vitro Translation Inhibition Assay: Measures the functional consequence of ribosome inactivation, which is the inhibition of protein synthesis.
-
Cytotoxicity Assays (e.g., MTT Assay): Measures the overall effect of TCS on cell viability and proliferation in cultured cells.
Experimental Protocols and Troubleshooting Guides
This section provides detailed methodologies for the key assays used to measure this compound activity, along with troubleshooting guides to address common experimental issues.
N-glycosidase Activity Assay
This assay directly measures the enzymatic activity of TCS by detecting the depurination of ribosomal RNA.
Experimental Protocol: Aniline Cleavage-Based N-glycosidase Assay
-
Ribosome Preparation: Isolate ribosomes from a suitable source, such as rabbit reticulocyte lysate or cultured cells, using standard differential centrifugation methods.
-
Reaction Setup:
-
In a microcentrifuge tube, combine ribosomes (e.g., 1-2 A260 units) with varying concentrations of this compound in a suitable reaction buffer (e.g., 50 mM Tris-HCl, pH 7.6, 50 mM KCl, 5 mM MgCl₂).
-
Include a negative control with no TCS.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
-
RNA Extraction: Extract total RNA from the reaction mixture using a reagent like TRIzol or a similar RNA extraction kit, following the manufacturer's instructions.
-
Aniline Treatment:
-
Resuspend the RNA pellet in aniline buffer (e.g., 1 M aniline, pH 4.5, adjusted with acetic acid).
-
Incubate at 60°C for 10 minutes in the dark. This treatment will cleave the phosphodiester backbone at the depurinated site.
-
-
RNA Precipitation: Precipitate the RNA with ethanol and resuspend the pellet in an appropriate loading buffer.
-
Gel Electrophoresis:
-
Analyze the RNA samples on a denaturing polyacrylamide or agarose gel.
-
Visualize the RNA bands by staining with ethidium bromide or a similar nucleic acid stain.
-
-
Analysis: The N-glycosidase activity of TCS will result in the appearance of a smaller RNA fragment, often referred to as the "R-fragment," which is generated by the aniline cleavage. The intensity of this fragment will be proportional to the enzymatic activity of TCS.
Troubleshooting Guide: N-glycosidase Assay
| Issue | Possible Cause | Troubleshooting Suggestion |
| No R-fragment observed | Inactive this compound | Ensure proper storage and handling of TCS. Test a known active batch if available. |
| Inefficient RNA extraction | Use a high-quality RNA extraction kit and follow the protocol carefully. | |
| Suboptimal reaction conditions | Optimize buffer pH, salt concentration, and incubation time. | |
| Faint R-fragment band | Low TCS concentration | Increase the concentration of TCS in the reaction. |
| Short incubation time | Increase the incubation time to allow for more complete depurination. | |
| Degraded RNA | Use fresh ribosomes and ensure RNase-free conditions throughout the experiment. | |
| Smeared RNA bands | RNA degradation | Maintain a sterile and RNase-free environment. Use RNase inhibitors if necessary. |
| Incomplete aniline cleavage | Ensure the aniline solution is freshly prepared and the pH is correct. |
In Vitro Translation Inhibition Assay
This assay measures the ability of TCS to inhibit protein synthesis in a cell-free system.
Experimental Protocol: Rabbit Reticulocyte Lysate Assay
-
Reagent Preparation:
-
Thaw rabbit reticulocyte lysate (RRL) on ice.
-
Prepare a master mix containing amino acids (including a radiolabeled amino acid like ³⁵S-methionine or using a non-radioactive detection method like luciferase reporter mRNA), RNase inhibitor, and an energy-generating system (ATP/GTP).
-
Prepare serial dilutions of this compound in nuclease-free water or a suitable buffer.
-
-
Reaction Setup:
-
In a 96-well plate or microcentrifuge tubes, add the RRL master mix.
-
Add the different concentrations of TCS to the respective wells. Include a vehicle-only control.
-
Add a template mRNA (e.g., luciferase mRNA) to initiate translation.
-
-
Incubation: Incubate the reactions at 30°C for 60-90 minutes.[8]
-
Detection of Protein Synthesis:
-
Radiolabeled Amino Acids: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitates on a filter mat, and measure the incorporated radioactivity using a scintillation counter.
-
Luciferase Reporter: Add luciferase assay reagent and measure the luminescence using a luminometer.[8]
-
-
Data Analysis:
-
Calculate the percentage of translation inhibition for each TCS concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the TCS concentration to determine the IC50 value (the concentration of TCS that causes 50% inhibition of protein synthesis).[8]
-
Troubleshooting Guide: In Vitro Translation Inhibition Assay
| Issue | Possible Cause | Troubleshooting Suggestion |
| High background signal | Contamination of RRL with endogenous mRNA | Use nuclease-treated RRL to reduce background translation.[9] |
| Non-specific binding of radiolabel | Ensure thorough washing of the TCA precipitates. | |
| Low signal in all samples | Inactive RRL | Use a fresh, properly stored batch of RRL. |
| Degraded mRNA template | Use high-quality, intact mRNA. Perform a quality check on an agarose gel. | |
| Suboptimal reaction conditions | Ensure the incubation temperature and time are as recommended. Check the composition of the master mix. | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and prepare a master mix to ensure consistency across wells. |
| This compound aggregation | Centrifuge the TCS stock solution at high speed before making dilutions to remove any pre-existing aggregates.[10] |
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow cells to attach.
-
-
Treatment:
-
Prepare serial dilutions of this compound in a complete cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of TCS. Include a vehicle-only control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each TCS concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the TCS concentration to determine the IC50 value.
-
Troubleshooting Guide: MTT Assay
| Issue | Possible Cause | Troubleshooting Suggestion |
| High background absorbance | Contamination of the culture medium | Use fresh, high-quality reagents and maintain sterile conditions. |
| Interference from phenol red or serum | Use a serum-free medium during the MTT incubation step. | |
| Low absorbance values | Low cell number | Optimize the initial cell seeding density. |
| Insufficient incubation with MTT | Increase the MTT incubation time, checking for formazan crystal formation periodically. | |
| Incomplete formazan dissolution | Inadequate mixing or insufficient solvent | Ensure thorough mixing after adding the solubilizing agent. An orbital shaker can be used. |
| Increased absorbance at high TCS concentrations | Compound interference | Run a control with TCS and MTT in a cell-free medium to check for direct reduction of MTT by the compound. |
| Increased metabolic activity as a stress response | Correlate MTT results with a direct cell counting method (e.g., trypan blue exclusion) to confirm cytotoxicity. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines as determined by cytotoxicity assays.
| Cell Line | Cancer Type | IC50 (µM) | Assay Conditions |
| HTB-26 | Breast Cancer | 10 - 50 | Crystal violet assay |
| PC-3 | Pancreatic Cancer | 10 - 50 | Crystal violet assay |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | Crystal violet assay |
| HCT116 | Colorectal Cancer | 22.4 | Not specified |
| MCF-7 | Breast Cancer | 62 | Not specified |
| TK-10 | Human Renal Cancer | 0.62 - 7.72 | Not specified |
| UACC-62 | Melanoma | 0.62 - 7.72 | Not specified |
| A549 | Lung Cancer | Not specified | Not specified |
| HeLa | Cervical Cancer | Not specified | Not specified |
| MDA-MB-231 | Breast Cancer | Not specified | Not specified |
| Note: IC50 values can vary depending on the specific assay conditions, cell line, and purity of the this compound used.[11][12][13][14][15] |
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: Overview of signaling pathways inhibited by this compound.
Experimental Workflow
Caption: Workflow for measuring this compound activity.
References
- 1. shao.hms.harvard.edu [shao.hms.harvard.edu]
- 2. The mechanism of action of this compound on eukaryotic ribosomes--RNA N-glycosidase activity of the cytotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound suppresses the proliferation of glioma cells by inhibiting LGR5 expression and the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound down-regulates Notch signaling and inhibits proliferation of the nasopharyngeal carcinoma cell line CNE2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-tumor action of this compound, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. devtoolsdaily.com [devtoolsdaily.com]
- 12. researchgate.net [researchgate.net]
- 13. lines ic50 values: Topics by Science.gov [science.gov]
- 14. cancer cells ic50: Topics by Science.gov [science.gov]
- 15. cell lines ic50: Topics by Science.gov [science.gov]
troubleshooting inconsistent results in Trichosanthin experiments
Shanghai, China - To address the challenges and inconsistencies faced by researchers in Trichosanthin (TCS) experiments, a comprehensive technical support center is now available. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), standardized experimental protocols, and key data summaries to assist scientists and drug development professionals in achieving more reliable and reproducible results.
This compound, a ribosome-inactivating protein isolated from the root tuber of Trichosanthes kirilowii, is a subject of extensive research due to its potent anti-tumor, anti-viral, and immunomodulatory properties.[1][2][3] However, the inherent biological activity and protein nature of TCS can lead to variability in experimental outcomes. This guide aims to be an essential resource for troubleshooting these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during this compound experiments in a practical question-and-answer format.
Category 1: Variability in Cell Viability & Cytotoxicity
Q1: We are observing significant variations in the IC50 value of this compound against the same cancer cell line across different experimental runs. What could be the cause?
A1: Inconsistent IC50 values are a frequent challenge. Several factors can contribute to this variability:
-
Batch-to-Batch Variability of TCS: As a purified biological product, there can be slight differences in the purity and activity of TCS between different manufacturing lots.[4] It is advisable to qualify each new batch by running a standard control experiment.
-
Cell Culture Conditions: The passage number, confluency, and overall health of your cell line can significantly impact its sensitivity to TCS. Use cells within a consistent and low passage number range for all experiments.
-
Assay-Specific Parameters: Variations in cell seeding density, incubation times with TCS, and the type of viability assay used (e.g., MTT, CCK-8) can all lead to different results.[5][6] Standardize these parameters across all experiments.
Q2: The cytotoxic effect of TCS seems to diminish over time in our in vitro cultures. Why might this be happening?
A2: The perceived decrease in TCS efficacy could be due to protein stability issues. For reconstituted protein solutions, it is recommended to store them at -20°C to -80°C for a maximum of 3 months and to avoid multiple freeze-thaw cycles by storing in aliquots.[7] Degradation of the protein will lead to a reduction in its ribosome-inactivating activity.[8]
Category 2: Inconsistent Apoptosis Induction
Q3: We are not consistently observing the expected markers of apoptosis (e.g., caspase activation, PARP cleavage) after treating cells with TCS. What should we check?
A3: this compound is known to induce apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases-3, -8, and -9.[1][6] If you are not seeing consistent results, consider the following:
-
Time and Dose Dependence: Apoptosis is a time- and dose-dependent process. You may need to perform a time-course experiment and test a range of TCS concentrations to identify the optimal conditions for your specific cell line.[5][9]
-
Cell Line Specificity: Different cell lines exhibit varying sensitivities and may utilize different apoptotic pathways in response to TCS.[1][10] For instance, in HeLa cells, TCS has been shown to heighten cytosolic calcium and suppress the PKC/MAPK signaling pathway.[1][5] Ensure the chosen markers are relevant to the anticipated pathway in your model.
-
Detection Method: The sensitivity of your apoptosis detection assay is crucial. For example, an Annexin V/PI staining assay might detect early apoptotic events more sensitively than a Western blot for cleaved PARP.
Category 3: Issues with Protein Handling and Storage
Q4: What is the correct way to store and handle this compound to maintain its activity?
A4: Proper storage is critical for the stability and activity of TCS.
-
Lyophilized Powder: Can be stored for over 12 months at -80°C.[7]
-
Reconstituted Solutions: Should be stored at -20°C to -80°C for up to 3 months.[7] It is highly recommended to aliquot the solution after reconstitution to avoid repeated freeze-thaw cycles.[7]
Q5: In what solvents should this compound be dissolved?
A5: The choice of solvent can impact the protein's stability and delivery in cell culture. While specific solubility data can vary by supplier, TCS is a protein and is typically reconstituted in sterile, buffered aqueous solutions like phosphate-buffered saline (PBS). For cell culture experiments, it is often diluted in the culture medium.[5] If using a stock solution with DMSO, ensure the final concentration of DMSO in the culture medium is non-toxic to the cells.
Quantitative Data Summary
For ease of reference and comparison, the following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound across various cancer cell lines.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 24 hours | 31.6 | [6] |
| MCF-7 | Breast Cancer | 48 hours | 25.7 | [6] |
| MDA-MB-231 | Breast Cancer | 24 hours | 20.5 | [6] |
| MDA-MB-231 | Breast Cancer | 48 hours | 12.4 | [6] |
| BT-474 | Breast Cancer | 24 hours | 130 | [6] |
| BT-474 | Breast Cancer | 48 hours | 42.5 | [6] |
| H22 | Hepatocellular Carcinoma | 24, 48, 72 hours | ~25 µg/mL (~0.93 µM) | [9] |
| HeLa | Cervical Cancer | 48 hours | 10, 20, 40 µg/mL (dose-dependent effect) | [5] |
| Caski | Cervical Cancer | 48 hours | 10, 20, 40 µg/mL (dose-dependent effect) | [5] |
| SU-DHL-2 | Lymphoma | 72 hours | Dose-dependent effect (0.02-10 µM) | [11] |
Note: IC50 values can vary based on experimental conditions. This table should be used as a guideline.
Key Experimental Protocols
To promote standardization, detailed methodologies for common experiments are provided below.
1. Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effect of this compound on a cell line.
-
Methodology:
-
Seed cells (e.g., 5,000 cells/well) in a 96-well plate and culture overnight.[6]
-
Treat the cells with serial dilutions of TCS at the desired final concentrations. Include a vehicle-only control.
-
Incubate for the desired period (e.g., 24 or 48 hours).[6]
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells following TCS treatment.
-
Methodology:
-
Seed cells in a 6-well plate and treat with the desired concentrations of TCS for the chosen duration.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Visual Guides: Workflows and Pathways
To further clarify experimental logic and biological mechanisms, the following diagrams are provided.
A troubleshooting workflow for inconsistent this compound experiment results.
References
- 1. Anti-tumor action of this compound, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Possible mechanisms of this compound-induced apoptosis of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Minireview: this compound--a protein with multiple pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits cervical cancer by regulating oxidative stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Breast Cancer Cell Proliferation in Both Cell Lines and Nude Mice by Promotion of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha-TCS Protein-TMPH-03645 | TargetMol [targetmol.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound inhibits cell growth and metastasis by promoting pyroptosis in non-small cell lung cancer - Tan - Journal of Thoracic Disease [jtd.amegroups.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Buffer Conditions for Trichosanthin Enzymatic Assays
Welcome to the technical support center for the optimization of enzymatic assays for Trichosanthin (TCS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assay conditions, troubleshooting, and relevant biological pathways.
Frequently Asked Questions (FAQs)
Q1: What is the enzymatic activity of this compound?
This compound is a Type 1 Ribosome-Inactivating Protein (RIP).[1] Its primary enzymatic activity is as an rRNA N-glycosidase, which specifically cleaves the N-glycosidic bond of the adenine at position 4324 in the 28S rRNA of eukaryotic ribosomes.[1][2] This irreversible modification of the ribosome inhibits protein synthesis, leading to cell death.[1][3]
Q2: What are the key considerations for selecting a buffer for a this compound enzymatic assay?
The choice of buffer is critical for accurate and reproducible results. Key factors to consider include:
-
pH: The buffer must maintain a stable pH within the optimal range for TCS activity. While specific quantitative studies on the optimal pH for TCS are not extensively published, related N-glycosidases and protocols used for TCS suggest a starting range of pH 5.5 to 7.5.[4][5][6]
-
Buffer Composition: The buffer components should not inhibit enzyme activity. Common buffers used for similar enzymes include Tris-HCl and sodium citrate.[4][5][6] It is advisable to test a few different buffer systems to determine the best one for your specific assay conditions.
-
Ionic Strength: The salt concentration of the buffer can influence enzyme conformation and activity. The optimal ionic strength should be determined empirically.
-
Temperature: Enzyme activity is highly dependent on temperature. Assays should be conducted at a constant and optimized temperature.
Q3: How should this compound be stored to maintain its enzymatic activity?
For long-term storage, it is recommended to store purified this compound at -80°C, possibly in the presence of a cryoprotectant like 10% glycerol. For short-term storage, 4°C is generally suitable. Avoid multiple freeze-thaw cycles as this can lead to protein degradation and loss of activity.
Troubleshooting Guide
This guide addresses common issues that may be encountered during this compound enzymatic assays.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Enzymatic Activity | 1. Inactive Enzyme: Improper storage, multiple freeze-thaw cycles, or degradation. | • Use a fresh aliquot of TCS. • Verify storage conditions. • Run a positive control with a known active batch of TCS. |
| 2. Suboptimal Assay Conditions: Incorrect pH, temperature, or buffer composition. | • Optimize pH by testing a range of buffer pH values (e.g., 5.0 to 8.5). • Optimize temperature by performing the assay at different temperatures (e.g., 25°C, 37°C). • Test different buffer systems (e.g., Tris, HEPES, Phosphate). | |
| 3. Degraded Substrate: The ribosomal RNA (rRNA) substrate may be degraded. | • Check the integrity of the rRNA by gel electrophoresis. • Use freshly prepared or properly stored rRNA. | |
| 4. Presence of Inhibitors: Contaminants in the enzyme preparation or assay reagents. | • Purify the TCS sample further if necessary. • Ensure all reagents are of high purity. | |
| High Variability Between Replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes. | • Calibrate pipettes regularly. • Use appropriate pipetting techniques. • Prepare a master mix for the reaction components. |
| 2. Inconsistent Temperature: Fluctuations in temperature during the assay. | • Use a temperature-controlled incubator or water bath. • Ensure all reagents are equilibrated to the assay temperature before starting the reaction. | |
| 3. Incomplete Mixing: Reagents not thoroughly mixed. | • Gently vortex or pipette to mix all components before incubation. | |
| Inconsistent Results Over Time | 1. Enzyme Instability: Loss of TCS activity over time in the assay buffer. | • Perform a time-course experiment to determine the stability of TCS under your assay conditions. • Prepare fresh enzyme dilutions for each experiment. |
| 2. Reagent Degradation: Degradation of substrates or cofactors. | • Store all reagents at their recommended temperatures. • Prepare fresh working solutions of reagents for each experiment. |
Data on Buffer Conditions
While comprehensive quantitative data for this compound is limited in publicly available literature, the following table summarizes buffer conditions used in published studies for TCS purification and related assays, which can serve as a starting point for optimization.
| Buffer System | pH | Concentration | Application | Reference |
| Sodium Citrate | 5.5 | Not specified | Crystallization with AMP | [4][5] |
| Tris-HCl | 7.5 | 50 mM | Quenching of cross-linking reaction | [6] |
| Phosphate Buffer | 6.5 | 20 mM | CM-Sepharose chromatography | |
| Tris-HCl | 7.8 | 20 mM | Anion-exchange chromatography | |
| Tris-HCl | 8.0 | 20 mM | In vitro pull-down assay |
Note: The optimal conditions for enzymatic activity may differ from those used for purification or crystallization. It is highly recommended to perform systematic optimization experiments for your specific assay.
Experimental Protocols
Protocol: Aniline Cleavage Assay for N-Glycosidase Activity
This assay detects the depurination of rRNA by this compound. The removal of adenine by TCS creates an apurinic site that is susceptible to cleavage by aniline, resulting in a characteristic RNA fragment that can be visualized by gel electrophoresis.
Materials:
-
Purified this compound
-
Intact ribosomes or purified 28S rRNA
-
Reaction Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM EDTA)
-
Aniline solution (freshly prepared, e.g., 1 M aniline, pH 4.5 with acetic acid)
-
RNA loading dye
-
Urea-polyacrylamide gel
-
Gel staining solution (e.g., ethidium bromide or SYBR Green)
Procedure:
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the rRNA substrate with the reaction buffer.
-
Add this compound to the desired final concentration.
-
Incubate at the optimized temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
A control reaction without TCS should be run in parallel.
-
-
RNA Extraction:
-
Stop the reaction and extract the RNA using a standard method such as phenol-chloroform extraction followed by ethanol precipitation.
-
-
Aniline Cleavage:
-
Resuspend the RNA pellet in the freshly prepared aniline solution.
-
Incubate in the dark at 60°C for 20 minutes.
-
Precipitate the RNA with ethanol.
-
-
Gel Electrophoresis:
-
Resuspend the RNA pellet in RNA loading dye.
-
Denature the RNA by heating at 95°C for 5 minutes.
-
Load the samples onto a urea-polyacrylamide gel.
-
Run the gel until the desired separation is achieved.
-
-
Visualization:
-
Stain the gel with a suitable RNA stain.
-
Visualize the RNA fragments under UV light. The presence of a specific cleavage product in the TCS-treated sample indicates N-glycosidase activity.
-
Visualizations
Experimental Workflow for this compound Enzymatic Assay
Caption: Workflow for the aniline cleavage-based enzymatic assay of this compound.
Signaling Pathways Modulated by this compound
Caption: Simplified diagram of signaling pathways affected by this compound.
References
- 1. Anti-tumor action of this compound, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural and Functional Investigation and Pharmacological Mechanism of this compound, a Type 1 Ribosome-Inactivating Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of TYR70 in the N-glycosidase activity of neo-trichosanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 6. Interaction between this compound, a ribosome-inactivating protein, and the ribosomal stalk protein P2 by chemical shift perturbation and mutagenesis analyses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Specificity of Trichosanthin-Based Immunotoxins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the specificity of Trichosanthin (TCS)-based immunotoxins. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TCS) and how does it function as an immunotoxin payload?
This compound is a Type 1 ribosome-inactivating protein (RIP) derived from the root tuber of Trichosanthes kirilowii.[1][2] As an immunotoxin payload, TCS functions by catalytically inactivating eukaryotic ribosomes. Specifically, it acts as an rRNA N-glycosidase, cleaving the N-glycosidic bond of a specific adenine residue (A4324 in rat 28S rRNA) in the sarcin-ricin loop of the large ribosomal RNA.[3][4] This irreversible damage to the ribosome halts protein synthesis, ultimately leading to apoptotic cell death.[1] Because it is a single-chain protein, it lacks a B-chain for cell binding, making its entry into cells inefficient without a targeting moiety.[2] This inherent lack of a binding domain is advantageous for immunotoxin construction, as it minimizes non-specific toxicity.
Q2: What are the primary challenges in developing TCS-based immunotoxins?
The main hurdles in the clinical development of TCS-based immunotoxins are:
-
Immunogenicity: As a plant-derived protein, TCS can elicit a strong immune response in patients, leading to the production of neutralizing antibodies that can reduce efficacy and cause allergic reactions.[1][3][5]
-
Short Plasma Half-Life: TCS is rapidly cleared from circulation, primarily by the kidneys, which limits its time to reach the target tumor cells.[1]
-
Non-Specific Toxicity: Although TCS lacks a native binding domain, it can still exhibit off-target toxicity, particularly at higher concentrations.[3] This can be due to non-specific uptake by cells like macrophages.[6]
-
Insufficient Tumor Penetration: The size and properties of the immunotoxin can limit its ability to penetrate dense tumor tissues and reach all cancer cells.[1]
Q3: What are the main strategies to enhance the specificity and reduce the side effects of TCS immunotoxins?
Several strategies can be employed to improve the therapeutic window of TCS immunotoxins:
-
Monoclonal Antibody Conjugation: Covalently linking TCS to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen is the fundamental principle of creating a specific immunotoxin.[1][7]
-
PEGylation: The attachment of polyethylene glycol (PEG) chains to TCS can shield its antigenic epitopes, thereby reducing its immunogenicity.[8] PEGylation also increases the hydrodynamic size of the immunotoxin, which can prolong its plasma half-life by reducing renal clearance.[8]
-
Site-Directed Mutagenesis and De-immunization: This involves identifying and altering the amino acid sequences of B-cell and T-cell epitopes on the surface of TCS to make it less recognizable by the immune system.[9]
-
Dextran Conjugation: Similar to PEGylation, conjugating TCS with dextran can reduce its immunogenicity and increase its mean residence time in the body.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the development and testing of TCS-based immunotoxins.
Issue 1: Low Cytotoxicity of the Immunotoxin Conjugate
| Possible Cause | Troubleshooting Steps |
| Loss of TCS activity during conjugation: | - Use a milder cross-linking chemistry that does not target residues in the active site of TCS. - Optimize the molar ratio of the cross-linker to TCS to avoid excessive modification. - Perform a cell-free ribosome inactivation assay to confirm the activity of the conjugated TCS. |
| Inefficient internalization of the immunotoxin: | - Ensure the target antigen is an internalizing receptor on the cancer cell line. - Verify the binding affinity of the monoclonal antibody portion of the immunotoxin to its target antigen. - Co-incubate with endosomal escape enhancers, although this may increase off-target toxicity. |
| Steric hindrance of the antibody-antigen binding: | - Use a linker with an appropriate length to ensure the antibody's antigen-binding site is not obstructed by TCS. - Consider different conjugation sites on the antibody or TCS. |
| Incorrect immunotoxin purification: | - Ensure that the purification method effectively removes unconjugated antibody and TCS, as these can compete with the immunotoxin. - Use size-exclusion or affinity chromatography for purification. |
Issue 2: High Off-Target Toxicity
| Possible Cause | Troubleshooting Steps |
| Non-specific uptake of the immunotoxin: | - PEGylate or dextran-conjugate the immunotoxin to shield it from non-specific interactions. - Use a monoclonal antibody with higher specificity for the tumor antigen. |
| Cleavage of the linker in circulation: | - If using a cleavable linker, ensure it is stable in plasma and only cleaved within the target cell. - Consider using a non-cleavable linker. |
| Aggregation of the immunotoxin: | - Optimize buffer conditions (pH, ionic strength) to prevent aggregation. - Purify the immunotoxin using size-exclusion chromatography to remove aggregates. |
Issue 3: High Immunogenicity in Animal Models
| Possible Cause | Troubleshooting Steps |
| Presence of immunogenic epitopes on TCS: | - De-immunize TCS by identifying and mutating B-cell and T-cell epitopes. - PEGylate or dextran-conjugate the immunotoxin to mask antigenic sites.[5][8] |
| Host immune response to the antibody portion: | - Use a chimeric, humanized, or fully human monoclonal antibody to reduce its immunogenicity.[9] |
Data Presentation
Table 1: In Vitro Cytotoxicity (IC50) of this compound and its Immunotoxins on Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| This compound (TCS) | H22 | Hepatocellular Carcinoma | ~25 µg/mL | [10] |
| This compound (TCS) | Human T-cell lines | Leukemia/Lymphoma | < 0.9 µg/mL | [6] |
| This compound (TCS) | Human macrophages | N/A | 1.70 µg/mL | [6] |
| TCS-Hepama-1 | Human hepatoma cells | Hepatocellular Carcinoma | 500-fold > free TCS | [7] |
| TCS-Hepama-1 | HeLa | Cervical Cancer | ~600-fold less toxic than on hepatoma cells | [7] |
Table 2: Effects of Modification on this compound Immunogenicity and Pharmacokinetics
| Modification | Effect on Immunogenicity | Effect on Pharmacokinetics | Reference |
| Dextran conjugation (at K173C) | Decreased IgG and IgE response | 27-fold longer mean residence time in rats | [5] |
| PEG20k conjugation | Significantly reduced IgG and IgE levels | Up to 100-fold decrease in plasma clearance rate | [8] |
| PEG5k conjugation | Little effect on immunogenicity | - | [8] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Monoclonal Antibody using SPDP
This protocol describes a common method for conjugating TCS to a monoclonal antibody (mAb) using the N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) cross-linker.
Materials:
-
Purified this compound (TCS)
-
Purified monoclonal antibody (mAb)
-
SPDP cross-linker
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Dithiothreitol (DTT)
-
Desalting columns
-
DMSO or DMF
Procedure:
-
Modification of mAb with SPDP:
-
Dissolve the mAb in Conjugation Buffer to a concentration of 1-10 mg/mL.
-
Dissolve SPDP in DMSO or DMF to a concentration of 20 mM immediately before use.[11]
-
Add the SPDP solution to the mAb solution at a molar ratio of 20:1 (SPDP:mAb).
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess, unreacted SPDP using a desalting column equilibrated with Conjugation Buffer.
-
-
Modification of TCS with SPDP (for creating a reducible linker):
-
Follow the same procedure as for the mAb to introduce pyridyldithio groups into TCS.
-
-
Reduction of SPDP-modified TCS to generate free sulfhydryls:
-
Add DTT to the SPDP-modified TCS to a final concentration of 50 mM.[11]
-
Incubate for 30 minutes at room temperature to cleave the pyridyldithio group and expose a free sulfhydryl group.
-
Remove excess DTT using a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation of SPDP-modified mAb to sulfhydryl-containing TCS:
-
Mix the SPDP-modified mAb with the sulfhydryl-containing TCS at a desired molar ratio (e.g., 1:2 mAb:TCS).
-
Incubate the reaction mixture for 18 hours at room temperature or 4°C.[11]
-
-
Purification of the Immunotoxin:
-
Purify the immunotoxin conjugate from unconjugated mAb and TCS using size-exclusion chromatography or affinity chromatography (e.g., Protein A to bind the Fc region of the mAb).
-
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the steps for determining the cytotoxic effect of a TCS-immunotoxin on a target cancer cell line.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
TCS-immunotoxin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment with Immunotoxin:
-
Prepare serial dilutions of the TCS-immunotoxin in complete medium.
-
Remove the medium from the wells and add 100 µL of the immunotoxin dilutions. Include wells with medium only (blank) and cells with medium but no immunotoxin (negative control).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the negative control.
-
Determine the IC50 value (the concentration of immunotoxin that inhibits cell growth by 50%).
-
Protocol 3: Assessment of Immunogenicity using ELISA
This protocol can be used to measure the antibody response against the TCS-immunotoxin in animal models.
Materials:
-
Serum samples from immunized and control animals
-
TCS-immunotoxin (as coating antigen)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
TMB substrate
-
Stop Solution (e.g., 2 M H2SO4)
-
96-well ELISA plate
Procedure:
-
Coating:
-
Dilute the TCS-immunotoxin to 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted antigen to each well of the ELISA plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Incubation with Serum Samples:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the serum samples in Blocking Buffer.
-
Add 100 µL of the diluted serum to the wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Incubation with Secondary Antibody:
-
Wash the plate three times with Wash Buffer.
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes.
-
-
Stop Reaction and Read Plate:
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
The absorbance values are proportional to the amount of anti-TCS-immunotoxin antibodies in the serum.
-
Visualizations
Caption: Workflow for developing enhanced this compound-based immunotoxins.
Caption: Troubleshooting logic for low immunotoxin cytotoxicity.
Caption: Cellular mechanism of action for a this compound-based immunotoxin.
References
- 1. Structural and Functional Investigation and Pharmacological Mechanism of this compound, a Type 1 Ribosome-Inactivating Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumor action of this compound, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Sixty-Year Research and Development of this compound, a Ribosome-Inactivating Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lowering of this compound immunogenicity by site-specific coupling to dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro immunotoxicity and cytotoxicity of this compound against human normal immunocytes and leukemia-lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-monoclonal antibody conjugate specifically cytotoxic to human hepatoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reducing the immunogenicity and improving the in vivo activity of this compound by site-directed pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategies to Reduce the Immunogenicity of Recombinant Immunotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Promotes Anti-Tumor Immunity through Mediating Chemokines and Granzyme B Secretion in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Analysis of the Enzymatic Activities of Trichosanthin and Ricin A-Chain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the enzymatic activities of two potent ribosome-inactivating proteins (RIPs): Trichosanthin (TCS) and ricin A-chain (RTA). Both are N-glycosidases that catalytically inactivate eukaryotic ribosomes, leading to the cessation of protein synthesis and eventual cell death. This document summarizes key quantitative data, details experimental methodologies for their characterization, and visualizes the underlying molecular and cellular processes.
At a Glance: Key Performance Indicators
While both this compound and ricin A-chain share a common mechanism of action, their enzymatic efficiencies and cellular effects exhibit notable differences. The following table summarizes available quantitative data for a direct comparison. A significant data gap exists for the Michaelis-Menten constant (Km) and catalytic rate constant (kcat) of this compound, preventing a direct quantitative comparison of their intrinsic enzymatic activities. However, their potent inhibitory effects on protein synthesis are evident from their low IC50 values.
| Parameter | This compound (TCS) | Ricin A-Chain (RTA) | Reference |
| Enzyme Commission No. | EC 3.2.2.22 | EC 3.2.2.22 | [1] |
| Mechanism | rRNA N-glycosidase | rRNA N-glycosidase | [1] |
| Target | Adenine-4324 in the sarcin-ricin loop of 28S rRNA | Adenine-4324 in the sarcin-ricin loop of 28S rRNA | [1][2] |
| IC50 (In Vitro Translation) | Subnanomolar range | Not specified in the provided results | |
| Km (Michaelis Constant) | Data not available | Not specified in the provided results | |
| kcat (Turnover Number) | Data not available | Not specified in the provided results |
Note: The efficiency of both enzymes is dramatically enhanced by the presence of ribosomal proteins. The catalytic rate (kcat) of RIPs on naked rRNA is approximately 100,000-fold lower than on intact ribosomes, underscoring the critical role of protein-protein interactions in their catalytic cycle.[3][4]
Delving Deeper: Mechanism of Action and Cellular Consequences
Both this compound and ricin A-chain are site-specific enzymes that target a single adenine residue (A4324 in rat 28S rRNA) within a highly conserved region known as the sarcin-ricin loop (SRL).[1][2] This loop is a critical component of the ribosomal machinery, essential for the binding of elongation factors during protein synthesis.
By hydrolyzing the N-glycosidic bond of this specific adenine, these toxins remove the base, leaving an apurinic site.[5] This modification of the rRNA backbone prevents the binding of elongation factors, thereby halting the translocation step of protein synthesis and leading to irreversible ribosome inactivation.[3]
While their enzymatic function is identical, the cellular pathways they trigger can differ. Ricin is well-documented to induce the ribotoxic stress response, a signaling cascade activated by ribosomal damage, which involves the activation of mitogen-activated protein kinases (MAPKs) such as p38 and JNK.[6] It also activates the pro-inflammatory NF-κB pathway and the inflammasome.[6] this compound has also been shown to modulate several signaling pathways, including the p38 MAPK/Bcl2, NF-κB, and p53 pathways.[2] Furthermore, TCS can induce apoptosis through both intrinsic and extrinsic pathways, involving the regulation of Bcl-2 family proteins and caspases.[7][8]
Experimental Corner: Protocols for Activity Assessment
Accurate comparison of enzymatic activity relies on standardized and well-defined experimental protocols. Below are detailed methodologies for two key assays used to characterize this compound and ricin A-chain.
In Vitro Translation Inhibition Assay
This assay directly measures the potency of a ribosome-inactivating protein in inhibiting protein synthesis in a cell-free system. The rabbit reticulocyte lysate system is commonly used as it contains all the necessary components for translation.
Principle: A reporter mRNA (e.g., luciferase) is translated in the presence of varying concentrations of the inhibitor. The amount of synthesized protein is quantified by measuring the reporter's activity (e.g., luminescence), which is inversely proportional to the inhibitor's activity. The IC50 value, the concentration of inhibitor required to reduce protein synthesis by 50%, is then determined.
Detailed Protocol:
-
Preparation of Reagents:
-
Rabbit Reticulocyte Lysate (commercially available, nuclease-treated).
-
Reporter mRNA (e.g., capped luciferase mRNA).
-
Amino acid mixture (lacking methionine if using ³⁵S-methionine for detection).
-
RNase inhibitor.
-
This compound or Ricin A-chain stock solutions of known concentrations.
-
Luciferase assay reagent.
-
-
Reaction Setup (per reaction):
-
On ice, combine the following in a microfuge tube:
-
Rabbit Reticulocyte Lysate: ~50-70% of the final volume.
-
Amino Acid Mixture: As per manufacturer's instructions.
-
RNase Inhibitor: 1-2 units.
-
Reporter mRNA: 10-50 ng.
-
Serial dilutions of this compound or Ricin A-chain (or buffer for control).
-
Nuclease-free water to the final volume.
-
-
-
Incubation:
-
Mix the components gently and incubate at 30°C for 60-90 minutes.
-
-
Quantification:
-
Luciferase Assay: Cool the reaction to room temperature. Add luciferase assay reagent and measure luminescence using a luminometer.
-
Radiolabeling: If using ³⁵S-methionine, spot a small aliquot of the reaction onto a filter paper, precipitate the protein with trichloroacetic acid (TCA), and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
rRNA N-Glycosidase Activity Assay
This assay directly detects the enzymatic activity of this compound and ricin A-chain by identifying the specific cleavage of the N-glycosidic bond in rRNA.
Principle: Ribosomes (typically from rabbit reticulocyte lysate) are incubated with the toxin. The rRNA is then extracted and treated with aniline, which chemically cleaves the phosphodiester backbone at the apurinic site created by the enzyme. The resulting rRNA fragments are then separated by gel electrophoresis, and the appearance of a specific diagnostic fragment confirms the N-glycosidase activity.[9][10]
Detailed Protocol:
-
Ribosome Inactivation:
-
Incubate rabbit reticulocyte lysate with this compound or Ricin A-chain (or buffer as a negative control) at 30°C for 15-30 minutes.
-
-
rRNA Extraction:
-
Extract total RNA from the lysate using a standard method such as phenol-chloroform extraction or a commercial RNA purification kit.
-
-
Aniline Treatment:
-
Resuspend the purified rRNA in an aniline solution (e.g., 1M aniline, pH 4.5).
-
Incubate in the dark at 60°C for 10 minutes.
-
Precipitate the RNA with ethanol and resuspend in a suitable loading buffer.
-
-
Gel Electrophoresis:
-
Separate the RNA fragments on a denaturing polyacrylamide gel (e.g., 6% acrylamide, 7M urea).
-
Stain the gel with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize under UV light.
-
-
Analysis:
-
The presence of a specific, smaller RNA fragment in the lanes corresponding to the toxin-treated samples (and absent in the control lane) indicates N-glycosidase activity. This fragment is often referred to as "Endo's fragment".[9]
-
Visualizing the Processes
To better understand the experimental workflows and the cellular signaling pathways affected by these toxins, the following diagrams are provided.
Caption: Experimental workflows for assessing enzymatic activity.
Caption: Simplified overview of signaling pathways affected by TCS and RTA.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural and Functional Investigation and Pharmacological Mechanism of this compound, a Type 1 Ribosome-Inactivating Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction between this compound, a ribosome-inactivating protein, and the ribosomal stalk protein P2 by chemical shift perturbation and mutagenesis analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structures and Ribosomal Interaction of Ribosome-Inactivating Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of action of this compound on eukaryotic ribosomes--RNA N-glycosidase activity of the cytotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ricin and Shiga Toxins: Effects on Host Cell Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits cervical cancer by regulating oxidative stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-tumor action of this compound, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ribosomal RNA N-glycosylase Activity Assay of Ribosome-inactivating Proteins [bio-protocol.org]
- 10. Ribosomal RNA N-glycosylase Activity Assay of Ribosome-inactivating Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the In Vivo Anti-Proliferative Efficacy of Trichosanthin: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the anti-proliferative effects of Trichosanthin (TCS), a ribosome-inactivating protein, in nude mice xenograft models. Designed for researchers, scientists, and drug development professionals, this document compiles and compares experimental data on TCS's efficacy against various cancer cell lines, details established experimental protocols, and visualizes key signaling pathways involved in its mechanism of action.
Executive Summary
This compound, derived from the root tuber of Trichosanthes kirilowii, has demonstrated significant anti-tumor activity in multiple preclinical in vivo studies. This guide synthesizes findings from various research articles to present a clear and objective overview of its potential as an anti-cancer agent. The data consistently shows that TCS can inhibit tumor growth by inducing apoptosis and modulating critical cellular signaling pathways. This document serves as a valuable resource for evaluating TCS's performance and designing future in vivo studies.
Comparative Analysis of Anti-Proliferative Effects
The anti-tumor efficacy of this compound has been evaluated in nude mice bearing xenografts from various human cancer cell lines. The following tables summarize the quantitative data from these studies, offering a comparison of TCS's effects across different cancer types and, where available, against other therapeutic agents.
Table 1: In Vivo Anti-Proliferative Efficacy of this compound (TCS) in Nude Mice Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | TCS Dosage & Administration | Treatment Duration | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| Breast Cancer | MDA-MB-231 | BALB/c nude | 5.0 mg/kg, i.p., every other day | 16 days | Significant from day 6 onwards | ~63% | [1] |
| Hepatocellular Carcinoma | H22 | BALB/c | 2 µg/g | 12 days | ~52.91% | ~55.01% | [2] |
| Non-Small Cell Lung Cancer | A549 | N/A | N/A | N/A | Effective reduction | N/A | [3] |
| Gastric Cancer | SGC-7901 | Nude | 0.5 mg/kg | N/A | Significant suppression | N/A | [4] |
Table 2: Comparative Efficacy of this compound vs. Other Anti-Cancer Agents
| Cancer Type | Cell Line | Agents Compared | Mouse Strain | Key Findings | Reference |
| Breast Cancer | MDA-MB-231 | TCS vs. PBS (Control) | BALB/c nude | TCS significantly reduced tumor volume and weight compared to the control group.[1] | [1] |
Note: Direct head-to-head in vivo comparative studies between this compound and standard chemotherapeutic agents are limited in the reviewed literature. The data presented for other agents are from separate studies and are provided for general context.
Detailed Experimental Protocols
The following section outlines a generalized experimental protocol for validating the anti-proliferative effects of this compound in a nude mouse xenograft model, based on methodologies reported in the cited literature.[5]
1. Cell Culture and Animal Model:
-
Cell Lines: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animals: Female athymic BALB/c nude mice (4-6 weeks old) are typically used. Animals are housed in a sterile environment.
2. Xenograft Implantation:
-
Cancer cells are harvested, washed, and resuspended in a sterile solution (e.g., PBS or a mixture with Matrigel).
-
A specific number of cells (e.g., 5 x 10^6) in a defined volume (e.g., 100 µL) is injected subcutaneously into the flank of each mouse.
3. Treatment Regimen:
-
Once tumors are palpable and reach a certain volume (e.g., 50-100 mm³), mice are randomized into treatment and control groups.
-
The treatment group receives intraperitoneal (i.p.) injections of this compound at a specified dose and schedule (e.g., 5.0 mg/kg every other day).
-
The control group receives injections of a vehicle control (e.g., sterile PBS) following the same schedule.
4. Monitoring and Endpoint Analysis:
-
Tumor Growth: Tumor dimensions (length and width) are measured with calipers at regular intervals. Tumor volume is calculated using the formula: Volume = (Length × Width²) / 2.
-
Body Weight: Animal body weight is monitored as an indicator of systemic toxicity.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry).
5. Immunohistochemical Analysis:
-
Tumor tissues are fixed, embedded in paraffin, and sectioned.
-
Sections are stained with antibodies against markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3, TUNEL) to assess the cellular effects of the treatment.
Mechanistic Insights: Signaling Pathways
This compound exerts its anti-proliferative effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action.
Conclusion
The collective evidence from in vivo studies in nude mice strongly supports the anti-proliferative potential of this compound across a range of cancer types. Its ability to significantly inhibit tumor growth at non-toxic doses, coupled with its well-documented mechanisms of inducing apoptosis and modulating key cancer-related signaling pathways, positions TCS as a promising candidate for further oncological research and development. This guide provides a foundational resource for scientists to build upon, encouraging further investigation into the comparative efficacy and therapeutic applications of this potent ribosome-inactivating protein.
References
- 1. This compound Inhibits Breast Cancer Cell Proliferation in Both Cell Lines and Nude Mice by Promotion of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Promotes Anti-Tumor Immunity through Mediating Chemokines and Granzyme B Secretion in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits cell growth and metastasis by promoting pyroptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Sixty-Year Research and Development of this compound, a Ribosome-Inactivating Protein | MDPI [mdpi.com]
- 5. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Trichosanthin Isoforms and Related Ribosome-Inactivating Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Trichosanthin (TCS) and its related Type 1 Ribosome-Inactivating Proteins (RIPs), including α-momorcharin and β-momorcharin. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of these proteins. We will delve into their biological activities, supported by available experimental data, and provide detailed methodologies for key assays.
Introduction to this compound and its Isoforms
This compound is a potent Type 1 RIP isolated from the root tuber of Trichosanthes kirilowii.[1][2] It has garnered significant interest due to its diverse pharmacological properties, including anti-tumor, anti-HIV, and immunomodulatory activities.[3][4] Beyond the well-studied this compound from T. kirilowii, other isoforms and related proteins have been identified in different species of the Trichosanthes genus and the closely related Momordica genus. These include TAP29 and trichoanguin from Trichosanthes species, and α- and β-momorcharin from Momordica charantia (bitter melon).[1][5] This guide aims to compare the biological activities of these proteins to aid in the selection and development of novel therapeutic agents.
Data Presentation: A Comparative Overview of Biological Activities
The following tables summarize the available quantitative data on the biological activities of this compound and related RIPs. It is important to note that the experimental conditions, such as cell lines and assay methods, can vary between studies, which may affect direct comparability of the IC50 values.
Table 1: Ribosome-Inactivating Protein (RIP) Activity
| Protein | Source Organism | IC50 (nM) - Cell-free protein synthesis inhibition | Reference |
| This compound (TCS) | Trichosanthes kirilowii | nM concentrations reported to inhibit cell-free protein synthesis | [5] |
| α-momorcharin | Momordica charantia | nM concentrations reported to inhibit cell-free protein synthesis | [5] |
| β-momorcharin | Momordica charantia | nM concentrations reported to inhibit cell-free protein synthesis | [5] |
Table 2: Anti-HIV Activity
| Protein | Assay | IC50 | Cell Line | Reference |
| This compound (TCS) | Inhibition of HIV-1 replication | Potent inhibition reported | Lymphocytes and macrophages | [1] |
| α-momorcharin | Inhibition of HIV replication | Reported to have inhibitory effect | - | [1] |
| β-momorcharin | Inhibition of HIV replication | Reported to have inhibitory effect | - | [1] |
| TAP29 | Inhibition of HIV-1 infection and replication | Capable of inhibition | - |
Table 3: Anti-Tumor Activity (Cytotoxicity)
| Protein | Cell Line | IC50 | Reference |
| This compound (TCS) | JAR (choriocarcinoma) | - | [6] |
| MCF-7 (breast cancer) | Induces apoptosis at 30 µM | [7] | |
| MDA-MB-231 (breast cancer) | Induces apoptosis at 20 µM | [7] | |
| α, β-momorcharin | 1321N1, Gos-3, U87-MG, Sk Mel, Corl-23, Weri Rb-1 (various cancer cell lines) | Dose-dependent decrease in viability (200-800 μM) | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Ribosome-Inactivating Protein (RIP) Activity Assay (Cell-Free Translation Inhibition Assay)
This protocol is adapted from established methods for determining the inhibitory effect of RIPs on protein synthesis in a rabbit reticulocyte lysate system.
Materials:
-
Rabbit reticulocyte lysate
-
Amino acid mixture minus leucine
-
[³H]-Leucine
-
RIPs (this compound, momorcharins, etc.) at various concentrations
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures containing rabbit reticulocyte lysate, the amino acid mixture, and the RIP at the desired concentrations.
-
Initiate the translation reaction by adding [³H]-Leucine.
-
Incubate the reaction mixtures at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.
-
Collect the protein precipitates on glass fiber filters by vacuum filtration.
-
Wash the filters with TCA and then ethanol to remove unincorporated [³H]-Leucine.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
The percentage of inhibition is calculated by comparing the radioactivity of the RIP-treated samples to that of a control sample without any RIP. The IC50 value is determined as the concentration of the RIP that causes 50% inhibition of protein synthesis.
Anti-HIV p24 Antigen Assay
This enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of HIV-1 p24 antigen in cell culture supernatants, which is an indicator of viral replication.
Materials:
-
96-well microplates coated with anti-p24 antibody
-
Cell culture supernatants from HIV-1 infected cells treated with or without RIPs
-
Biotinylated anti-p24 antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Add cell culture supernatants to the pre-coated microplate wells and incubate to allow the p24 antigen to bind to the capture antibody.
-
Wash the wells to remove unbound materials.
-
Add the biotinylated anti-p24 antibody and incubate. This antibody will bind to a different epitope on the captured p24 antigen.
-
Wash the wells and then add the streptavidin-HRP conjugate, which will bind to the biotinylated antibody.
-
After another wash step, add the TMB substrate. The HRP enzyme will catalyze a color change.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of p24 antigen present.
-
The percentage of inhibition of HIV-1 replication is calculated by comparing the p24 levels in the treated samples to the untreated controls. The IC50 value is the concentration of the RIP that reduces p24 production by 50%.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the RIPs for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells. The IC50 value is the concentration of the RIP that causes a 50% reduction in cell viability.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and related RIPs, as well as a typical experimental workflow.
Signaling Pathways
Experimental Workflow
Conclusion
This guide provides a comparative overview of this compound isoforms and related RIPs, highlighting their potent biological activities. While the available data indicates that these proteins share fundamental ribosome-inactivating properties, there is a clear need for further research involving direct, side-by-side comparisons under standardized experimental conditions to fully elucidate their relative potencies and therapeutic potential. The provided experimental protocols and signaling pathway diagrams offer a foundational resource for researchers to design and execute such studies, ultimately contributing to the development of novel and effective therapies for cancer, HIV, and other diseases.
References
- 1. Structure-Activity-Relationship and Mechanistic Insights for Anti-HIV Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-tumor action of this compound, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The immunomodulatory and antitumor activities of this compound-an abortifacient protein isolated from tian-hua-fen (Trichosanthes kirilowii) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, alpha-momorcharin and beta-momorcharin: identity of abortifacient and ribosome-inactivating proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactive oxygen species involved in this compound-induced apoptosis of human choriocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Breast Cancer Cell Proliferation in Both Cell Lines and Nude Mice by Promotion of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of α, β momorcharin on viability, caspase activity, cytochrome c release and on cytosolic calcium levels in different cancer cell lines [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Trichosanthin and Other Ribosome-Inactivating Proteins in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Trichosanthin (TCS), a Type I ribosome-inactivating protein (RIP), with other notable RIPs, including the Type I RIP saporin and the catalytic subunit of the Type II RIP ricin (ricin A-chain), in the context of cancer therapy. This analysis is supported by a compilation of experimental data on their cytotoxic effects and a review of the molecular pathways they trigger to induce cancer cell death.
Introduction to Ribosome-Inactivating Proteins (RIPs)
Ribosome-inactivating proteins are a class of enzymes that possess N-glycosidase activity, enabling them to cleave a specific adenine residue from the large ribosomal RNA of eukaryotic cells.[1][2] This irreversible damage to the ribosome leads to the inhibition of protein synthesis and ultimately, cell death.[1][2] RIPs are broadly classified into two types:
-
Type I RIPs: Consist of a single polypeptide chain that functions as the catalytic domain. This compound and saporin are prominent examples.[1][2]
-
Type II RIPs: Composed of an active A-chain, which is functionally equivalent to a Type I RIP, linked by a disulfide bond to a B-chain that has lectin properties and facilitates cell surface binding and entry. Ricin is a well-known Type II RIP.[2]
Due to their potent cytotoxic activity, RIPs have garnered significant interest as potential anticancer agents.[3][4] Their ability to be conjugated with monoclonal antibodies to form immunotoxins allows for targeted delivery to tumor cells, enhancing their therapeutic potential.[3]
Comparative Cytotoxicity of RIPs
The in vitro cytotoxic efficacy of RIPs is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the reported IC50 values for this compound, saporin, and ricin A-chain. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines, exposure times, and assay methods.
| This compound (TCS) | ||
| Cancer Cell Line | IC50 | Reference |
| Caski (Cervical) | 60 µg/ml | [4] |
| C33a (Cervical) | 60 µg/ml | [4] |
| HeLa (Cervical) | 100 µg/ml | [4] |
| SW1990 (Pancreatic) | 100 µg/ml | [4] |
| A549 (Non-small cell lung) | 40 µg/mL (approx.) | [5] |
| Saporin | ||
| Cancer Cell Line | IC50 | Reference |
| HeLa (Cervical) | Not specified, but active | [6] |
| VERO (Kidney epithelial) | Not specified, but active | [6] |
| Ricin A-chain (RTA) | ||
| Cancer Cell Line | IC50 | Reference |
| MAC-T (Bovine mammary epithelial) | More sensitive than Vero or HeLa | [7] |
| Vero (Kidney epithelial) | Less sensitive than MAC-T | [7] |
| HeLa (Cervical) | Less sensitive than MAC-T | [7] |
Mechanisms of Action and Induced Signaling Pathways
While the primary mechanism of action for all RIPs is the inhibition of protein synthesis, the downstream signaling pathways leading to cell death can vary. The predominant mode of cell death induced by these proteins is apoptosis.
This compound-Induced Cell Death
This compound has been shown to induce apoptosis in a variety of cancer cells through multiple signaling pathways.[1][3][5] Key events include:
-
Activation of Caspases: TCS treatment leads to the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3).[5]
-
Mitochondrial Pathway: TCS can induce the mitochondrial apoptotic pathway, characterized by the release of cytochrome c.[1]
-
Stress-Related Pathways: The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are activated in response to TCS-induced stress.[1]
-
Oxidative Stress: TCS can increase the production of reactive oxygen species (ROS), contributing to apoptosis.[5]
-
Pyroptosis: In some cancer cells, such as non-small cell lung cancer, TCS can also induce a form of programmed cell death called pyroptosis.[5]
Caption: Signaling pathways activated by this compound leading to apoptosis and pyroptosis.
Saporin-Induced Cell Death
Saporin also induces apoptosis through various mechanisms, which can be both dependent and independent of its translation-inhibiting activity.[8][9] Key pathways include:
-
Mitochondrial Cascade: Saporin triggers the intrinsic apoptotic pathway through the mitochondria.[8]
-
Caspase Activation: It leads to the activation of caspases, which are crucial for the execution of apoptosis.[8]
-
Oxidative Stress and DNA Damage: Saporin can induce oxidative stress and subsequent DNA damage, contributing to cell death.[10][11]
-
Nuclease Activity: Saporin possesses DNase-like activity that can directly lead to DNA fragmentation.[9]
Caption: Saporin-induced signaling pathways culminating in apoptosis.
Ricin A-Chain-Induced Cell Death
The ricin A-chain (RTA) induces apoptosis primarily through the ribotoxic stress response.[7][12] Key signaling events include:
-
JNK and p38 MAPK Activation: RTA potently activates the JNK and p38 MAPK signaling pathways as a direct consequence of ribosome damage.[7]
-
Caspase Activation: Activation of these stress pathways leads to the downstream activation of caspases and subsequent apoptosis.[7]
-
Extrinsic and Intrinsic Pathways: Ricin has been shown to activate components of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways.[13]
Caption: Ricin A-chain-induced ribotoxic stress and subsequent apoptotic signaling.
Experimental Protocols
This section provides standardized methodologies for key experiments used to evaluate and compare the anticancer properties of RIPs.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the RIPs (e.g., this compound, saporin, ricin A-chain) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[14][15][16][17]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Cancer cell lines
-
RIPs for treatment
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
PBS
Procedure:
-
Treat cells with the desired concentrations of RIPs for the indicated time.
-
Harvest the cells (including floating cells) and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[18][19][20][21]
Caspase Activity Assay (Caspase-3/7 Assay)
This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.
Materials:
-
Fluorometer or luminometer
-
Cancer cell lines
-
RIPs for treatment
-
Caspase-3/7 activity assay kit (containing a specific substrate like Ac-DEVD-pNA or a luminogenic substrate)
-
Cell lysis buffer
Procedure:
-
Treat cells with RIPs to induce apoptosis.
-
Lyse the cells using the provided lysis buffer.
-
Add the caspase-3/7 substrate to the cell lysate.
-
Incubate at room temperature or 37°C according to the kit instructions.
-
Measure the fluorescence or luminescence using a plate reader.
-
The signal intensity is proportional to the caspase-3/7 activity.[22][23][24][25][26]
In Vivo Tumor Xenograft Model
This animal model is used to evaluate the anti-tumor efficacy of RIPs in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for implantation
-
RIPs for treatment
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1x10⁶ to 1x10⁷ cells) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly assign mice to treatment and control groups.
-
Administer the RIPs (e.g., via intraperitoneal or intravenous injection) at a predetermined dosage and schedule. For example, this compound has been administered at 0.2-0.8 mg/kg in a mouse model of B-cell lymphoma.[27] Saporin has been used in xenograft models, often as part of an immunotoxin.[28]
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).[28][29][30][31]
Experimental Workflow for Comparative Analysis
Caption: A typical experimental workflow for the comparative evaluation of RIPs in cancer therapy.
Conclusion
This compound, saporin, and ricin A-chain are all potent inducers of cancer cell death through the inhibition of protein synthesis. While they share this primary mechanism, the downstream signaling pathways they activate can differ, offering potential for tailored therapeutic strategies. This compound stands out for its ability to induce both apoptosis and pyroptosis, and its immunomodulatory properties. Saporin is noted for its stability and its capacity to induce apoptosis through multiple pathways, including direct DNA damage. Ricin A-chain's cytotoxicity is strongly linked to the induction of the ribotoxic stress response.
Further head-to-head comparative studies using standardized protocols and a broad range of cancer cell lines are necessary to fully elucidate the relative therapeutic potential of these promising anticancer proteins. The development of next-generation immunotoxins with enhanced tumor specificity and reduced off-target toxicity remains a key area of research for translating the potent cytotoxic activity of RIPs into effective clinical cancer therapies.
References
- 1. Structural and Functional Investigation and Pharmacological Mechanism of this compound, a Type 1 Ribosome-Inactivating Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumor action of this compound, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Possible mechanisms of this compound-induced apoptosis of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits cervical cancer by regulating oxidative stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Saporin-S6: A Useful Tool in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ricin A-chain requires c-Jun N-terminal kinase to induce apoptosis in nontransformed epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ribosome inactivating protein saporin induces apoptosis through mitochondrial cascade, independent of translation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Saporin, a Polynucleotide–Adenosine Nucleosidase, May Be an Efficacious Therapeutic Agent for SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Insights into the mechanism of cell death induced by saporin delivered into cancer cells by an antibody fusion protein targeting the transferrin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The induction of apoptosis by Shiga toxins and ricin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. docs.abcam.com [docs.abcam.com]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. ulab360.com [ulab360.com]
- 23. promega.com [promega.com]
- 24. Caspase activity assays [protocols.io]
- 25. assaygenie.com [assaygenie.com]
- 26. bosterbio.com [bosterbio.com]
- 27. Suppression of murine B-cell lymphoma growth by this compound through anti-angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Lipid–Saporin Nanoparticles for the Intracellular Delivery of Cytotoxic Protein to Overcome ABC Transporter-Mediated Multidrug Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. This compound Inhibits Breast Cancer Cell Proliferation in Both Cell Lines and Nude Mice by Promotion of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Frontiers | A Novel RGD-4C-Saporin Conjugate Inhibits Tumor Growth in Mouse Models of Bladder Cancer [frontiersin.org]
Unraveling the Catalytic Core: A Comparative Guide to the Active Site Residues of Trichosanthin
For researchers, scientists, and drug development professionals, understanding the precise molecular mechanisms of a therapeutic protein is paramount. This guide provides a comprehensive comparison of the functional roles of active site residues in Trichosanthin (TCS), a potent Type 1 Ribosome-Inactivating Protein (RIP), with supporting experimental data. We delve into the key amino acids essential for its N-glycosidase activity, comparing wild-type TCS with various mutants and drawing parallels with the well-characterized RIP, Ricin A-chain.
This compound exerts its cytotoxic effects by enzymatically cleaving the N-glycosidic bond of a specific adenine residue (A4324) in the 28S ribosomal RNA of eukaryotic cells.[1][2][3] This irreversible modification halts protein synthesis, ultimately leading to cell death.[2][3] The catalytic activity of TCS is orchestrated by a handful of critical amino acid residues within its active site. Structural and functional studies have identified Tyr70, Tyr111, Glu160, Arg163, and Phe192 as the key players in this process.[4]
Comparative Analysis of this compound Activity: Wild-Type vs. Active Site Mutants
Site-directed mutagenesis has been a pivotal tool in elucidating the contribution of individual amino acid residues to the catalytic function of TCS. The following table summarizes the impact of mutations on the ribosome-inactivating activity of TCS, primarily measured by the concentration required for 50% inhibition of protein synthesis in a cell-free system (IC50). For a broader perspective, we also include kinetic data for the comparable active site mutants of Ricin A-chain.
| Protein Variant | Mutation | Key Function of Residue | Observed Activity | Reference |
| This compound (TCS) | ||||
| Wild-Type (neo-TCS) | - | - | IC50 ~0.3 nM | [5] |
| TCS Y70A | Tyr70 -> Ala | Substrate recognition and binding | No detectable adenine release | [2] |
| TCS R122G | Arg122 -> Gly | Indirectly involved in catalysis | 160-fold lower RI activity than wild-type | [5] |
| TCS M(120-123) | Deletion of residues 120-123 | Maintaining active site conformation | 4000-fold lower RI activity than wild-type | [5] |
| TCS E160A | Glu160 -> Ala | Stabilizing the transition-state complex | Considerably attenuated activity | [3] |
| TCS E160D | Glu160 -> Asp | Stabilizing the transition-state complex | Less potent than E160A mutant | [3] |
| TCS E160A/E189A | Glu160 -> Ala, Glu189 -> Ala | Stabilizing the transition-state complex | 1800-fold lower RI activity than wild-type | [5] |
| TCS R163H/K/Q | Arg163 -> His/Lys/Gln | Protonation of the substrate | Weakened N-glycosidase activity | [1] |
| Ricin A-chain (RTA) | ||||
| Wild-Type | - | - | kcat: ~2000 min⁻¹, Km: ~46.6 µM | [5] |
| RTA R180Q | Arg180 -> Gln | Protonation of the substrate (equivalent to TCS Arg163) | ~1000-fold decrease in kcat, 2-fold increase in Km | [6] |
| RTA Y80S | Tyr80 -> Ser | Stacking with adenine ring (equivalent to TCS Tyr70) | 160-fold reduction in overall activity | [6] |
| RTA Y123S | Tyr123 -> Ser | Stacking with adenine ring (equivalent to TCS Tyr111) | 70-fold reduction in overall activity | [6] |
RI: Ribosome-Inactivating activity
Experimental Protocols
A detailed understanding of the methodologies used to generate this data is crucial for its interpretation and for designing future experiments.
Site-Directed Mutagenesis
The generation of TCS mutants is typically achieved through polymerase chain reaction (PCR)-based site-directed mutagenesis.
-
Primer Design: Oligonucleotide primers containing the desired mutation are designed to be complementary to the template DNA (a plasmid containing the TCS gene).
-
PCR Amplification: A high-fidelity DNA polymerase is used to amplify the entire plasmid, incorporating the mutagenic primers. This results in a new plasmid containing the desired mutation.
-
Template Digestion: The parental, non-mutated plasmid DNA is selectively digested using the restriction enzyme DpnI, which specifically cleaves methylated DNA. The newly synthesized, mutated plasmids remain intact as they are unmethylated.
-
Transformation: The mutated plasmids are then transformed into competent E. coli cells for propagation.
-
Verification: The presence of the desired mutation is confirmed by DNA sequencing.
Enzymatic Activity Assays
The ribosome-inactivating activity of wild-type and mutant TCS is quantified using two primary assays:
-
In Vitro Translation Inhibition Assay: This assay measures the ability of TCS to inhibit protein synthesis in a cell-free system, typically a rabbit reticulocyte lysate.
-
The lysate, containing all the necessary components for translation, is incubated with varying concentrations of TCS or its mutants.
-
A radiolabeled amino acid (e.g., [³H]leucine) is added to the reaction.
-
The amount of radioactivity incorporated into newly synthesized proteins is measured.
-
The IC50 value, the concentration of the protein that causes a 50% reduction in protein synthesis, is then determined.[5]
-
-
Depurination Assay (Aniline Cleavage Assay): This assay directly detects the N-glycosidase activity of TCS on ribosomal RNA.
-
Ribosomes (or total RNA) are incubated with TCS or its mutants.
-
The RNA is then treated with aniline, which cleaves the phosphodiester backbone at the depurinated site.
-
The resulting RNA fragments are separated by gel electrophoresis and visualized. The appearance of a specific smaller RNA fragment indicates successful depurination.[2]
-
Visualizing the Experimental and Biological Pathways
To further clarify the processes involved in confirming the role of active site residues and the subsequent biological consequences of TCS activity, the following diagrams are provided.
Conclusion
The experimental evidence overwhelmingly confirms the critical roles of specific active site residues in the catalytic activity of this compound. Mutational analysis demonstrates that residues such as Tyr70, Arg122, Glu160, and Arg163 are indispensable for efficient ribosome inactivation. The dramatic loss of activity upon their mutation, as evidenced by the significant increase in IC50 values and, in some cases, the complete ablation of enzymatic function, underscores their importance in substrate binding, transition-state stabilization, and catalysis.
This comparative guide, by presenting quantitative data and detailed experimental context, serves as a valuable resource for researchers working on the development of novel therapeutics based on this compound and other ribosome-inactivating proteins. A thorough understanding of the structure-function relationships within the active site is essential for the rational design of more potent and specific anti-cancer and antiviral agents.
References
- 1. Structure/function relationship study of Gln156, Glu160 and Glu189 in the active site of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of TYR70 in the N-glycosidase activity of neo-trichosanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structural and Functional Investigation and Pharmacological Mechanism of this compound, a Type 1 Ribosome-Inactivating Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Electrochemical Approach to Follow and Evaluate the Kinetic Catalysis of Ricin on hsDNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of several key active site residues of ricin A chain by mutagenesis and X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Wild-Type Versus Mutant Trichosanthin Efficacy in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor efficacy of wild-type Trichosanthin (TCS) and its modified mutant forms, supported by experimental data. This compound, a type I ribosome-inactivating protein (RIP) extracted from the root tuber of Trichosanthes kirilowii, has demonstrated potent anti-tumor activities.[1][2] However, challenges such as immunogenicity and cellular uptake have prompted the development of mutant versions to enhance its therapeutic potential.[3]
Executive Summary
Wild-type this compound (TCS) exhibits broad-spectrum anti-cancer properties by inhibiting protein synthesis and inducing apoptosis in a variety of tumor cell lines.[1][4] Its primary mechanism of action is the enzymatic cleavage of a specific adenine residue in the 28S rRNA of eukaryotic ribosomes, leading to the cessation of protein synthesis.[2] While effective, the clinical application of wild-type TCS is hampered by its immunogenicity and short plasma half-life.[3]
To address these limitations, various mutant forms of TCS have been developed, primarily through site-directed mutagenesis and fusion protein engineering. These modifications aim to reduce immunogenicity, prolong circulation time, and improve tumor cell targeting and uptake. This guide will delve into the available comparative data on the efficacy of these mutant forms versus the wild-type protein.
Data Presentation: Wild-Type vs. Mutant this compound Efficacy
The following tables summarize the quantitative data on the anti-tumor efficacy of wild-type and select mutant this compound from in vitro and in vivo studies.
Table 1: In Vitro Cytotoxicity of Wild-Type and Mutant this compound
| Cell Line | Treatment | Concentration | Effect | Citation |
| HeLa (Cervical Cancer) | Wild-Type TCS | 5-80 µg/mL | Time- and dose-dependent inhibition of cell viability. | [5] |
| HeLa (Cervical Cancer) | TCS-HBP (Fusion Protein) | 1-5 µM | Significantly higher inhibition ratio compared to wild-type TCS. | [6] |
| MCF-7 (Breast Cancer) | TCS-HBP (Fusion Protein) | 1-5 µM | Significantly higher inhibition ratio compared to wild-type TCS. | [6] |
| B16 (Melanoma) | TCS-HBP (Fusion Protein) | 1-5 µM | Significantly higher inhibition ratio compared to wild-type TCS. | [6] |
| A549 (Lung Cancer) | Wild-Type TCS | - | IC50 of 62.8 µg/ml. | [7] |
| H1299 (Lung Cancer) | Wild-Type TCS | - | IC50 of 39.7 µg/ml. | [7] |
| Leukemia/Lymphoma Cell Lines | Wild-Type TCS | < 0.9 µg/mL | High sensitivity of T cell and macrophage cell lines. | [8] |
Table 2: In Vivo Anti-Tumor Efficacy of Wild-Type and Mutant this compound
| Animal Model | Tumor Type | Treatment | Dosage | Outcome | Citation |
| BALB/c Mice | H22 Hepatocellular Carcinoma | Wild-Type TCS | 2 µg/g | 55.01% tumor mass inhibition. | [9] |
| Nude Mice | SGC-7901 Gastric Cancer | Wild-Type TCS | 0.5 mg/kg | Tumor growth suppression. | [10] |
| Nude Mice | Non-Small Cell Lung Cancer | Wild-Type TCS | - | Significant reduction in tumor volume. | [11] |
| BALB/c Mice | CT26 Colorectal Tumor | rTCS-LMWP (Fusion Protein) | - | Enhanced anti-PD-1 therapeutic efficacy. | [12] |
| Guinea Pigs | - | PEG20k-TCS Mutants | - | Weaker systemic anaphylaxis reaction compared to wild-type. | [13] |
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-tumor effects through multiple signaling pathways, primarily leading to apoptosis. The core mechanism is ribosome inactivation, which halts protein synthesis. Additionally, TCS has been shown to modulate pathways involved in cell cycle arrest, immune response, and angiogenesis.
Caption: Signaling pathways affected by this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (CCK-8)
This protocol is used to assess the cytotoxicity of wild-type and mutant TCS on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HeLa, A549)
-
Complete culture medium
-
This compound (wild-type or mutant) solutions of varying concentrations
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Treat the cells with various concentrations of TCS (e.g., 0, 5, 10, 20, 40, 80 µg/mL) and incubate for a specified period (e.g., 24, 48, or 72 hours).[5]
-
Add 10 µL of CCK-8 solution to each well.[14]
-
Incubate the plate for 1-4 hours at 37°C.[14]
-
Measure the absorbance at 450 nm using a microplate reader.[14]
-
Calculate the cell viability as a percentage of the untreated control.
Caption: Workflow for the CCK-8 cell viability assay.
Ribosome Inactivation Assay (Depurination Assay)
This assay directly measures the N-glycosidase activity of TCS on ribosomes.
Materials:
-
Rabbit reticulocyte lysate or purified ribosomes
-
This compound (wild-type or mutant)
-
Reaction buffer
-
TRIzol reagent
-
Acidic aniline
-
Ethanol
-
Agarose gel electrophoresis system
Procedure:
-
Incubate ribosomes with TCS in a reaction buffer at 37°C for 30 minutes.
-
Extract total RNA using TRIzol reagent.
-
Treat the extracted RNA with acidic aniline at 60°C for 5 minutes to induce cleavage at the depurinated site.
-
Precipitate the RNA with ethanol.
-
Analyze the RNA fragments by agarose gel electrophoresis. The appearance of a specific cleavage product indicates ribosome inactivation.
A more sensitive method involves quantitative real-time PCR (qRT-PCR) to quantify the extent of depurination.[3][15]
Caption: Workflow for the ribosome depurination assay.
In Vivo Anti-Tumor Efficacy Study (Xenograft Model)
This protocol describes the evaluation of the anti-tumor activity of TCS in a mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID, nude mice)
-
Human cancer cell line
-
Matrigel (optional)
-
This compound (wild-type or mutant) solution
-
Calipers
-
Anesthetic
Procedure:
-
Harvest cancer cells and resuspend them in a suitable medium, optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1 x 10^7 cells) into the flank of each mouse.[16]
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into control and treatment groups.
-
Administer TCS or vehicle control via a specified route (e.g., intraperitoneal injection) and schedule.
-
Measure tumor volume with calipers regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Width² x Length) / 2.[17]
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-tumor action of this compound, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a quantitative RT-PCR assay to examine the kinetics of ribosome depurination by ribosome inactivating proteins using Saccharomyces cerevisiae as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits cervical cancer by regulating oxidative stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis western blot guide | Abcam [abcam.com]
- 6. A novel this compound fusion protein with increased cytotoxicity to tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound elicits antitumor activity via MICU3 mediated mitochondria calcium influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Promotes Anti-Tumor Immunity through Mediating Chemokines and Granzyme B Secretion in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Recombinant cell-penetrating this compound synergizes anti-PD-1 therapy in colorectal tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reducing the immunogenicity and improving the in vivo activity of this compound by site-directed pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a quantitative RT-PCR assay to examine the kinetics of ribosome depurination by ribosome inactivating proteins using Saccharomyces cerevisiae as a model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. veterinarypaper.com [veterinarypaper.com]
- 17. benchchem.com [benchchem.com]
The Synergistic Power of Trichosanthin in Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a growing emphasis on combination strategies to enhance efficacy and overcome drug resistance. Trichosanthin (TCS), a ribosome-inactivating protein derived from the root tuber of Trichosanthes kirilowii, has demonstrated significant antitumor properties.[1][2] This guide provides a comprehensive comparison of experimental data validating the synergistic effects of this compound when combined with conventional chemotherapy agents. We delve into the experimental protocols, quantitative outcomes, and underlying molecular mechanisms that underscore the potential of TCS as a valuable adjunct in cancer treatment.
Quantitative Analysis of Synergistic Efficacy
The synergy between this compound and various chemotherapeutic drugs has been quantified across different cancer cell lines. The combination index (CI), a widely accepted measure of drug interaction, is a key metric. A CI value less than 1 indicates synergy, a value equal to 1 denotes an additive effect, and a value greater than 1 signifies antagonism.
| Cancer Type | Cell Line(s) | Chemotherapy Agent | This compound (TCS) Concentration | Chemotherapy Concentration | Key Quantitative Outcomes | Reference(s) |
| Laryngeal Carcinoma | Hep-2, AMC-HN-8 | Cisplatin | 5 µg/ml | 3 µg/ml | Significant increase in apoptosis compared to single-agent treatment. | [3] |
| Non-Small Cell Lung Cancer (NSCLC) | A549 | Gemcitabine | Not specified | Not specified | Enhanced cytotoxic and apoptotic effects compared to Gemcitabine alone. | [4] |
| Non-Small Cell Lung Cancer (NSCLC) | H1299 | Cisplatin & Pemetrexed | 25, 50, 100 µg/ml | Cisplatin: 0.1 ng/ml, Pemetrexed: 0.01 µg/ml | Synergistic inhibition of cell proliferation and induction of apoptosis. | [5][6] |
| B-cell Lymphoma | Raji | Doxorubicin | Various | Various | Combination Index (CI) values ranged from 0.057 to 0.285, indicating strong to very strong synergistic effects. | [7] |
| Glioma | U87, U251 | Not specified (TCS alone) | IC50 (48h): 20.5 µM (U87) | - | TCS demonstrates dose- and time-dependent inhibition of cell viability. | [8] |
In-Depth Look at Experimental Protocols
The validation of synergistic effects relies on a series of well-defined experimental procedures. Below are the methodologies commonly employed in the cited studies.
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the inhibitory effect of this compound, the chemotherapeutic agent, and their combination on cancer cell proliferation.
-
Protocol (MTT/CCK-8 Assay):
-
Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[9]
-
Cells are then treated with varying concentrations of this compound alone, the chemotherapeutic agent alone, or a combination of both for a specified duration (e.g., 24, 48, or 72 hours).[8]
-
Following treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well and incubated for a period that allows for the formation of formazan crystals by viable cells.[4][10]
-
The formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 450 nm for CCK-8, 525 nm for MTT) using a microplate reader.[9][10]
-
Cell viability is calculated as a percentage relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curves.
-
-
Synergy Analysis: The Combination Index (CI) is calculated using software like CompuSyn, based on the dose-effect data of the individual and combined treatments.[6][7]
Apoptosis Assays
-
Objective: To quantify the induction of programmed cell death (apoptosis) by the combination treatment.
-
Protocol (Annexin V/Propidium Iodide Staining):
-
Cells are treated with the compounds as described for the viability assays.
-
After treatment, both adherent and floating cells are collected and washed with a binding buffer.
-
Cells are then stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters and stains the DNA of late apoptotic or necrotic cells).[4]
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.[3]
-
Western Blot Analysis
-
Objective: To investigate the molecular mechanisms underlying the synergistic effects by examining changes in the expression and activation of key signaling proteins.
-
Protocol:
-
Cells are treated with the drug combinations, and whole-cell lysates are prepared.
-
Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p-JNK, NF-κB, PI3K, Akt, ErbB3).[3][4][5]
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescence detection system.
-
Visualizing the Mechanisms of Synergy
The synergistic interaction between this compound and chemotherapy often involves the modulation of critical cellular signaling pathways that regulate cell survival, proliferation, and apoptosis.
Caption: General workflow for assessing chemotherapy synergy.
Modulation of Key Signaling Pathways
1. Inhibition of the NF-κB Pathway (in combination with Cisplatin)
In laryngeal carcinoma cells, cisplatin alone can inadvertently activate the pro-survival NF-κB pathway. This compound counteracts this by inhibiting NF-κB and its upstream regulator, I-κB, while simultaneously activating the pro-apoptotic JNK/SAPK pathway. This dual action enhances the apoptotic effects of cisplatin.[3]
Caption: TCS enhances Cisplatin-induced apoptosis via NF-κB.
2. Downregulation of the PI3K/AKT Pathway (in combination with Gemcitabine)
The PI3K/AKT signaling cascade is a crucial pathway for cell survival and proliferation, and its overactivation is linked to drug resistance. The combination of this compound and Gemcitabine has been shown to decrease the expression of PI3K and AKT in non-small cell lung cancer cells, thereby sensitizing them to the cytotoxic effects of Gemcitabine.[4][11]
Caption: TCS and Gemcitabine inhibit the PI3K/AKT pathway.
3. Suppression of the ErbB3 Signaling Pathway (in combination with Cisplatin and Pemetrexed)
In non-small cell lung cancer, the combination of this compound with cisplatin and pemetrexed leads to a synergistic effect by inhibiting the phosphorylation of ErbB3, a receptor tyrosine kinase. This suppression disrupts downstream signaling involving AKT, Erk, and JNK, and curtails the transcriptional activity of STAT3 and NF-κB, ultimately promoting apoptosis.[5][6]
Caption: TCS combination therapy suppresses ErbB3 signaling.
Conclusion
The presented data strongly support the synergistic potential of this compound in combination with various chemotherapy agents. By modulating key signaling pathways involved in cell survival and apoptosis, TCS can enhance the therapeutic efficacy of drugs like cisplatin, gemcitabine, and doxorubicin. These findings provide a compelling rationale for the continued investigation and clinical development of this compound-based combination therapies, offering a promising strategy to improve patient outcomes and overcome chemoresistance in a variety of cancers. Further in-vivo studies and clinical trials are warranted to fully elucidate the therapeutic benefits of these synergistic combinations.
References
- 1. Anti-tumor action of this compound, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumor action of this compound, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Thrichosanthin enhances cisplatin-induced laryngocarcinoma apoptosis through inhibiting transcription factor nuclear factor κB] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound enhances the antitumor effect of gemcitabine in non-small cell lung cancer via inhibition of the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic anticancer effect of combined use of Trichosanthes kirilowii with cisplatin and pemetrexed enhances apoptosis of H1299 non-small-cell lung cancer cells via modulation of ErbB3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic Effect of 1,3,6-Trihydroxy-4,5,7-Trichloroxanthone in Combination with Doxorubicin on B-Cell Lymphoma Cells and Its Mechanism of Action Through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound suppresses the proliferation of glioma cells by inhibiting LGR5 expression and the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound inhibits cell growth and metastasis by promoting pyroptosis in non-small cell lung cancer - Tan - Journal of Thoracic Disease [jtd.amegroups.org]
- 11. This compound inhibits cell growth and metastasis by promoting pyroptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of different Trichosanthin extraction methods
For researchers, scientists, and drug development professionals, the efficient extraction and purification of Trichosanthin (TCS) from its natural source, the tuberous root of Trichosanthes kirilowii, is a critical first step. This guide provides an objective comparison of various extraction methods, supported by available experimental data, to inform the selection of the most suitable technique for your research needs.
This compound, a type 1 ribosome-inactivating protein, has garnered significant interest for its diverse pharmacological activities. The choice of extraction method directly impacts the yield, purity, and ultimately, the biological activity of the final protein product. This document outlines and compares several key methodologies, from traditional precipitation and chromatographic techniques to more novel approaches like three-phase partitioning.
Comparative Analysis of Extraction Methods
The following table summarizes the quantitative data available for different this compound extraction methods. It is important to note that the yield and purity are often reported for multi-step purification processes rather than a single extraction technique.
| Extraction/Purification Method | Starting Material | Yield | Purity | Processing Time | Key Advantages | Key Disadvantages |
| Three-Phase Partitioning (TPP) | T. kirilowii root powder | 0.24% (w/w)[1] | High (98.68% protein recovery)[1][2] | ~4 hours[1] | Rapid, scalable, cost-effective, eco-friendly[1] | May require optimization of parameters (salt concentration, solvent ratio, pH)[2] |
| Cation-Exchange Perfusion Chromatography | Dried root tuber | 0.16%[3] | Electrophoretically pure[3] | 10 minutes (chromatographic step)[3] | Rapid, high purity in a single chromatographic step[3] | Requires specialized chromatography equipment. |
| Ammonium Sulfate Precipitation & Chromatography | Fresh root tubers | 0.12% (1.2 mg/g) | Not explicitly stated, but purified | Time-consuming | Well-established, effective for initial crude separation. | Lower yield compared to other methods, time-intensive |
| Recrystallization | Precipitated TCS powder | Not explicitly reported | High | Variable | Can yield highly pure crystalline protein.[4] | Yield can be variable and requires careful optimization of conditions. |
| Free-Flow Electrophoresis (FFE) | Crude TCS extract | Not explicitly reported | >90% (for other proteins)[5] | High throughput (20-30 mg/h for other proteins)[5] | Continuous separation, suitable for large-scale purification.[5] | Requires specialized and expensive equipment. |
| Acetone Precipitation | Crude TCS extract | Not explicitly reported | Variable | ~1-2 hours | Simple, inexpensive, good for concentrating samples.[6] | Can cause protein denaturation, may result in incomplete recovery.[6] |
Experimental Protocols
Three-Phase Partitioning (TPP)
This novel and efficient method has been optimized for TCS extraction, demonstrating high recovery rates.[1][2]
Materials:
-
T. kirilowii root powder
-
Distilled water
-
Ammonium sulfate
-
t-butanol
-
Centrifuge
-
Rotary vacuum evaporator
Protocol:
-
Prepare a slurry by dispersing 4 g of T. kirilowii root powder in 50 ml of distilled water with gentle stirring.
-
Slowly add a pre-weighed amount of ammonium sulfate to the slurry to achieve the desired saturation (optimal at 30% w/v).[1]
-
Add t-butanol to the slurry (optimal crude extract to t-butanol ratio of 1:1).[1]
-
Stir the mixture for 1 hour to facilitate partitioning.
-
Allow the mixture to stand for 1 hour for the formation of three distinct phases.
-
Separate the phases by centrifugation at 5000 x g for 20 minutes.
-
The upper organic layer contains non-polar compounds, the lower aqueous phase contains polar compounds, and the interfacial precipitate contains the protein.
-
Collect the desired phase containing TCS (in the optimized protocol, this was the bottom aqueous phase).[1]
-
The protein can be further concentrated and purified as needed.
Ammonium Sulfate Precipitation followed by Ion-Exchange and Gel Filtration Chromatography
This is a more traditional, multi-step approach to TCS purification.
Materials:
-
Fresh root tubers of T. kirilowii
-
Ammonium sulfate
-
CM-52 ion-exchange chromatography column
-
G-75 gel filtration chromatography column
-
Appropriate buffers
-
Centrifuge
Protocol:
-
Wash, decorticate, and pulverize 750 g of fresh root tubers.
-
Filter the homogenate and collect the supernatant.
-
Perform a two-step ammonium sulfate precipitation:
-
Add solid ammonium sulfate to the supernatant to 40% saturation, stir for 30 minutes, and let it sediment for 4 hours.
-
Centrifuge at 3000 rpm for 30 minutes and discard the pellet.
-
Add solid ammonium sulfate to the resulting supernatant to 75% saturation and repeat the stirring, sedimentation, and centrifugation steps.
-
-
Collect the protein pellet.
-
Resuspend the pellet in an appropriate buffer and apply it to a CM-52 ion-exchange chromatography column for further purification.
-
Collect the fractions containing TCS and further purify them using a G-75 gel filtration column.
-
Analyze the purity of the final fractions using SDS-PAGE.
Cation-Exchange Perfusion Chromatography
This method offers a rapid, single-step chromatographic purification of TCS.[3]
Materials:
-
Crude extract from T. kirilowii root tubers
-
Cation-exchange perfusion chromatography column
-
Appropriate buffers for binding and elution
-
Chromatography system
Protocol:
-
Prepare a crude extract from the dried root tubers of T. kirilowii.
-
Clarify the crude extract by centrifugation or filtration.
-
Equilibrate the cation-exchange perfusion chromatography column with a binding buffer at a suitable pH where TCS has a net positive charge.
-
Load the clarified crude extract onto the column.
-
Wash the column with the binding buffer to remove unbound contaminants.
-
Elute the bound TCS using a salt gradient or a step elution with a high-salt buffer.
-
The entire chromatographic process can be completed in approximately 10 minutes, yielding electrophoretically pure this compound.[3]
Visualizing the Processes
To better understand the workflows and principles behind these methods, the following diagrams have been generated.
Caption: General experimental workflow for this compound extraction and purification.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A novel extraction of this compound from Trichosanthes kirilowii roots using three-phase partitioning and its in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simplified procedure for the purification of this compound (a type 1 ribosome inactivating protein) from Trichosanthes kirilowii root tubers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Application of free-flow electrophoresis for isolation and purification of proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Benchmarking Guide: The Cytotoxicity of Trichosanthin versus Standard Anti-Cancer Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of Trichosanthin (TCS), a ribosome-inactivating protein with noted anti-cancer activities, benchmarked against conventional chemotherapeutic agents. Due to a lack of publicly available studies directly comparing the IC50 values of this compound and standard anti-cancer drugs within the same experimental framework, this document presents the available cytotoxicity data for this compound and outlines the methodologies for comparative studies.
Executive Summary
This compound has demonstrated significant cytotoxic effects across a wide range of cancer cell lines, including those of cervical, glioma, breast, and non-small cell lung cancers. Its primary mechanism of action involves inhibiting protein synthesis, which leads to apoptosis and autophagy. While direct comparative data with standard-of-care drugs like cisplatin, doxorubicin, and paclitaxel is limited in the reviewed literature, the available data suggests that this compound's potency varies depending on the cancer cell type. This guide offers a compilation of reported IC50 values for this compound and details the experimental protocols necessary to conduct direct comparative cytotoxicity assays. Furthermore, it visualizes the key signaling pathways implicated in this compound's anti-cancer activity to aid in experimental design and data interpretation.
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the scientific literature. It is important to note that these values were not determined in head-to-head comparisons with standard anti-cancer drugs in the same studies.
| Cell Line | Cancer Type | This compound IC50 | Citation |
| HeLa | Cervical Cancer | 100 µg/ml | [1] |
| Caski | Cervical Cancer | 60 µg/ml | [1] |
| C33a | Cervical Cancer | 60 µg/ml | [1] |
| U87 | Glioma | 40 µM (24h) | [2] |
| U251 | Glioma | 51.6 µM (24h) | [2] |
| MCF-7 | Breast Cancer | 15-30 µM (approx.) | [3] |
| MDA-MB-231 | Breast Cancer | 10-20 µM (approx.) | [3] |
| A549 | Non-Small Cell Lung Cancer | Concentration-dependent inhibition observed | [4] |
| H22 | Hepatocellular Carcinoma | ~25 µg/mL (48h, 72h) | |
| SU-DHL-2 | Lymphoma | Most sensitive among 13 lymphoma cell lines tested |
Note: Direct comparison with standard anti-cancer drugs requires conducting experiments where cell lines are treated with both this compound and the comparator drug under identical conditions.
Experimental Protocols
To facilitate comparative studies, a detailed protocol for a standard cytotoxicity assay is provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a widely accepted method for assessing the cytotoxic effects of a compound on cancer cell lines.
1. Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (TCS) and standard anti-cancer drug(s) (e.g., cisplatin, doxorubicin, paclitaxel)
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile filtered)[5]
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Dilute the cell suspension to the desired concentration in a complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be predetermined for each cell line to ensure exponential growth throughout the experiment.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound and the standard anti-cancer drug(s) in a complete culture medium. A vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the drugs) should also be prepared.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium to the respective wells. Each concentration should be tested in triplicate.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Shake the plate gently for 10 minutes to ensure complete solubilization.[5]
-
Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[5]
-
3. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the drug concentration.
-
Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow for assessing its cytotoxicity.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Key signaling pathways modulated by this compound leading to apoptosis.
Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound suppresses the proliferation of glioma cells by inhibiting LGR5 expression and the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Breast Cancer Cell Proliferation in Both Cell Lines and Nude Mice by Promotion of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits cell growth and metastasis by promoting pyroptosis in non-small cell lung cancer - Tan - Journal of Thoracic Disease [jtd.amegroups.org]
- 5. creative-bioarray.com [creative-bioarray.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
